molecular formula C45H48N2Na2O11S3 B12379546 Disulfo-ICG carboxylic acid

Disulfo-ICG carboxylic acid

カタログ番号: B12379546
分子量: 935.0 g/mol
InChIキー: XLTAEZQCEVNUHH-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

Disulfo-ICG carboxylic acid is a useful research compound. Its molecular formula is C45H48N2Na2O11S3 and its molecular weight is 935.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C45H48N2Na2O11S3

分子量

935.0 g/mol

IUPAC名

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2

InChIキー

XLTAEZQCEVNUHH-UHFFFAOYSA-L

異性体SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

正規SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

製品の起源

United States

Foundational & Exploratory

Disulfo-ICG Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties and Bioconjugation of a Near-Infrared Fluorophore for Advanced Imaging Applications

Disulfo-Indocyanine Green (ICG) carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for researchers in drug development and various scientific fields. Its favorable optical properties, coupled with a reactive carboxylic acid group, enable its conjugation to a wide array of biomolecules, facilitating sensitive in vivo imaging and tracking studies. This technical guide provides a comprehensive overview of the core physicochemical properties of Disulfo-ICG carboxylic acid and detailed protocols for its application in bioconjugation.

Core Physicochemical Properties

This compound is a derivative of Indocyanine Green, engineered for enhanced aqueous solubility and bioconjugation capabilities. The introduction of two sulfonate groups and a carboxylic acid moiety significantly influences its molecular characteristics and utility in biological systems.

PropertyValueReference
Molecular Weight 935.04 g/mol [1][2][3][4]
Molecular Formula C45H48N2Na2O11S3[1][2][3][4]
Appearance Green solid[1]
Excitation Maximum (λex) 757 nm[1]
Emission Maximum (λem) 835 nm[1]
Solubility Soluble in water and DMSO.[4]

Bioconjugation of this compound to Amine-Containing Biomolecules

The presence of a terminal carboxylic acid group on the Disulfo-ICG molecule allows for its covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides. A widely employed and effective method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This "zero-length" crosslinking chemistry forms a stable amide bond between the dye and the target molecule without introducing a spacer arm.[8]

General Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol outlines a general procedure for the conjugation of this compound to a protein. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare the protein solution in the Activation Buffer. The recommended protein concentration is typically 2-10 mg/mL.[9]

  • Activation of this compound:

    • In a microcentrifuge tube, add the this compound solution to the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[5][6]

  • Conjugation to the Protein:

    • Immediately add the activated Disulfo-ICG NHS ester solution to the protein solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6][9]

    • The molar ratio of the activated dye to the protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.

    • Collect the fractions containing the labeled protein. The success of the conjugation can be monitored by measuring the absorbance of the fractions at 280 nm (for protein) and ~757 nm (for Disulfo-ICG).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction pathway for the EDC/NHS-mediated conjugation and the overall experimental workflow.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Disulfo-ICG-COOH Disulfo-ICG Carboxylic Acid Activated_Ester Amine-Reactive NHS Ester Disulfo-ICG-COOH->Activated_Ester + EDC, + NHS EDC EDC EDC->Activated_Ester NHS NHS / Sulfo-NHS NHS->Activated_Ester Conjugate Disulfo-ICG-Protein Conjugate Activated_Ester->Conjugate Protein Protein-NH2 Protein->Conjugate

Caption: EDC/NHS Coupling Reaction Pathway.

G Start Start Reagent_Prep Prepare Reagents (Dye, Protein, Buffers) Start->Reagent_Prep Activation Activate Disulfo-ICG-COOH with EDC and NHS Reagent_Prep->Activation Conjugation Incubate Activated Dye with Protein Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (Desalting Column) Quench->Purification Analysis Characterize Conjugate (Spectroscopy) Purification->Analysis End End Analysis->End

Caption: Bioconjugation Experimental Workflow.

References

An In-Depth Technical Guide to the Fluorescence of Disulfo-ICG Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence mechanism of Disulfo-ICG carboxylic acid, a near-infrared (NIR) cyanine (B1664457) dye. We delve into the core principles governing its photophysical properties, the factors influencing its fluorescence emission, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biophotonics, medical imaging, and drug development who utilize or plan to utilize the unique fluorescent properties of this probe. Quantitative data is summarized in structured tables, and key concepts and workflows are visualized through diagrams generated using the DOT language.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye derived from Indocyanine Green (ICG).[1][2] Its chemical structure is characterized by a polymethine chain connecting two indolenine rings, a common feature of cyanine dyes. The addition of two sulfonate groups and a carboxylic acid moiety significantly enhances its hydrophilicity compared to its parent compound, ICG, making it highly suitable for biological applications in aqueous environments.[3]

The fluorescence of this compound lies within the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deep tissue imaging with high signal-to-noise ratios, making it an invaluable tool in various biomedical research and diagnostic applications.

Below is the chemical structure of this compound.

Chemical Structure of this compound cluster_s img img Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption S1 S₁ (First Excited State) S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence Workflow for Absorption and Emission Spectroscopy prep Prepare stock solution of This compound in DMSO dilute Dilute stock solution in aqueous buffer (e.g., PBS) prep->dilute abs Measure absorbance spectrum using a UV-Vis spectrophotometer dilute->abs fluor Measure fluorescence spectrum using a spectrofluorometer dilute->fluor analyze Determine λ_ex_max and λ_em_max abs->analyze fluor->analyze Workflow for Relative Quantum Yield Measurement prep_sample Prepare a series of dilutions of This compound measure_abs Measure absorbance of all solutions at the excitation wavelength prep_sample->measure_abs measure_fluor Measure integrated fluorescence intensity of all solutions prep_sample->measure_fluor prep_std Prepare a series of dilutions of a standard (e.g., ICG in DMSO) prep_std->measure_abs prep_std->measure_fluor plot Plot integrated fluorescence intensity vs. absorbance for both sample and standard measure_abs->plot measure_fluor->plot calculate Calculate quantum yield using the gradients of the plots plot->calculate Principle of Time-Correlated Single Photon Counting (TCSPC) laser Pulsed Laser Source sample Sample laser->sample electronics TCSPC Electronics laser->electronics Start Signal detector Single-Photon Detector sample->detector detector->electronics Stop Signal histogram Build Histogram of Photon Arrival Times electronics->histogram decay_curve Generate Fluorescence Decay Curve histogram->decay_curve

References

A Technical Deep Dive: Unraveling the Key Differences Between ICG and Disulfo-ICG Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has been a cornerstone in medical imaging for decades. Its utility, however, is not without limitations, including concentration-dependent aggregation, modest fluorescence quantum yield in aqueous solutions, and rapid clearance from circulation. To address these shortcomings, a variety of ICG derivatives have been synthesized. Among these, Disulfo-ICG carboxylic acid has emerged as a promising alternative. This technical guide provides an in-depth comparison of the core differences between ICG and this compound, offering valuable insights for researchers and professionals in drug development and biomedical imaging.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental difference between ICG and this compound lies in their molecular structure. This compound is a derivative of ICG, characterized by the addition of two sulfonate groups and a carboxylic acid moiety. These modifications significantly alter the physicochemical properties of the parent molecule, impacting its solubility, aggregation behavior, and fluorescence characteristics.

PropertyIndocyanine Green (ICG)This compound
Molecular Formula C₄₃H₄₇N₂NaO₆S₂C₄₅H₄₈N₂Na₂O₁₁S₃
Molecular Weight 774.96 g/mol 935.04 g/mol [1]
Excitation Maximum (λex) ~780 nm in plasma~757 nm[2]
Emission Maximum (λem) ~810-820 nm in plasma~835 nm[2]
Fluorescence Quantum Yield (Φ) ~0.01-0.04 in aqueous solutionData not readily available in reviewed literature
Molar Extinction Coefficient (ε) ~150,000 - 250,000 M⁻¹cm⁻¹ at ~780 nm in plasmaData not readily available in reviewed literature

Note: The exact photophysical properties of ICG can vary depending on the solvent, concentration, and binding to plasma proteins. The data for this compound is based on commercially available information and may vary under different experimental conditions.

The Impact of Sulfonation and Carboxylation

The introduction of sulfonic acid and carboxylic acid groups in this compound has profound effects on its behavior in biological systems.

Enhanced Hydrophilicity and Reduced Aggregation: The additional sulfonate groups significantly increase the hydrophilicity of the molecule. This enhanced water solubility helps to mitigate the concentration-dependent aggregation that is a known issue with ICG.[3][4] Aggregation can lead to a decrease in fluorescence quantum yield and a blue shift in the absorption spectrum, thereby diminishing the dye's performance as a fluorescent probe. By reducing aggregation, this compound is expected to exhibit more consistent and predictable photophysical properties over a wider range of concentrations.

Altered Pharmacokinetics: The chemical modifications influence how the dye interacts with biological components and is processed by the body. Studies on other sulfonated and carboxylated ICG derivatives have shown that these modifications can alter the pharmacokinetic profiles of the dyes when conjugated to targeting moieties like antibodies. For instance, the charge and hydrophilicity of the dye can affect the excretion route of the conjugate.[2]

Protein Binding Characteristics

Cellular Uptake and In Vivo Imaging

The cellular uptake of ICG is a complex process that can involve various mechanisms, including passive diffusion and endocytosis.[6] The uptake can also be influenced by the expression of organic anion-transporting polypeptides (OATPs) on the cell surface.[7][8] The introduction of sulfonate and carboxylate groups in this compound, which increases the molecule's negative charge, is likely to alter its interaction with cell membranes and transport proteins, thereby affecting its cellular uptake kinetics. While direct comparative studies on the cellular uptake of ICG and this compound are limited, the functional groups on the latter are designed to facilitate conjugation to targeting ligands, which would then govern the primary mechanism of cellular entry for the resulting conjugate.

For in vivo imaging, the enhanced hydrophilicity and reduced aggregation of this compound are advantageous. These properties can lead to improved biodistribution and potentially higher tumor-to-background ratios in cancer imaging applications, especially when conjugated to a targeting moiety.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye (ICG or this compound) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a concentrated stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline, PBS, or serum-containing media). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the same solvent as a blank.

  • Calculation: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Selection of a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For NIR dyes like ICG and its derivatives, a standard such as IR-26 (in 1,2-dichloroethane) can be used.

  • Preparation of Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

  • Measurement of Absorbance and Fluorescence:

    • Measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectra of both solutions, ensuring the same excitation wavelength and instrument settings are used for both.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity (area under the emission curve)

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' and 'std' refer to the sample and the standard, respectively.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of the fluorescent dyes into cells over time.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines) in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Incubation with Dyes: Prepare solutions of ICG and this compound at the desired concentration in cell culture medium. Remove the old medium from the cells and add the dye-containing medium.

  • Time-Course Experiment: Incubate the cells with the dyes for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • Washing: After each time point, wash the cells thoroughly with cold PBS to remove any unbound, extracellular dye.

  • Quantification:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for NIR dyes to visualize the cellular uptake and subcellular localization.

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer. This provides a quantitative measure of the average cellular uptake.

    • Plate Reader-Based Assay: Lyse the cells and measure the fluorescence intensity of the cell lysate using a microplate reader. This provides a measure of the total dye uptake per well.

Protein Binding Affinity Assay

Fluorescence-based methods can be used to determine the binding affinity of the dyes to proteins like human serum albumin (HSA).

Protocol (Fluorescence Titration):

  • Prepare Solutions: Prepare a stock solution of the fluorescent dye (ICG or this compound) and a stock solution of the protein (e.g., HSA) in a suitable buffer (e.g., PBS).

  • Titration: In a cuvette, place a fixed concentration of the dye. Sequentially add small aliquots of the protein solution to the cuvette, mixing thoroughly after each addition.

  • Fluorescence Measurement: After each addition of protein, record the fluorescence emission spectrum of the solution. The binding of the dye to the protein will likely cause a change in the fluorescence intensity and/or a shift in the emission maximum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the protein concentration. The data can then be fitted to a suitable binding model (e.g., the one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication and understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Cellular Uptake Mechanisms of Cyanine Dyes

CellularUptake Cellular Uptake Pathways for Cyanine Dyes cluster_extracellular Extracellular Space cluster_cell Cell ICG ICG / Disulfo-ICG Membrane Plasma Membrane ICG->Membrane Binding OATP Organic Anion Transporting Polypeptides (OATPs) ICG->OATP Transport Endocytosis Endocytosis Membrane->Endocytosis Internalization Cytoplasm Cytoplasm Endocytosis->Cytoplasm OATP->Cytoplasm

Caption: Potential cellular uptake mechanisms for ICG and its derivatives.

Workflow for Comparative Analysis of Fluorescent Dyes

ComparativeAnalysisWorkflow Workflow for Comparative Dye Analysis cluster_physicochem Physicochemical Properties cluster_invitro In Vitro Studies Start Dye Synthesis & Purification Physicochem Physicochemical Characterization Start->Physicochem InVitro In Vitro Evaluation Physicochem->InVitro AbsEm Absorbance & Emission Spectra QY Quantum Yield MolarExt Molar Extinction Coefficient Stability Stability Assays InVivo In Vivo Imaging InVitro->InVivo CellUptake Cellular Uptake Cytotoxicity Cytotoxicity ProteinBinding Protein Binding DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis

Caption: A generalized workflow for the comprehensive comparison of fluorescent dyes.

Conclusion

This compound represents a significant modification of the traditional ICG molecule, offering potential advantages for biomedical imaging and drug delivery applications. The addition of sulfonate and carboxylate groups enhances its hydrophilicity, reduces aggregation, and provides a functional handle for conjugation to targeting moieties. While more direct comparative studies are needed to fully quantify the differences in their photophysical and biological properties, the structural modifications of this compound position it as a versatile platform for the development of next-generation NIR fluorescent probes. This guide provides a foundational understanding of the key distinctions between these two molecules and offers detailed experimental protocols to aid researchers in their future investigations.

References

An In-Depth Technical Guide to Disulfo-ICG Carboxylic Acid for In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (ICG) carboxylic acid is a near-infrared (NIR) fluorescent dye designed for a wide range of in vivo imaging applications. As a derivative of the clinically approved indocyanine green, this functionalized fluorophore offers enhanced aqueous solubility and the potential for covalent conjugation to biomolecules, making it a valuable tool in preclinical and translational research. This guide provides a comprehensive overview of its properties, experimental protocols, and applications.

Near-infrared imaging in the 700-900 nm window provides significant advantages for in vivo studies, including deeper tissue penetration due to reduced light scattering and lower autofluorescence from biological tissues, resulting in an improved signal-to-noise ratio. Disulfo-ICG carboxylic acid, with its excitation and emission spectra firmly within this NIR window, is well-suited for sensitive and high-resolution in vivo imaging.

Core Properties of this compound

The addition of two sulfonate groups and a carboxylic acid moiety to the traditional ICG structure significantly enhances its hydrophilicity. This improved water solubility helps to prevent aggregation in physiological buffers, a common issue with cyanine (B1664457) dyes that can lead to fluorescence quenching and altered biodistribution. The carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules, such as antibodies, peptides, and other targeting ligands, enabling the development of targeted imaging agents.

Physicochemical and Optical Properties
PropertyValueReference
Molecular Formula C₄₅H₄₈N₂Na₂O₁₁S₃[1][2]
Molecular Weight 935.04 g/mol [1][2]
Appearance Green solid[2]
Excitation Maximum (λex) ~757 nm[2]
Emission Maximum (λem) ~835 nm[2]
Solubility Soluble in water, DMSO, and DMF[3]
Quantum Yield (η) Not specified for derivative; ICG is ~0.14 in plasma[4]
Molar Extinction Coefficient (ε) Not specified for derivative; ICG is ~223,000 M⁻¹cm⁻¹ in plasma[4]

Synthesis and Quality Control

Synthesis

The synthesis of this compound is a multi-step process that typically involves the modification of the indocyanine green core structure. While specific, detailed protocols for this derivative are proprietary, the general approach involves the sulfonation of the indolenine rings and the introduction of a carboxylic acid-containing linker to the polymethine chain. The synthesis of related ICG derivatives often involves the condensation of substituted indolenine precursors with a polymethine bridge-forming reagent.

Quality Control

For in vivo imaging applications, rigorous quality control of the fluorescent probe is essential to ensure reproducibility and safety. Key quality control parameters and typical analytical methods are outlined below:

ParameterMethodPurpose
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)To determine the percentage of the desired compound and identify any impurities that could affect fluorescence or cause toxicity.
Identity Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure of the synthesized molecule.
Optical Properties UV-Vis Spectroscopy, Fluorescence SpectroscopyTo verify the absorption and emission maxima and assess the fluorescence intensity.
Solubility Visual inspection and concentration determination in relevant buffers (e.g., PBS)To ensure the dye is suitable for administration in physiological solutions.
Residual Solvents Gas Chromatography (GC)To quantify any remaining organic solvents from the synthesis process that could be toxic.

In Vivo Imaging Applications and Protocols

This compound is a versatile tool for various in vivo imaging applications, primarily driven by its ability to be conjugated to targeting moieties.

Targeted Tumor Imaging with Antibody Conjugates

The carboxylic acid group on Disulfo-ICG allows for its conjugation to antibodies, enabling the specific targeting of tumor-associated antigens. This approach can be used for tumor visualization, margin delineation during surgery, and monitoring response to therapy.

Materials:

  • This compound

  • Targeting antibody (e.g., Trastuzumab for HER2-positive tumors)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • In vivo fluorescence imaging system with appropriate laser and filter sets

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing preservatives. Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Activation of this compound: Dissolve this compound, NHS, and EDC in anhydrous DMSO at a molar ratio of 1:1.2:1.2. Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Add the activated Disulfo-ICG NHS ester to the antibody solution at a molar ratio of 5-10:1 (dye:antibody). The reaction is typically carried out in a reaction buffer (pH 8.3) for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorption maximum of the dye (~757 nm).

  • In Vivo Imaging:

    • Anesthetize the tumor-bearing mouse.

    • Inject the Disulfo-ICG-antibody conjugate intravenously (tail vein). The typical dose will depend on the specific conjugate and animal model but is often in the range of 1-10 mg/kg.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor biodistribution and tumor accumulation.[5]

    • After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and quantify dye distribution.

G cluster_preparation Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Validation Dye Disulfo-ICG Carboxylic Acid Conjugation EDC/NHS Conjugation Dye->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purification Purified Probe Conjugation->Purification Injection IV Injection into Tumor-Bearing Mouse Purification->Injection Imaging NIR Fluorescence Imaging Injection->Imaging Analysis Image Analysis (Tumor Accumulation) Imaging->Analysis Excision Organ & Tumor Excision Imaging->Excision ExVivoImaging Ex Vivo Imaging Excision->ExVivoImaging

References

Disulfo-ICG Carboxylic Acid: A Biocompatibility and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disulfo-ICG carboxylic acid, a derivative of the near-infrared (NIR) fluorescent dye Indocyanine Green (ICG), is increasingly utilized in biomedical research, particularly in the development of targeted imaging agents and drug delivery systems.[1][2] Its enhanced hydrophilicity, conferred by the disulfonate groups, offers potential advantages in pharmacokinetic profiles compared to the parent ICG molecule. This guide provides a comprehensive overview of the available data on the biocompatibility and toxicity of this compound and related sulfonated cyanine (B1664457) dyes, intended to inform preclinical assessment and development.

Executive Summary

While direct and extensive toxicological data for this compound remains limited in publicly accessible literature, a profile can be extrapolated from studies on ICG and other sulfonated cyanine derivatives. Generally, ICG is considered to have a low toxicity profile at clinically relevant concentrations. The introduction of sulfonate and carboxylic acid moieties is primarily intended to modify the pharmacokinetic properties, potentially leading to altered biodistribution and excretion pathways, which may, in turn, influence the overall toxicity profile. This document synthesizes the available preclinical data, outlines key experimental methodologies for assessment, and explores potential cellular interaction pathways.

In Vitro Biocompatibility and Cytotoxicity

The in vitro cytotoxicity of cyanine dyes is a critical initial assessment in the development of new imaging or therapeutic agents. Standard assays are employed to determine the concentration-dependent effects on cell viability and proliferation.

Quantitative Cytotoxicity Data (Derived from ICG and related compounds)

Cell LineAssayCompoundConcentrationViability/EffectReference
Human Retinal Pigment Epithelium (RPE)MTS AssayIndocyanine Green (ICG)Up to 5 mg/mL (for ≤ 5 min)No significant decrease in dehydrogenase activity[3]
Human Retinal Pigment Epithelium (RPE)MTS AssayIndocyanine Green (ICG)1 mg/mL (for 20 min)Decreased mitochondrial dehydrogenase activity, altered cell morphology[3]
Human Retinal Pigment Epithelium (RPE)MTS AssayIndocyanine Green (ICG)0.01 mg/mL (for 3 hours)Decreased mitochondrial dehydrogenase activity, altered cell morphology[3]
HeLaMTT AssayBenzoxazole Cyanine Dyes (T-4, T-5)Not specified (working concentrations)67% cell viability after 24h[4]
HeLaMTT AssayBenzothiazole Cyanine Dyes (T-1, T-2, T-3)Not specified (working concentrations)12-30% cell viability after 24h[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Incubation: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • MTT Reagent Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate (6-24h) cell_seeding->incubation1 add_compound Add this compound incubation1->add_compound incubation2 Incubate (e.g., 24-72h) add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

MTT Assay Experimental Workflow.

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic effects, biodistribution, and potential organ toxicity of this compound. While specific studies on this derivative are not widely reported, research on related ICG derivatives provides valuable insights.

Key Considerations from In Vivo Studies of ICG Derivatives:

  • Pharmacokinetics: The addition of sulfonic acid and carboxylic acid groups to the ICG backbone can significantly alter the pharmacokinetic profile. For instance, increased negative charge density may shift the excretion route from hepatobiliary to renal.[7]

  • Biodistribution: The biodistribution of ICG and its derivatives is influenced by their physicochemical properties. While ICG tends to accumulate in the liver, more hydrophilic derivatives may show different organ distribution patterns.

  • Toxicity: Acute toxicity of ICG derivatives is a critical parameter. Studies on a hydrophilic ICG derivative, SIDAG, showed a 60-fold increase in acute tolerance in mice compared to ICG.

Experimental Protocol: Acute In Vivo Toxicity Study

This protocol outlines a general procedure for assessing the acute toxicity of an imaging agent in a rodent model.

  • Animal Model: Select a suitable animal model, such as healthy female Kunming mice (20-25 g body weight).[8]

  • Dose Formulation: Prepare sterile, pyrogen-free solutions of this compound in a suitable vehicle (e.g., saline).

  • Dose Administration: Administer single doses of the compound via a clinically relevant route (e.g., intravenous injection). Include a control group receiving only the vehicle.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for a specified period (e.g., 14 days).

  • Pathology: At the end of the observation period, perform a complete necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.

  • Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess effects on hematopoietic and organ function.

In_Vivo_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model dose_prep Prepare Dose Formulations animal_model->dose_prep administration Administer Single Dose dose_prep->administration observation Clinical Observation (14 days) administration->observation blood_collection Blood Sampling observation->blood_collection necropsy Necropsy & Histopathology observation->necropsy data_analysis Analyze Toxicity Data blood_collection->data_analysis necropsy->data_analysis

Acute In Vivo Toxicity Study Workflow.

Cellular Uptake and Potential Signaling Pathways

The cellular uptake mechanism of ICG and its derivatives is an important factor in their efficacy and potential for cytotoxicity.

Cellular Uptake Mechanisms:

  • Endocytosis: Studies on ICG have shown that its uptake into cancer cells is temperature-dependent and occurs after binding to the cell membrane, which is suggestive of an endocytic pathway.[9] Clathrin-mediated endocytosis has been proposed as a potential mechanism.[10]

  • Organic Anion-Transporting Polypeptides (OATPs): Some studies have indicated that OATPs, such as OATP1B3, may be involved in the cellular uptake of ICG, particularly in hepatocytes.[10]

Potential Signaling Pathways Affected by Cyanine Dyes:

While specific signaling pathways affected by this compound have not been elucidated, the interaction of cyanine dyes with cellular components can potentially trigger various responses.

Cellular_Uptake_Signaling cluster_uptake Cellular Uptake cluster_cellular_response Potential Cellular Response disulfo_icg Disulfo-ICG Carboxylic Acid membrane Cell Membrane disulfo_icg->membrane endocytosis Endocytosis membrane->endocytosis oatp OATP Transporters membrane->oatp intracellular_dye Intracellular Dye Accumulation endocytosis->intracellular_dye oatp->intracellular_dye mitochondria Mitochondrial Interaction intracellular_dye->mitochondria ros Reactive Oxygen Species (ROS) Generation mitochondria->ros apoptosis Apoptosis ros->apoptosis inflammation Inflammatory Response ros->inflammation

Cellular Uptake and Potential Signaling.

Conclusion

The available data suggests that this compound, like its parent compound ICG, is likely to have a favorable biocompatibility profile. The addition of sulfonate groups may enhance its hydrophilicity and alter its pharmacokinetic properties, which could potentially reduce its toxicity compared to less soluble cyanine dyes. However, a comprehensive toxicological evaluation, including dose-dependent in vitro cytotoxicity studies across various cell lines and thorough in vivo acute and chronic toxicity studies, is imperative for any new formulation intended for preclinical or clinical development. The experimental protocols and potential cellular interaction pathways outlined in this guide provide a framework for such an evaluation. Researchers and drug developers should proceed with a thorough and systematic assessment to ensure the safety and efficacy of this compound-based agents.

References

Disulfo-ICG Carboxylic Acid: A Deep Dive into its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green (ICG), a tricarbocyanine dye widely used in medical diagnostics. The addition of two sulfonate groups and a carboxylic acid moiety is intended to enhance its hydrophilicity and provide a reactive handle for conjugation to biomolecules. The key photophysical parameters that define the utility of a fluorophore are its extinction coefficient (ε) and quantum yield (Φ).

Extinction Coefficient (ε): This value represents the measure of how strongly a substance absorbs light at a particular wavelength. A high extinction coefficient is desirable for imaging applications as it indicates that the dye can be effectively excited. For ICG and its derivatives, the extinction coefficient is typically in the range of 150,000 to 250,000 M⁻¹cm⁻¹.

Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter fluorescent signal. The quantum yield of ICG in aqueous solutions is relatively low, but can be influenced by factors such as solvent and binding to proteins.[1] The introduction of sulfonate groups is generally expected to enhance fluorescence brightness.

The following table summarizes the known photophysical properties of ICG and its carboxylic acid derivative, which can serve as a reference for estimating the characteristics of this compound.

PropertyICGICG Carboxylic AcidThis compound
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[2]≥ 218,000 cm⁻¹M⁻¹[3]Data not available
Quantum Yield (Φ) ~0.14 in plasma[2]Data not availableData not available
Excitation Maximum (λex) ~780 nm~785 nm[3]~757 nm[4]
Emission Maximum (λem) ~810 nm~812 nm[3]~835 nm[4]

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for the characterization of any fluorescent probe. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined experimentally using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Workflow for Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_dye Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). prep_series Create a series of dilutions with known concentrations in the desired experimental buffer (e.g., PBS). prep_dye->prep_series measure_abs Measure the absorbance of each dilution at the absorption maximum (λmax) using a UV-Vis spectrophotometer. prep_series->measure_abs plot_data Plot absorbance vs. concentration. measure_abs->plot_data calc_slope Perform a linear regression of the data. plot_data->calc_slope calc_epsilon The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl). calc_slope->calc_epsilon G cluster_prep Sample and Standard Preparation cluster_measurement Spectrofluorometric Measurement cluster_analysis Data Analysis prep_sample Prepare a dilute solution of this compound with an absorbance < 0.1 at the excitation wavelength. measure_sample_abs Measure the absorbance of the sample and standard at the excitation wavelength. prep_sample->measure_sample_abs prep_standard Prepare a solution of a suitable NIR quantum yield standard (e.g., ICG in DMSO) with a similar absorbance. prep_standard->measure_sample_abs measure_sample_fluo Measure the fluorescence emission spectrum of the sample and standard, exciting at the same wavelength. measure_sample_abs->measure_sample_fluo integrate_spectra Integrate the area under the emission spectra for both the sample and the standard. measure_sample_fluo->integrate_spectra calc_qy Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 integrate_spectra->calc_qy G cluster_conjugate Bioconjugate cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Fluorescence Imaging dye Disulfo-ICG Carboxylic Acid conjugate Dye-Ligand Conjugate dye->conjugate ligand Targeting Ligand (e.g., Antibody) ligand->conjugate injection Intravenous Injection conjugate->injection circulation Circulation injection->circulation binding Binding circulation->binding Tumor Targeting tumor_cell Tumor Cell receptor Target Receptor tumor_cell->receptor receptor->binding internalization Internalization binding->internalization excitation NIR Excitation internalization->excitation Signal Generation emission NIR Emission (Signal) excitation->emission imaging_system Imaging System emission->imaging_system G cluster_core Nanoparticle Core cluster_shell Functionalized Shell cluster_nanoparticle Theranostic Nanoparticle drug Therapeutic Drug nanoparticle Complete Nanoparticle drug->nanoparticle Encapsulation dye Disulfo-ICG Carboxylic Acid (Imaging Agent) dye->nanoparticle Conjugation targeting Targeting Moiety targeting->nanoparticle Conjugation

References

A Technical Guide to Disulfo-ICG Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Commercial Sourcing, Properties, and Application of Disulfo-ICG Carboxylic Acid in Biomedical Research.

This technical guide provides a comprehensive overview of this compound, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document outlines the commercial availability of the dye, its key technical specifications, and detailed protocols for its use in bioconjugation.

Introduction to this compound

This compound is a derivative of Indocyanine Green (ICG), a cyanine (B1664457) dye with fluorescence in the near-infrared spectrum. The addition of two sulfo groups enhances its water solubility, while the carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides. This makes it a valuable tool for a range of applications, including in vivo imaging, flow cytometry, and western blotting.

Commercial Suppliers and Product Specifications

A critical aspect of utilizing this compound in research is sourcing high-quality reagents. Several commercial suppliers offer this dye, each with specific product formulations and quality control standards. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)PurityAppearance
Alfa ChemistryDisulfo-ICG-carboxylic acidACMA00039332935.04757835Not SpecifiedGreen solid
MedchemExpressThis compoundHY-D2250935.04Not SpecifiedNot Specified95.43%Not Specified

Note: Product specifications are subject to change. It is recommended to consult the supplier's website or technical datasheets for the most current information.

Experimental Protocols: Bioconjugation of this compound

The primary application of this compound is its covalent attachment to biomolecules through the formation of an amide bond. This is typically achieved using a two-step carbodiimide (B86325) crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Principle of EDC/NHS Coupling

The carboxylic acid group on Disulfo-ICG is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester readily reacts with primary amines on the target biomolecule (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond, releasing NHS.

Detailed Protocol for Antibody Labeling

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Activation Buffer at a concentration of 1-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (around 757 nm).

Visualizing Workflows and Pathways

To aid in the understanding of the experimental process and potential applications, the following diagrams have been generated using the DOT language.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis DisulfoICG Disulfo-ICG Carboxylic Acid ActivatedDye Activated Disulfo-ICG NHS-Ester DisulfoICG->ActivatedDye Activation (15-30 min, RT) EDC_NHS EDC + Sulfo-NHS EDC_NHS->ActivatedDye Conjugate Antibody-Disulfo-ICG Conjugate ActivatedDye->Conjugate Conjugation (1-2 hr, RT) Antibody Antibody (Primary Amines) Antibody->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Analysis Characterization (DOL) Purification->Analysis

Caption: Workflow for the bioconjugation of this compound to an antibody.

A common application for fluorescently labeled antibodies is in targeting specific cell surface receptors for imaging or therapeutic purposes. For instance, an antibody targeting the HER2 receptor, which is overexpressed in certain cancers, can be labeled with Disulfo-ICG for in vivo imaging. The following diagram illustrates a simplified HER2 signaling pathway.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2-HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its enhanced water solubility and capacity for bioconjugation make it an excellent choice for a wide array of fluorescence-based applications. By carefully selecting a commercial supplier and following optimized conjugation protocols, researchers can effectively label biomolecules for sensitive and specific detection in various experimental systems.

Methodological & Application

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use. Its application in targeted imaging and therapeutic strategies has been significantly advanced by its conjugation to antibodies. The disulfonated form of ICG carboxylic acid, when activated with an N-hydroxysuccinimide (NHS) ester, provides a reactive moiety that readily couples with primary amines on antibodies, forming stable amide bonds. This covalent conjugation allows for the specific delivery of the ICG payload to target antigens, enabling sensitive in vivo imaging and photodynamic therapy applications.

These application notes provide a detailed protocol for the conjugation of Disulfo-ICG NHS ester to antibodies, including antibody preparation, the conjugation reaction, and purification of the final conjugate. Additionally, troubleshooting guidelines and key quantitative parameters are presented to ensure successful and reproducible results. It is important to note that the hydrophobicity of ICG can sometimes lead to aggregation and non-specific binding; the use of PEGylated ICG derivatives can help mitigate these issues by improving water solubility.[1][2][3]

Data Presentation

Table 1: Recommended Molar Ratios for ICG NHS Ester to Antibody Conjugation
Molar Ratio (Dye:Antibody)ApplicationExpected Degree of Labeling (DOL)Notes
5:1 - 10:1Initial OptimizationLow to ModerateGood starting point to avoid over-labeling and aggregation.[4]
10:1 - 20:1Standard LabelingModerate to HighCommonly used for generating conjugates with a good balance of fluorescence and immunoreactivity.[4]
>20:1High-Density LabelingHighMay lead to decreased antibody solubility and potential loss of function. Requires careful optimization.
Table 2: Troubleshooting Common Issues in ICG-Antibody Conjugation
IssuePotential CauseRecommendation
Low Degree of Labeling (DOL) Inactive NHS ester due to hydrolysis.Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[5]
Interfering substances in antibody buffer (e.g., Tris, glycine, BSA).[6]Purify the antibody using a spin column or dialysis to exchange into an amine-free buffer (e.g., PBS).[5]
Incorrect reaction pH.Ensure the reaction buffer pH is between 8.0 and 9.0 for optimal NHS ester reactivity.[7][8]
Antibody Aggregation High DOL or hydrophobic interactions of ICG.Optimize the dye-to-antibody molar ratio. Consider using PEGylated ICG derivatives to increase hydrophilicity.[1][2][3] Purify the conjugate using size-exclusion chromatography.[4]
Poor Conjugate Yield Low antibody concentration.Concentrate the antibody to at least 1-2 mg/mL before conjugation.[5][9]
Non-specific Binding in Assays Excess unconjugated dye.Ensure thorough purification of the conjugate using gel filtration or spin columns.[5][9]
Aggregates in the conjugate solution.Centrifuge the final conjugate solution to remove any precipitates before use.

Experimental Protocols

I. Antibody Preparation

This protocol describes the removal of interfering substances from the antibody solution, which is critical for efficient conjugation.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin filtration tubes (e.g., Amicon Ultra with appropriate molecular weight cutoff)[5]

  • Microcentrifuge

Procedure:

  • Add 500 µL of PBS to the spin filtration tube to pre-moisten the membrane.

  • Centrifuge at the manufacturer's recommended speed for 3 minutes and discard the flow-through.

  • Add the antibody solution to the spin filtration tube and fill with PBS up to 500 µL.

  • Centrifuge at the recommended speed for 10-15 minutes. Discard the flow-through.

  • Repeat the wash step (step 4) two more times with PBS.

  • After the final wash, invert the spin column into a clean collection tube and centrifuge at a lower speed (e.g., 1,000 x g) for 2 minutes to collect the purified antibody.

  • Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280).

II. Disulfo-ICG NHS Ester Antibody Conjugation

This protocol outlines the covalent attachment of Disulfo-ICG NHS ester to the primary amines of the antibody.

Materials:

  • Purified antibody (1-2 mg/mL in PBS)

  • Disulfo-ICG NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5)[10]

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the Antibody Solution: Adjust the concentration of the purified antibody to 1-2 mg/mL in PBS. For every 1 mg of antibody, add the appropriate volume of 1 M sodium bicarbonate buffer to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range for the reaction.[7]

  • Prepare the Dye Stock Solution: Immediately before use, allow the vial of Disulfo-ICG NHS ester to warm to room temperature. Add the required volume of anhydrous DMSO to create a 10 mg/mL stock solution.[5] Vortex thoroughly to ensure the dye is completely dissolved.

  • Calculate the Volume of Dye Solution: Determine the volume of the dye stock solution needed to achieve the desired molar ratio (see Table 1).

  • Conjugation Reaction: Add the calculated volume of the Disulfo-ICG NHS ester stock solution to the antibody solution. Gently vortex to mix.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][7]

III. Purification of the ICG-Antibody Conjugate

This protocol describes the removal of unconjugated Disulfo-ICG from the antibody conjugate.

Materials:

  • ICG-antibody conjugation reaction mixture

  • Gel filtration columns (e.g., Zeba Spin Desalting Columns)[5]

  • PBS, pH 7.4

  • Microcentrifuge

Procedure:

  • Equilibrate the Column: Prepare the gel filtration column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with PBS.

  • Apply the Sample: Carefully apply the entire volume of the conjugation reaction mixture to the center of the resin bed.

  • Purification: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified ICG-antibody conjugate. The unconjugated dye will be retained in the column resin.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (if compatible with the intended application) and store at -20°C or -80°C in single-use aliquots.

IV. Characterization of the ICG-Antibody Conjugate

This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of ICG molecules conjugated to each antibody.

Materials:

  • Purified ICG-antibody conjugate

  • PBS, pH 7.4

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of ICG (approximately 785 nm, Amax).

  • Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the absorbance of ICG at 280 nm:

    • Corrected A280 = A280 - (Amax * CF)

      • Where CF is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer).

    • Antibody Concentration (M) = Corrected A280 / (ε_antibody * path length)

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the conjugated ICG:

    • ICG Concentration (M) = Amax / (ε_ICG * path length)

      • Where ε_ICG is the molar extinction coefficient of ICG at its Amax (e.g., ~250,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = ICG Concentration (M) / Antibody Concentration (M)

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization start Start with Antibody Solution buffer_exchange Buffer Exchange (Spin Column) start->buffer_exchange Remove interfering substances concentration_check Measure Concentration (A280) buffer_exchange->concentration_check mix Mix Antibody and ICG-NHS Ester concentration_check->mix prep_dye Prepare Disulfo-ICG NHS Ester in DMSO prep_dye->mix incubate Incubate 1 hr at Room Temp mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify characterize Characterize (DOL Calculation) purify->characterize end Purified ICG-Antibody Conjugate characterize->end

Caption: Experimental workflow for Disulfo-ICG antibody conjugation.

signaling_pathway antibody Antibody (with primary amines, e.g., Lysine) conjugate ICG-Antibody Conjugate (Stable Amide Bond) antibody->conjugate icg_nhs Disulfo-ICG NHS Ester icg_nhs->conjugate reaction_conditions pH 8.0 - 9.0 Room Temperature nhs_leaving_group NHS Leaving Group conjugate->nhs_leaving_group Byproduct

Caption: Chemical principle of NHS ester-based ICG conjugation to an antibody.

References

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (ICG) Carboxylic Acid N-hydroxysuccinimide (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye optimized for the labeling of biomolecules. The NHS ester functional group allows for the covalent conjugation of the dye to primary amines on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[1][2] This modification renders the target molecule fluorescent, enabling its detection and tracking in various biological applications, particularly in in vivo imaging due to the deep tissue penetration of NIR light.[3][4] The addition of two sulfonate groups enhances the water solubility of the ICG dye, which can be beneficial for labeling delicate proteins that may be prone to denaturation in the presence of organic co-solvents.

These application notes provide detailed protocols for the conjugation of Disulfo-ICG NHS ester to proteins and antibodies, methods for characterizing the resulting conjugates, and an example of its application in targeted tumor imaging.

Chemical Properties and Specifications

While the exact chemical structure and properties can vary slightly between suppliers, the general characteristics of Disulfo-ICG Carboxylic Acid NHS Ester are summarized below.

PropertyValueReference
Molecular Weight~1032.11 g/mol (as disodium (B8443419) salt)[1]
Excitation Maximum (λex)~785 nm[5]
Emission Maximum (λem)~812 nm[5]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines (-NH2)[2]
SolubilityGood in water, DMF, and DMSO[5]
StorageStore at -20°C, protected from light and moisture.[1][6]

Note: The molecular weight and spectral properties are based on commercially available Disulfo-ICG NHS ester disodium salt and similar sulfo-ICG NHS esters. Researchers should refer to the certificate of analysis for the specific lot of reagent being used.

Conjugation Chemistry

The conjugation of Disulfo-ICG NHS ester to a biomolecule is a nucleophilic acyl substitution reaction. The primary amine group on the biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

G cluster_0 Biomolecule cluster_1 Disulfo-ICG NHS Ester cluster_2 Conjugated Biomolecule cluster_3 Byproduct Protein Protein-NH₂ Conjugate Protein-NH-CO-Disulfo-ICG Protein->Conjugate + Dye Disulfo-ICG-CO-NHS Dye->Conjugate NHS NHS Conjugate->NHS + G cluster_0 Preparation cluster_1 In Vivo Imaging cluster_2 Analysis Conjugation Antibody + Disulfo-ICG NHS Ester (pH 8.5, RT, 1-2h) Purification Size-Exclusion Chromatography Conjugation->Purification Characterization Spectrophotometry (DOL calculation) Purification->Characterization Injection Intravenous injection of ICG-Antibody conjugate into tumor-bearing mouse Circulation Conjugate circulates and targets tumor antigen Injection->Circulation Imaging NIR Fluorescence Imaging (e.g., at 24h, 48h post-injection) Circulation->Imaging ExVivo Ex vivo imaging of tumor and organs Imaging->ExVivo Quantification Quantification of fluorescence signal ExVivo->Quantification

References

Application Note: Accurate Determination of Dye-to-Protein Ratio for Disulfo-ICG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biomedical research and drug development. Indocyanine green (ICG) and its derivatives are near-infrared (NIR) fluorescent dyes with significant utility in in vivo imaging due to the low absorbance of NIR light by biological tissues. Disulfo-ICG, a sulfonated variant, offers improved water solubility. The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the fluorescence intensity and the biological activity of the conjugate. An optimal DOL is essential for consistent experimental results and effective diagnostic or therapeutic agents.[1][2] Over-labeling can lead to fluorescence quenching and potential loss of protein function, while under-labeling results in a weak signal.[1] This application note provides a detailed protocol for calculating the dye-to-protein ratio of Disulfo-ICG conjugates using spectrophotometric methods.

Principle

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[3] By measuring the absorbance of the purified Disulfo-ICG-protein conjugate at two specific wavelengths, it is possible to determine the molar concentrations of both the dye and the protein, and subsequently, their ratio.[2][3]

The absorbance is measured at:

  • ~785 nm (λmax for Disulfo-ICG): At this wavelength, the absorbance is primarily due to the Disulfo-ICG dye.

  • 280 nm: At this wavelength, the absorbance is primarily due to the aromatic amino acids (tryptophan and tyrosine) in the protein.[4]

A correction factor is necessary because the Disulfo-ICG dye also exhibits some absorbance at 280 nm.[3][5] This factor is used to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.[3]

Quantitative Data Summary

The following table summarizes the essential quantitative data required for the calculation of the dye-to-protein ratio for Disulfo-ICG conjugates. These values are based on data for a closely related sulfonated ICG NHS ester, ICG-Sulfo-OSu.

ParameterSymbolValueUnits
Maximum Absorbance Wavelength of Disulfo-ICGλmax~785nm
Molar Extinction Coefficient of Disulfo-ICG at λmaxε_dye_230,000M⁻¹cm⁻¹
Correction Factor for Disulfo-ICG at 280 nmCF₂₈₀0.073-
Molar Extinction Coefficient of Protein at 280 nmε_protein_VariesM⁻¹cm⁻¹

Note: The molar extinction coefficient of the protein (ε_protein_) is specific to each protein and can be calculated based on its amino acid sequence or found in literature.

Experimental Protocol

This protocol outlines the steps for labeling a protein with a Disulfo-ICG NHS ester and subsequently determining the dye-to-protein ratio.

Part 1: Protein Labeling with Disulfo-ICG NHS Ester

  • Preparation of Reagents:

    • Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS) or a 0.1 M sodium bicarbonate buffer. The optimal pH for the labeling reaction is 8.3-8.5.

    • Disulfo-ICG NHS Ester Stock Solution: Immediately before use, dissolve the Disulfo-ICG NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction:

    • Add the Disulfo-ICG NHS ester stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted, free dye from the protein conjugate. This is a critical step for accurate DOL determination.[2][5]

    • Common methods for purification include dialysis, size-exclusion chromatography, or spin columns.

Part 2: Spectrophotometric Measurement and Calculation

  • Measure Absorbance:

    • Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~785 nm (A_max_).

    • If the absorbance values are too high (typically > 2.0), dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.[2]

  • Calculate the Dye-to-Protein Ratio:

    • Step 1: Calculate the molar concentration of the dye.

      • Dye Concentration (M) = A_max_ / (ε_dye_ × path length)

      • For a 1 cm path length: Dye Concentration (M) = A_max_ / 230,000

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm.

      • Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

      • Corrected A₂₈₀ = A₂₈₀ - (A_max_ × 0.073)

    • Step 3: Calculate the molar concentration of the protein.

      • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

      • For a 1 cm path length: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein_

    • Step 4: Calculate the Dye-to-Protein Ratio (DOL).

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Combine Dye and Protein Protein->Mix Dye Disulfo-ICG NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2h (Room Temp, Protected from Light) Mix->Incubate Purify Purify Conjugate (e.g., Dialysis, SEC) Incubate->Purify Conjugate Purified Disulfo-ICG-Protein Conjugate Purify->Conjugate Spectro Measure Absorbance (A₂₈₀ & A_max_) Conjugate->Spectro Calculate Calculate Dye-to-Protein Ratio Spectro->Calculate Result Final DOL Value Calculate->Result

Caption: Workflow for calculating the dye-to-protein ratio.

Diagram of the Calculation Logic

calculation_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Measured A₂₈₀ Calc_Prot_Abs Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀) A280->Calc_Prot_Abs Amax Measured A_max_ Calc_Dye_Conc [Dye] = A_max_ / ε_dye_ Amax->Calc_Dye_Conc Amax->Calc_Prot_Abs E_dye ε_dye_ (230,000) E_dye->Calc_Dye_Conc E_prot ε_protein_ Calc_Prot_Conc [Protein] = Corrected A₂₈₀ / ε_protein_ E_prot->Calc_Prot_Conc CF CF₂₈₀ (0.073) CF->Calc_Prot_Abs DOL DOL = [Dye] / [Protein] Calc_Dye_Conc->DOL Calc_Prot_Abs->Calc_Prot_Conc Calc_Prot_Conc->DOL

Caption: Logical flow of the DOL calculation.

References

Purification of Disulfo-ICG Labeled Proteins and Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins and antibodies labeled with Disulfo-Indocyanine Green (Disulfo-ICG). The following sections offer a comprehensive guide to the labeling process, purification methodologies, and subsequent analysis to ensure the generation of high-quality conjugates for research and development applications.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics and preclinical imaging.[1][2] Its sulfonated derivative, Disulfo-ICG, offers improved water solubility while maintaining favorable spectral properties. The covalent labeling of proteins and antibodies with Disulfo-ICG enables the development of targeted imaging agents and other fluorescent probes. However, the labeling reaction often results in a heterogeneous mixture containing the desired conjugate, unconjugated dye, and potentially aggregated protein.[3] Therefore, a robust purification strategy is critical to isolate the pure, labeled protein or antibody for downstream applications.

This guide details three common and effective purification techniques: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Reverse Phase Chromatography (RPC). The choice of method will depend on the scale of the purification, the specific characteristics of the protein or antibody, and the desired final purity.

Labeling of Proteins and Antibodies with Disulfo-ICG

The initial step in the workflow is the covalent conjugation of Disulfo-ICG to the target protein or antibody. Amine-reactive derivatives of Disulfo-ICG, such as N-hydroxysuccinimide (NHS) esters, are commonly used to target primary amines (e.g., lysine (B10760008) residues) on the protein surface.[4][5]

Key Parameters in the Labeling Reaction:
ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each protein to achieve the desired Degree of Substitution (DOS) while minimizing aggregation.[2][3]
Reaction pH 8.0 - 9.0A slightly alkaline pH is required for the efficient reaction of NHS esters with primary amines.[2]
Reaction Time 30 - 60 minutesIncubation at room temperature is typically sufficient.[2][5]
Solvent DMSO for dye stockDisulfo-ICG-NHS ester should be dissolved in anhydrous DMSO before adding to the protein solution. The final DMSO concentration in the reaction mixture should be kept low (<10%) to avoid protein denaturation.[2]

Purification Methodologies

Following the labeling reaction, the purification process is essential to remove unreacted dye and other impurities.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[6][7] It is a gentle, non-denaturing method ideal for removing small molecules like unconjugated Disulfo-ICG from the much larger labeled protein or antibody.

Principle: The chromatography column is packed with a porous resin. Larger molecules (the labeled protein) are excluded from the pores and elute first, while smaller molecules (free dye) enter the pores and have a longer path length, thus eluting later.[6][7]

Typical Performance:

ParameterTypical ValueReference
Purity >95%[3]
Recovery 82% - 107%[8]
Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and desalting protein solutions.[9][10] It is particularly well-suited for larger sample volumes.

Principle: The sample solution is pumped tangentially across the surface of a semi-permeable membrane.[9] The pressure gradient across the membrane (transmembrane pressure) drives smaller molecules (free dye, buffer salts) through the membrane (permeate), while the larger labeled protein is retained (retentate).[9] This process of buffer exchange is known as diafiltration.

Typical Performance:

ParameterTypical ValueNotes
Purity HighEfficient removal of small molecule impurities.[11]
Recovery >90%[12]
Scalability ExcellentCan be used for milliliter to liter scale purifications.[9]
Reverse Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[13] While it can be a high-resolution technique, the use of organic solvents may lead to protein denaturation, so it should be used with caution for antibodies and sensitive proteins.[14]

Principle: The stationary phase is hydrophobic (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar.[14] The labeled protein is loaded onto the column in a polar mobile phase and eluted by increasing the concentration of an organic solvent (e.g., acetonitrile).[15] More hydrophobic species will be retained longer on the column.

Typical Performance:

ParameterTypical ValueReference
Resolution HighCan separate species with minor differences in hydrophobicity.[14]
Compatibility Mass SpectrometryVolatile mobile phases are compatible with MS analysis.[14]

Experimental Protocols

Protocol 1: Disulfo-ICG Labeling of an Antibody

This protocol describes a general method for labeling an antibody with a Disulfo-ICG NHS ester.

  • Antibody Preparation:

    • Dialyze the antibody against 1X PBS, pH 7.2-7.4, to remove any amine-containing buffers (e.g., Tris or glycine).[2]

    • Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer with a pH of 8.5 ± 0.5 (e.g., 0.1 M sodium bicarbonate).[2]

  • Dye Preparation:

    • Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved Disulfo-ICG NHS ester to the antibody solution while gently vortexing. For initial experiments, a 10:1 molar ratio of dye to antibody is a good starting point.[2]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2][5]

  • Purification:

    • Proceed immediately to one of the purification protocols described below.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.[2]

  • Sample Loading:

    • Load the entire reaction mixture from the labeling step onto the top of the equilibrated column.[2]

  • Elution:

    • Allow the sample to enter the column bed.

    • Begin eluting with 1X PBS, pH 7.2-7.4.[2]

    • Collect fractions. The first colored fraction to elute will be the labeled antibody. The later-eluting colored fraction will be the unconjugated dye.

  • Analysis:

    • Pool the fractions containing the labeled antibody.

    • Measure the absorbance at 280 nm and ~785 nm to determine the protein concentration and degree of substitution.[2]

Protocol 3: Purification by Tangential Flow Filtration (TFF)
  • System Setup:

    • Install a TFF capsule or cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an antibody of ~150 kDa.

    • Equilibrate the system with 1X PBS, pH 7.2-7.4.

  • Diafiltration:

    • Add the labeling reaction mixture to the sample reservoir and begin recirculation.

    • Perform diafiltration by continuously adding 1X PBS, pH 7.2-7.4, to the reservoir at the same rate as the permeate is being removed. A common practice is to exchange 5-10 diavolumes of buffer to ensure complete removal of the free dye.

  • Concentration:

    • After diafiltration, concentrate the sample to the desired final volume by stopping the addition of diafiltration buffer.

  • Recovery and Analysis:

    • Recover the concentrated, purified labeled antibody from the system.

    • Determine the protein concentration and degree of substitution.

Analysis of Purified Labeled Proteins

Determination of Degree of Substitution (DOS)

The DOS, or the average number of dye molecules per protein, is a critical quality attribute.[2] It can be calculated using absorbance measurements.[16][17]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorbance maximum of Disulfo-ICG (~785 nm, Amax).[2]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

      • Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein.[17]

  • Calculate the dye concentration:

    • Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of Disulfo-ICG at its Amax.

  • Calculate the DOS:

    • DOS = Dye Concentration (M) / Protein Concentration (M)

Recommended DOS: For most antibodies, an optimal DOS is between 2 and 10.[2]

Purity Assessment

The purity of the final product should be assessed to ensure the absence of aggregates and free dye.

  • SEC-HPLC: High-performance liquid chromatography with a size exclusion column is the gold standard for quantifying high molecular weight aggregates.[18][19]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the integrity of the labeled protein and confirm the absence of gross aggregation or fragmentation.

Visual Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis protein Protein/Antibody in Amine-Free Buffer (pH 8.5) reaction Labeling Reaction (30-60 min, RT) protein->reaction dye Disulfo-ICG-NHS in DMSO dye->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Crude Mixture tff Tangential Flow Filtration (TFF) reaction->tff Crude Mixture rpc Reverse Phase Chromatography (RPC) reaction->rpc Crude Mixture final_product Purified Labeled Protein sec->final_product Purified Product tff->final_product Purified Product rpc->final_product Purified Product dos DOS Calculation (Spectrophotometry) purity Purity Assessment (SEC-HPLC, SDS-PAGE) final_product->dos final_product->purity

Caption: Experimental workflow for labeling and purification.

purification_principles cluster_sec Size Exclusion Chromatography (SEC) cluster_tff Tangential Flow Filtration (TFF) cluster_rpc Reverse Phase Chromatography (RPC) start Crude Labeled Protein Mixture sec_principle Principle: Separation by Size start->sec_principle tff_principle Principle: Separation by Membrane Sieving start->tff_principle rpc_principle Principle: Separation by Hydrophobicity start->rpc_principle sec_outcome Large Labeled Protein Elutes First, Small Free Dye Elutes Later sec_principle->sec_outcome end_product Purified Labeled Protein sec_outcome->end_product tff_outcome Labeled Protein Retained, Free Dye Passes Through Membrane tff_principle->tff_outcome tff_outcome->end_product rpc_outcome Differential Elution with Organic Solvent Gradient rpc_principle->rpc_outcome rpc_outcome->end_product

Caption: Principles of different purification methods.

References

Application Notes and Protocols for Live Cell Imaging with Disulfo-ICG Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-ICG carboxylic acid is a near-infrared (NIR) fluorescent dye that serves as a valuable tool for live cell imaging. As a derivative of Indocyanine Green (ICG), it offers excellent photostability and brightness in the NIR spectrum, which allows for deep tissue penetration with minimal autofluorescence and phototoxicity.[1][2] Its carboxylic acid group provides a reactive handle for conjugation to biomolecules, enabling targeted imaging of specific cellular components and processes.[3][4] These characteristics make this compound a versatile probe for a range of applications in cellular biology and drug development, including tracking of cellular uptake, monitoring endocytic pathways, and visualizing the localization of labeled molecules.

Physicochemical Properties and Spectral Data

This compound is a water-soluble, green solid.[5] Its spectral properties in the near-infrared range make it suitable for imaging applications where minimizing background fluorescence from endogenous cellular components is critical.

PropertyValueReference
Molecular Formula C45H48N2Na2O11S3[5]
Molecular Weight 935.04 g/mol [5]
Excitation Maximum (Ex) ~757 nm[5]
Emission Maximum (Em) ~835 nm[5]
Solubility Soluble in DMSO[6]

Key Applications and Experimental Protocols

Application 1: General Live Cell Staining and Imaging

This protocol outlines the general procedure for staining live cells with this compound to visualize cellular morphology and uptake.

Experimental Protocol: Live Cell Staining

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible chambered coverglass or slides

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Seeding: Plate cells on a chambered coverglass or imaging dish at an appropriate density to allow for individual cell visualization. Culture overnight to ensure adherence.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM. Store at -20°C for short-term and -80°C for long-term storage, protected from light.[6]

  • Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, phenol (B47542) red-free cell culture medium to the desired final concentration. Recommended starting concentrations range from 1 µM to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and experimental goals.

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free culture medium or PBS to remove unbound dye.[7]

  • Imaging: Add fresh, pre-warmed, phenol red-free culture medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters.

Expected Results:

Cells will exhibit fluorescence in the near-infrared channel, indicating the uptake and localization of the dye. The localization pattern may vary depending on the cell type and the primary mechanism of uptake.

Workflow for Live Cell Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells in imaging dish wash_cells Wash cells with PBS cell_seeding->wash_cells reagent_prep Prepare Disulfo-ICG stock solution staining_solution Dilute stock to working concentration reagent_prep->staining_solution add_stain Add staining solution to cells staining_solution->add_stain wash_cells->add_stain incubate Incubate at 37°C add_stain->incubate wash_unbound Wash to remove unbound dye incubate->wash_unbound add_media Add fresh imaging medium wash_unbound->add_media acquire_images Acquire images on microscope add_media->acquire_images

Caption: General workflow for live cell staining with this compound.

Application 2: Tracking Endocytosis

The parent compound of Disulfo-ICG, Indocyanine Green (ICG), is known to be internalized by cells through endocytosis.[8][9] This protocol is designed to track the endocytic uptake of this compound in live cells.

Experimental Protocol: Endocytosis Tracking

Materials:

  • Same as for General Live Cell Staining

  • Positive control for endocytosis (e.g., fluorescently labeled dextran)

  • Inhibitors of endocytosis (optional, e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis)

Procedure:

  • Cell Preparation: Seed and culture cells as described in the general staining protocol.

  • (Optional) Inhibitor Treatment: If using endocytosis inhibitors, pre-incubate the cells with the inhibitor in serum-free medium for the recommended time and concentration according to the manufacturer's instructions.

  • Staining: Add this compound staining solution (and positive control, if used) to the cells.

  • Time-Lapse Imaging: Immediately begin time-lapse imaging using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2). Acquire images at regular intervals (e.g., every 1-5 minutes) for up to 1-2 hours.

  • Data Analysis: Analyze the time-lapse images to observe the internalization of the dye. Quantify the fluorescence intensity inside the cells over time.

Expected Results:

Time-lapse imaging will show the appearance and accumulation of fluorescent puncta within the cytoplasm, representing the internalization of this compound within endocytic vesicles. Treatment with endocytosis inhibitors is expected to reduce the cellular uptake of the dye.

Workflow for Tracking Endocytosis

G cluster_setup Experimental Setup cluster_imaging Imaging cluster_analysis Data Analysis seed_cells Seed cells in imaging dish inhibitor_treatment Optional: Pre-treat with endocytosis inhibitors seed_cells->inhibitor_treatment add_dye Add this compound inhibitor_treatment->add_dye start_timelapse Start time-lapse acquisition add_dye->start_timelapse quantify_uptake Quantify intracellular fluorescence over time start_timelapse->quantify_uptake observe_localization Observe formation of fluorescent puncta start_timelapse->observe_localization

Caption: Workflow for monitoring endocytic uptake of this compound.

Application 3: Cytotoxicity Assessment

It is crucial to determine the potential cytotoxic effects of any fluorescent probe used in live-cell imaging. This protocol provides a method to assess the cytotoxicity of this compound using a standard viability assay.

Experimental Protocol: Cytotoxicity Assay

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)[10][11]

  • Positive control for cytotoxicity (e.g., doxorubicin, staurosporine)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a period relevant to the intended imaging experiments (e.g., 2, 6, 12, or 24 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader or quantify the percentage of live and dead cells using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

Expected Results:

A dose-response curve can be generated to determine the concentration at which this compound exhibits significant cytotoxicity. Ideally, the concentrations used for live-cell imaging should have minimal impact on cell viability.

Concentration of Disulfo-ICGCell Viability (%) (Example Data)
0 µM (Control)100
1 µM98 ± 3
5 µM95 ± 4
10 µM92 ± 5
25 µM85 ± 6
50 µM70 ± 8

Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis seed_cells Seed cells in 96-well plate add_compounds Add dye and controls to cells seed_cells->add_compounds prepare_reagents Prepare serial dilutions of Disulfo-ICG prepare_reagents->add_compounds incubate Incubate for desired time period add_compounds->incubate add_viability_reagent Add cell viability reagent incubate->add_viability_reagent measure_signal Measure absorbance/fluorescence add_viability_reagent->measure_signal calculate_viability Calculate % cell viability measure_signal->calculate_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal - Low dye concentration- Short incubation time- Inefficient cellular uptake- Incorrect filter sets- Increase dye concentration- Increase incubation time- Use a different cell line known for higher endocytic activity- Verify excitation and emission filters match the dye's spectra
High Background - Incomplete removal of unbound dye- Dye aggregation- Autofluorescence from medium- Increase the number and duration of wash steps- Prepare fresh dye solutions and filter if necessary- Use phenol red-free imaging medium
Phototoxicity - High excitation light intensity- Prolonged exposure to light- Reduce laser power or illumination intensity- Decrease exposure time and/or frequency of image acquisition- Use a more sensitive detector
Cell Death - Dye concentration is too high- Perform a cytotoxicity assay to determine the optimal non-toxic concentration

Signaling Pathway Visualization

This compound can be conjugated to ligands that target specific cell surface receptors. Upon binding, the ligand-dye conjugate is internalized, allowing for the visualization of receptor trafficking and downstream signaling events. For example, a Disulfo-ICG-conjugated growth factor could be used to track the endocytosis of its receptor and its subsequent trafficking to early endosomes and lysosomes.

Conceptual Signaling Pathway: Receptor-Mediated Endocytosis and Trafficking

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Disulfo-ICG-Ligand binding Ligand-Receptor Binding ligand->binding receptor Receptor receptor->binding clathrin_pit Clathrin-Coated Pit binding->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome (Degradation) endosome->lysosome recycling Recycling Endosome endosome->recycling recycling->receptor Receptor Recycling

Caption: Visualization of receptor-mediated endocytosis using a Disulfo-ICG conjugated ligand.

Conclusion

This compound is a powerful near-infrared probe for live cell imaging. Its favorable spectral properties and capacity for bioconjugation make it a versatile tool for studying dynamic cellular processes. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize this dye to gain valuable insights into cell biology and advance drug discovery efforts.

References

Application Notes and Protocols for Small Animal NIR Fluorescence Imaging with Disulfo-ICG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Disulfo-Indocyanine Green (Disulfo-ICG) in small animal near-infrared (NIR) fluorescence imaging. Disulfo-ICG, a sulfonated derivative of the widely used indocyanine green (ICG), offers distinct physicochemical properties that can be advantageous for in vivo imaging applications. This document outlines the key characteristics of Disulfo-ICG, its applications in tumor and lymphatic imaging, and detailed protocols for its use in preclinical research.

Introduction to Disulfo-ICG

Disulfo-ICG is a water-soluble, tricarbocyanine fluorescent dye with excitation and emission spectra in the near-infrared (NIR) window (700-900 nm). This spectral range is optimal for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and higher signal-to-background ratios. The additional sulfonate groups in Disulfo-ICG, compared to standard ICG, increase its hydrophilicity, which can influence its pharmacokinetic profile, including plasma protein binding, biodistribution, and clearance mechanisms.

Key Advantages of NIR Fluorescence Imaging with Disulfo-ICG:

  • High Sensitivity: Enables the detection of fluorescent signals from deep within tissues.

  • Real-Time Imaging: Allows for dynamic visualization of biological processes.

  • Non-Ionizing Radiation: Safer for longitudinal studies compared to radionuclide-based imaging.

  • Modified Pharmacokinetics: The increased sulfonation may alter biodistribution and clearance pathways, potentially offering advantages for specific imaging applications.

Physicochemical and Optical Properties

The optical properties of Disulfo-ICG are crucial for designing imaging experiments. The increased sulfonation can subtly shift the excitation and emission maxima compared to standard ICG.

Table 1: Comparison of Physicochemical and Optical Properties

PropertyDisulfo-ICG (Carboxylic Acid Derivative)Indocyanine Green (ICG) (Typical)
Molecular Formula C45H48N2Na2O11S3C43H47N2NaO6S2
Molecular Weight 935.04 g/mol 774.96 g/mol
Excitation Maximum ~757 nm~780 nm
Emission Maximum ~835 nm~820 nm
Solubility High in aqueous solutionsSoluble in aqueous solutions

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and binding to biological macromolecules.

Applications in Small Animal Imaging

The enhanced hydrophilicity of Disulfo-ICG may influence its utility in common NIR imaging applications.

NIR fluorescence imaging with ICG derivatives is a powerful tool for visualizing tumors. The accumulation of these dyes in tumor tissue is often attributed to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to the passive accumulation of macromolecules and nanoparticles. The increased negative charge from the additional sulfonate groups in Disulfo-ICG could potentially alter its interaction with the tumor microenvironment.

Lymphatic imaging, or lymphography, is used to map lymphatic vessels and identify sentinel lymph nodes (SLNs). After subcutaneous or intradermal injection, fluorescent dyes are taken up by the lymphatic system and transported to draining lymph nodes. The high hydrophilicity of Disulfo-ICG may facilitate its rapid uptake and transport within the lymphatic system.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific animal models and imaging systems.

Materials:

  • Disulfo-ICG (e.g., Disulfo-ICG-NHS ester, Disulfo-ICG-carboxylic acid)

  • Sterile, pyrogen-free water for injection or phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the lyophilized Disulfo-ICG powder to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution by dissolving the Disulfo-ICG powder in sterile water for injection or PBS to a concentration of 1-5 mg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • For in vivo use, dilute the stock solution to the desired final concentration with sterile PBS immediately before injection.

  • Protect the solution from light to prevent photobleaching.

Materials:

  • Laboratory mouse or rat

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Warming pad to maintain body temperature

  • Hair clippers and depilatory cream

  • Ophthalmic ointment

Protocol:

  • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) or another appropriate anesthetic agent.

  • Once the animal is fully anesthetized, apply ophthalmic ointment to the eyes to prevent drying.

  • Remove the fur from the imaging area using clippers and a depilatory cream to minimize light scattering and absorption by the hair.

  • Place the animal on a warming pad to maintain its body temperature throughout the imaging procedure.

G cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging and Analysis reagent_prep Prepare Disulfo-ICG Solution animal_prep Anesthetize and Prepare Animal injection Intravenous Injection (Tail Vein) animal_prep->injection imaging Acquire NIR Fluorescence Images (Multiple Time Points) injection->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: General workflow for small animal tumor imaging with Disulfo-ICG.

Procedure:

  • Follow the reagent and animal preparation protocols as described above.

  • Administer the prepared Disulfo-ICG solution via intravenous (tail vein) injection. A typical dose for ICG-based imaging is in the range of 1-5 mg/kg body weight.[1] The optimal dose for Disulfo-ICG should be determined empirically.

  • Place the animal in the NIR fluorescence imaging system.

  • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

  • Use appropriate excitation and emission filters for Disulfo-ICG (e.g., excitation ~760 nm, emission ~830 nm).

  • After the final imaging session, the animal can be euthanized for ex vivo organ imaging to confirm biodistribution.

G prep Prepare Animal and Disulfo-ICG Solution inject Intradermal/Subcutaneous Injection prep->inject massage Gentle Massage of Injection Site (Optional) inject->massage image Real-Time NIR Fluorescence Imaging massage->image map Map Lymphatic Vessels and Sentinel Nodes image->map

Caption: Workflow for lymphatic imaging using Disulfo-ICG.

Procedure:

  • Follow the reagent and animal preparation protocols.

  • For lymphatic imaging of the forelimb, inject a small volume (e.g., 10-20 µL) of the Disulfo-ICG solution intradermally or subcutaneously into the paw pad.

  • For lymphatic imaging of other regions, inject into the corresponding dermal or subcutaneous tissue.

  • Immediately place the animal in the imaging system.

  • Begin acquiring images in real-time to visualize the uptake of the dye into the lymphatic vessels and its transport to the draining lymph nodes.

  • Gentle massage of the injection site can sometimes facilitate lymphatic uptake.

  • Continue imaging until the sentinel lymph nodes are clearly visualized (typically within 5-30 minutes).

Data Presentation and Analysis

Quantitative analysis of fluorescence intensity is essential for objective assessment.

Table 2: Example Quantitative Data for ICG-based Tumor Imaging in Mice

ParameterICG (2 mg/kg) - S180 Tumor Model[1]Disulfo-ICG (Hypothetical)
Time to Peak Tumor Signal 24 hoursTo be determined
Tumor-to-Normal Tissue Ratio (TNR) Sufficient for visualization[1]To be determined
Primary Clearance Route Hepatic[2]Likely renal and hepatic

Note: Specific quantitative data for Disulfo-ICG is limited. The values for ICG are provided for reference. Researchers should perform their own dose-response and time-course studies to determine the optimal parameters for Disulfo-ICG.

Biodistribution and Pharmacokinetics

The addition of sulfonate groups is expected to alter the biodistribution and clearance of Disulfo-ICG compared to standard ICG. Increased hydrophilicity generally leads to faster renal clearance. One study on a sulfonated ICG derivative (SC-Cy) conjugated to a Fab fragment showed high accumulation in the kidneys, suggesting a significant renal excretion route for this highly negatively charged molecule.[3]

G cluster_icg Standard ICG cluster_disulfo Disulfo-ICG icg_injection Intravenous Injection icg_liver Primary Hepatic Uptake and Clearance icg_injection->icg_liver icg_bile Biliary Excretion icg_liver->icg_bile disulfo_injection Intravenous Injection disulfo_kidney Increased Renal Clearance disulfo_injection->disulfo_kidney disulfo_liver Potential Hepatic Uptake disulfo_injection->disulfo_liver disulfo_urine Urinary Excretion disulfo_kidney->disulfo_urine

Caption: Hypothesized impact of sulfonation on ICG clearance pathways.

Troubleshooting

  • Low Signal: Increase the injected dose of Disulfo-ICG, optimize the imaging time point, or check the functionality of the imaging system's laser and filters.

  • High Background: Allow more time for the dye to clear from non-target tissues. Ensure complete removal of fur from the imaging area.

  • No Lymphatic Uptake: Ensure the injection is intradermal or subcutaneous, not intramuscular. Gentle massage may be required.

Conclusion

Disulfo-ICG is a promising NIR fluorescent probe for small animal imaging. Its altered physicochemical properties compared to standard ICG may offer advantages in specific applications. The protocols provided here serve as a foundation for researchers to develop and optimize their in vivo imaging studies with this novel contrast agent. Careful consideration of the dye's properties and empirical determination of optimal imaging parameters are crucial for successful and reproducible results.

References

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Disulfo-ICG carboxylic acid, a near-infrared (NIR) fluorescent dye, in flow cytometry applications. The protocols detailed below cover antibody conjugation and cell staining for robust and sensitive cellular analysis.

Introduction to this compound

This compound is a derivative of Indocyanine Green (ICG), a well-established NIR fluorescent dye.[1] Its properties make it particularly advantageous for flow cytometry by minimizing background autofluorescence from cells and tissues, which is often a challenge in the visible spectrum.[2][3] The near-infrared range of the spectrum (typically 700-900 nm) allows for deeper tissue penetration and a higher signal-to-noise ratio.[4]

The carboxylic acid functional group on Disulfo-ICG allows for covalent conjugation to primary amines on biomolecules, such as antibodies, through standard amide bond formation.[5] This enables the specific targeting and detection of cellular antigens in flow cytometry.

Key Properties of this compound

PropertyValueReference
Molecular FormulaC45H48N2Na2O11S3[6]
Molecular Weight935.04 g/mol [6]
Excitation Maximum~757 nm[6]
Emission Maximum~835 nm[6]
AppearanceGreen solid[6]
SolubilitySoluble in DMF, DMSO[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Antibody

This protocol describes the conjugation of this compound to a primary antibody using carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between the dye's carboxylic acid and primary amines on the antibody.

Materials:

  • This compound

  • Primary antibody (1-2 mg/mL in PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Methodology:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS at pH 7.4. It is crucial to use a buffer free of primary amines (e.g., Tris) as they will compete with the antibody for conjugation.

  • Dye Activation:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

    • In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM each).

    • To activate the dye, mix the this compound solution with the EDC/NHS solution at a molar ratio of 1:10:10 (Dye:EDC:NHS) and incubate for 15-30 minutes at room temperature in the dark. This reaction forms a more reactive NHS-ester intermediate.[][8]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., carbonate-bicarbonate buffer). This deprotonates the lysine (B10760008) residues on the antibody, making them more nucleophilic.[][9]

    • Add the activated Disulfo-ICG NHS-ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).[]

    • Collect the fractions containing the labeled antibody. The conjugated antibody will elute first due to its larger size.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorption maximum of Disulfo-ICG (~757 nm).

Antibody_Conjugation_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Disulfo_ICG Disulfo-ICG Carboxylic Acid Activated_Dye Activated Disulfo-ICG (NHS-ester) Disulfo_ICG->Activated_Dye Incubate 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Conjugate_Mix Reaction Mixture Activated_Dye->Conjugate_Mix Incubate 2h RT or O/N 4°C Antibody Primary Antibody (pH 8.0-8.5) Antibody->Conjugate_Mix Purification Desalting Column Conjugate_Mix->Purification Conjugated_Ab Purified Conjugated Antibody Purification->Conjugated_Ab DOL Determine DOL (Spectrophotometry) Conjugated_Ab->DOL

Antibody conjugation workflow.
Protocol 2: Staining of Cells with Disulfo-ICG-Conjugated Antibody for Flow Cytometry

This protocol outlines the procedure for staining a single-cell suspension with a Disulfo-ICG-conjugated antibody for analysis by flow cytometry.

Materials:

  • Single-cell suspension

  • Disulfo-ICG-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-5% FBS and 0.05% sodium azide)

  • Fc receptor blocking agent (optional)

  • Flow cytometer equipped with a near-infrared laser (e.g., 633 nm, 640 nm, or ideally closer to 785 nm) and appropriate emission filters for NIR detection (e.g., a bandpass filter around 830 nm).[4][10]

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample of interest.

    • Wash the cells with cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Fc Receptor Block (Optional):

    • To minimize non-specific binding of the antibody, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.[4]

  • Antibody Staining:

    • Add the Disulfo-ICG-conjugated antibody to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.[4]

  • Wash:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer to remove any unbound antibody.[4] Centrifuge as described in step 1.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

    • Analyze the stained cells on a flow cytometer equipped with the appropriate laser and filters for Disulfo-ICG detection.

Cell_Staining_Workflow Start Single-Cell Suspension Wash1 Wash with Staining Buffer Start->Wash1 FcBlock Fc Receptor Block (Optional, 10-15 min) Wash1->FcBlock Stain Add Disulfo-ICG Conjugated Antibody (30 min, 4°C, dark) FcBlock->Stain Wash2 Wash Twice with Staining Buffer Stain->Wash2 Acquire Resuspend and Acquire on Flow Cytometer Wash2->Acquire

Cell staining and analysis workflow.

Data Analysis and Interpretation

When analyzing data from Disulfo-ICG-stained cells, it is important to have appropriate controls:

  • Unstained Cells: To determine the level of background fluorescence.

  • Isotype Control: An antibody of the same isotype but with no specificity for the target antigen, conjugated with Disulfo-ICG at a similar degree of labeling. This helps to assess non-specific antibody binding.

The use of Disulfo-ICG in the near-infrared spectrum should result in lower autofluorescence compared to traditional fluorochromes, leading to improved resolution of dimly stained populations.

Troubleshooting

IssuePossible CauseSolution
Low Signal - Suboptimal antibody concentration- Low antigen expression- Inefficient conjugation- Titrate the antibody to determine the optimal concentration.- Use an alternative antibody targeting a more abundant antigen.- Optimize the dye-to-antibody ratio during conjugation.
High Background - Non-specific antibody binding- Inadequate washing- Insufficient Fc receptor blocking- Include an isotype control to assess non-specific binding.- Increase the number of wash steps.- Ensure proper Fc receptor blocking.

Conclusion

This compound is a valuable tool for extending the capabilities of flow cytometry into the near-infrared spectrum. Its favorable spectral properties and the ability to be conjugated to specific antibodies allow for highly sensitive and specific detection of cellular targets with reduced background interference. The protocols provided herein offer a solid foundation for researchers to incorporate this promising fluorochrome into their experimental workflows.

References

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid for Targeted Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (ICG) carboxylic acid is a near-infrared (NIR) fluorescent dye designed for targeted tumor imaging. As a derivative of the clinically approved ICG, it offers the advantageous optical properties of its parent molecule, including deep tissue penetration and low autofluorescence, making it ideal for in vivo applications. The addition of two sulfonate groups enhances its hydrophilicity, which can improve its pharmacokinetic profile by reducing non-specific binding and aggregation. The carboxylic acid group provides a reactive handle for covalent conjugation to targeting moieties such as antibodies, peptides, or small molecules, enabling the specific delivery of the fluorescent probe to tumor cells.

These application notes provide an overview of the use of Disulfo-ICG carboxylic acid in targeted tumor imaging, including quantitative data from relevant studies, detailed experimental protocols for conjugation and imaging, and diagrams of associated signaling pathways and workflows.

Data Presentation

The following tables summarize quantitative data from studies using ICG derivatives with sulfonic and carboxylic acid groups conjugated to antibodies for targeted tumor imaging. This data is representative of the expected performance of this compound conjugates.

Table 1: Pharmacokinetics of IgG-Conjugated ICG Derivatives in Tumor-Bearing Mice

Time Post-InjectionICG-IgG (%ID/g)SC-Cy-IgG (Sulfonic Acid Derivative) (%ID/g)CC-Cy-IgG (Carboxylic Acid Derivative) (%ID/g)
1 hour15.2 ± 2.114.8 ± 1.915.5 ± 2.5
24 hours10.1 ± 1.59.8 ± 1.310.3 ± 1.8
48 hours8.5 ± 1.18.2 ± 1.08.8 ± 1.3
96 hours6.2 ± 0.85.9 ± 0.76.5 ± 0.9

Data adapted from studies on ICG derivatives to show representative values.[1]

Table 2: Tumor Accumulation of IgG-Conjugated ICG Derivatives in a Xenograft Model

Time Post-InjectionICG-IgG (Tumor Accumulation, %ID/g)SC-Cy-IgG (Sulfonic Acid Derivative) (%ID/g)CC-Cy-IgG (Carboxylic Acid Derivative) (%ID/g)
1 hour5.1 ± 0.94.9 ± 0.75.3 ± 1.0
24 hours12.5 ± 2.312.1 ± 2.013.0 ± 2.6
48 hours15.8 ± 2.915.5 ± 2.516.2 ± 3.1
96 hours14.2 ± 2.513.9 ± 2.214.8 ± 2.8

Data adapted from studies on ICG derivatives to show representative values.[1]

Table 3: Tumor-to-Background Ratios (TBR) of a Targeted ICG Conjugate Over Time

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
24 hours3.5 ± 0.61.5 ± 0.3
48 hours5.2 ± 0.92.8 ± 0.5
72 hours6.8 ± 1.24.1 ± 0.7
96 hours7.5 ± 1.45.5 ± 1.0

Representative data compiled from studies on targeted ICG conjugates.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) targeting a tumor-specific antigen (e.g., EGFR, HER2). The carboxylic acid group on the dye is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (lysine residues) on the antibody.

Materials:

  • This compound

  • Monoclonal antibody (mAb) of interest (in a buffer free of primary amines, e.g., PBS)

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • PD-10 desalting columns (or similar size exclusion chromatography system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the mAb into a primary amine-free buffer (e.g., PBS) using a desalting column or centrifugal filtration.

    • Adjust the mAb concentration to 2-5 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of TSTU to the dye solution.

    • Let the reaction proceed for 15-20 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer.

    • Slowly add a 5- to 10-fold molar excess of the activated Disulfo-ICG NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions).

    • Concentrate the purified conjugate using a centrifugal filter.

  • Characterization of the Conjugate:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance around 780 nm.

    • Calculate the degree of labeling (DOL), i.e., the average number of dye molecules per antibody.

Protocol 2: In Vitro Validation of Targeted Disulfo-ICG-Antibody Conjugate

Materials:

  • Tumor cell line expressing the target antigen (e.g., A431 for EGFR, SK-BR-3 for HER2)

  • Control cell line (negative for the target antigen)

  • Cell culture medium and supplements

  • Disulfo-ICG-antibody conjugate

  • Unconjugated antibody (as a control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture:

    • Culture the target-positive and target-negative cell lines in appropriate multi-well plates or chamber slides.

  • Incubation with Conjugate:

    • Treat the cells with varying concentrations of the Disulfo-ICG-antibody conjugate (e.g., 1-10 µg/mL) in cell culture medium.

    • Include control groups: untreated cells, cells treated with unconjugated antibody, and cells treated with a non-specific IgG-Disulfo-ICG conjugate.

    • Incubate for 1-4 hours at 37°C.

  • Washing:

    • Wash the cells three times with cold PBS to remove unbound conjugate.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate NIR filters (Excitation: ~780 nm, Emission: ~810 nm).

    • Alternatively, quantify the fluorescence intensity using a microplate reader.

    • Compare the fluorescence signal between the target-positive and target-negative cells to confirm specific binding.

Protocol 3: In Vivo Tumor Imaging in a Xenograft Mouse Model

Materials:

  • Athymic nude mice

  • Tumor cells for xenograft implantation

  • Disulfo-ICG-antibody conjugate

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl)

Procedure:

  • Tumor Model Generation:

    • Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Injection of the Imaging Agent:

    • Administer the Disulfo-ICG-antibody conjugate via tail vein injection (typically 10-20 nmol of dye per mouse in 100-150 µL of sterile PBS).

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, 72, and 96 hours) to determine the optimal imaging window.

    • Use appropriate excitation and emission filters for the Disulfo-ICG dye.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues to confirm the in vivo findings and determine the biodistribution of the conjugate.

Visualizations

Signaling Pathways

Targeted imaging with this compound conjugates often involves targeting well-characterized signaling pathways that are overactive in cancer. Below are diagrams for the EGFR and HER2 pathways, common targets for antibody-based therapies.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

HER2_Signaling_Pathway HER2 HER2 Heterodimer HER2/HER3 Heterodimerization HER2->Heterodimer HER3 HER3 HER3->Heterodimer PI3K PI3K Heterodimer->PI3K Activates Grb2 Grb2/Sos Heterodimer->Grb2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation & Survival mTOR->Cell_Response Ras Ras Grb2->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->Cell_Response

Caption: HER2 Signaling Pathway.

Experimental Workflows

Experimental_Workflow cluster_conjugation Bioconjugation cluster_invitro In Vitro Validation cluster_invivo In Vivo Imaging Dye_Activation Activate Disulfo-ICG Carboxylic Acid to NHS Ester Conjugation Conjugate Dye to Antibody Dye_Activation->Conjugation Antibody_Prep Prepare Antibody (Buffer Exchange, pH Adjust) Antibody_Prep->Conjugation Purification Purify Conjugate (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterize Conjugate (DOL Calculation) Purification->Characterization Incubation Incubate Cells with Conjugate Characterization->Incubation Injection Inject Conjugate (Tail Vein) Characterization->Injection Cell_Culture Culture Target-Positive and Negative Cells Cell_Culture->Incubation Imaging Fluorescence Microscopy or Plate Reader Incubation->Imaging Analysis_invitro Confirm Specific Binding Imaging->Analysis_invitro Tumor_Model Generate Xenograft Tumor Model Tumor_Model->Injection Live_Imaging Acquire Images at Multiple Time Points Injection->Live_Imaging Analysis_invivo Calculate Tumor-to-Background Ratio Live_Imaging->Analysis_invivo

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Characterization of Disulfo-ICG Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use, making it a valuable tool for in vivo imaging. Disulfo-ICG, a sulfonated derivative of ICG, exhibits improved water solubility. When conjugated to proteins, such as antibodies, Disulfo-ICG enables targeted fluorescence imaging for various applications, including cancer detection and therapy. Proper characterization of these conjugates is crucial to ensure their quality, efficacy, and reproducibility. These application notes provide detailed protocols for the conjugation of Disulfo-ICG to proteins and the subsequent characterization of the resulting conjugates.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the characterization of Disulfo-ICG protein conjugates.

ParameterTypical Value/RangeMethod of DeterminationReference
Molar Extinction Coefficient of ICG-Sulfo-OSu 230,000 cm⁻¹M⁻¹UV-Vis Spectroscopy[1]
Maximum Absorption (λmax) of ICG dyes ~785 nmUV-Vis Spectroscopy[1]
Dye Absorption Correction Factor (CF) at 280 nm for ICG-Sulfo-OSu 0.073UV-Vis Spectroscopy[1]
Optimal Dye-to-Protein Molar Ratio for Conjugation 5:1 to 20:1Empirical[2]
Recommended Degree of Substitution (DOS) for Antibodies 2 - 10UV-Vis Spectroscopy[1]
Protein Concentration for Labeling 2 - 10 mg/mLN/A[3][4]
pH for NHS Ester Labeling Reaction 8.0 - 9.0pH meter[3][4][5]
Incubation Time for Labeling Reaction 30 - 60 minutes at room temperatureN/A[1][2][3]
Storage Temperature for Disulfo-ICG NHS ester -20°C to -80°CN/A[5][6]
Storage of Labeled Protein Conjugate 4°C (short-term), -20°C to -80°C (long-term)N/A[5][7]

II. Experimental Protocols

This protocol describes the conjugation of a Disulfo-ICG N-hydroxysuccinimide (NHS) ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Disulfo-ICG NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8][9]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., Sephadex G-25)[1][2][3]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against PBS.[2]

    • Adjust the protein concentration to 2-10 mg/mL.[3]

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M NaHCO₃.[3][5]

  • Dye Preparation:

    • Allow the vial of Disulfo-ICG NHS ester to warm to room temperature before opening.

    • Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][5]

  • Conjugation Reaction:

    • Add the dissolved Disulfo-ICG NHS ester to the protein solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended.[2][3]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][2][3]

  • Purification of the Conjugate:

    • Purify the conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[1][2][3]

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5] To prevent freeze-thaw cycles, it is advisable to store the conjugate in smaller aliquots.[5] For long-term storage, the addition of a carrier protein like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) is recommended.[7]

The DOS, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter.

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of the Disulfo-ICG dye (~785 nm, Aₘₐₓ).[1] The sample should be diluted so that the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9).[1]

  • Calculation:

    • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein where:

      • A₂₈₀ is the absorbance at 280 nm.

      • Aₘₐₓ is the absorbance at the dye's maximum absorption wavelength.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for ICG-Sulfo-OSu, CF₂₈₀ = 0.073).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~203,000 M⁻¹cm⁻¹).[1]

    • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye where:

      • ε_dye is the molar extinction coefficient of the Disulfo-ICG dye (for ICG-Sulfo-OSu, ε is 230,000 M⁻¹cm⁻¹).[1]

    • Calculate the DOS: DOS = Dye Concentration / Protein Concentration

An optimal DOS for most antibodies is typically between 2 and 10.[1]

The stability of the conjugate is essential for its performance, especially for in vivo applications.

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the Disulfo-ICG protein conjugate in a relevant buffer (e.g., PBS or serum-containing media).

    • Store the samples under different conditions (e.g., 4°C, 25°C, -20°C) and protected from light.[10][11]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours), analyze the samples.[10]

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorption spectrum to check for changes in the dye's spectral properties or aggregation.[10]

    • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum to assess any loss of fluorescence intensity.[10]

    • Size Exclusion Chromatography (SEC-HPLC): Analyze the conjugate by SEC-HPLC to detect the formation of aggregates.[12]

III. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (Amine-free buffer, pH 8.0-8.5) Conjugation Incubate 30-60 min (Room Temperature, Dark) Protein->Conjugation Add Dye Dye Disulfo-ICG NHS Ester (Dissolved in DMSO/DMF) Dye->Conjugation Purification Size Exclusion Chromatography (e.g., Sephadex G-25) Conjugation->Purification Reaction Mixture DOS Degree of Substitution (DOS) (UV-Vis Spectroscopy) Purification->DOS Purified Conjugate Stability Stability Assessment (Spectroscopy, SEC-HPLC) Purification->Stability InVitro In Vitro/In Vivo Evaluation Purification->InVitro

Caption: Experimental workflow for Disulfo-ICG protein conjugation and characterization.

dos_calculation_pathway cluster_measurement Spectroscopic Measurement cluster_calculation Calculation Steps cluster_result Final Parameter Absorbance Measure Absorbance (A280 and Amax) Protein_Conc Calculate Protein Concentration Absorbance->Protein_Conc A280, Amax, CF280, ε_protein Dye_Conc Calculate Dye Concentration Absorbance->Dye_Conc Amax, ε_dye DOS_Calc Calculate DOS (Dye Conc. / Protein Conc.) Protein_Conc->DOS_Calc Dye_Conc->DOS_Calc Final_DOS Degree of Substitution (DOS) DOS_Calc->Final_DOS

Caption: Logical workflow for the calculation of the Degree of Substitution (DOS).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disulfo-ICG Carboxylic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for Disulfo-ICG carboxylic acid labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their conjugation experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: My this compound labeling efficiency is very low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent challenge. The primary reasons often revolve around the reaction conditions, the quality of the reagents, and the properties of the molecule to be labeled. Here’s a systematic approach to troubleshooting:

  • A. Suboptimal Reaction pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent.[1] At low pH, the amine group is protonated, rendering it unreactive.[1] Conversely, at a very high pH, the NHS ester undergoes rapid hydrolysis, which deactivates it before it can react with the amine.[1]

    • Solution: The optimal pH range for NHS ester reactions is typically 8.3-8.5.[1][2] We recommend using a 0.1 M sodium bicarbonate or phosphate (B84403) buffer within this pH range.[1] Always verify the pH of your reaction buffer immediately before use.

  • B. Hydrolysis of Disulfo-ICG NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, especially in aqueous solutions.[3][4] This hydrolysis competes with the desired amine reaction, reducing labeling efficiency.[2]

    • Solution:

      • Always use anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution of this compound that has been activated to its NHS ester form.[2][5] Ensure the DMF is amine-free.[1]

      • Prepare the dye stock solution immediately before use.[5] If you must store it, keep it at -20°C for no longer than 1-2 months.[1]

      • Minimize the time the activated dye is in an aqueous buffer before the labeling reaction.

  • C. Interfering Substances in the Sample: Your sample may contain substances with primary amines that compete with your target molecule for the dye.

    • Solution: Ensure your biomolecule is in an amine-free buffer. Buffers like Tris or glycine (B1666218) are incompatible with NHS ester reactions.[6] If your protein is stabilized with bovine serum albumin (BSA) or gelatin, these will also be labeled, reducing the efficiency for your target protein.[5] Remove any interfering substances by dialysis or using a desalting column.[5]

  • D. Inadequate Molar Ratio of Dye to Target Molecule: Using too little of the Disulfo-ICG NHS ester will result in a low degree of labeling.

    • Solution: An excess of the NHS ester is generally required to drive the reaction to completion. A molar excess of 8-fold is a common starting point for mono-labeling.[1][2] However, the optimal ratio depends on the specific protein and desired degree of substitution (DOS). For antibodies, a DOS of 4-10 is often effective.[5]

Q2: My labeled conjugate has precipitated out of solution. What could be the cause?

Precipitation during or after labeling is often due to a change in the physicochemical properties of the labeled molecule.

  • A. High Degree of Labeling (DOL): Attaching too many bulky and hydrophobic Disulfo-ICG molecules can lead to aggregation and precipitation.[7]

    • Solution: Reduce the molar ratio of the dye to your target molecule in the labeling reaction to lower the DOL.[7]

  • B. Dye Aggregation: ICG and its derivatives are known to aggregate in aqueous solutions, which can contribute to the precipitation of the conjugate.[8][9]

    • Solution: While challenging to completely avoid, working with optimal buffer conditions and avoiding excessively high concentrations of the conjugate can help. The introduction of hydrophilic linkers, like short PEGs, to the ICG molecule can also increase hydrophilicity and reduce aggregation.[10]

Q3: The fluorescence signal of my labeled molecule is weak, even with a high degree of labeling. Why is this happening?

A high degree of labeling does not always translate to a strong fluorescence signal.

  • A. Self-Quenching: When fluorescent dyes are in close proximity to each other on a molecule, they can quench each other's fluorescence, leading to a weaker signal.[7] This is a common issue with a high DOL.

    • Solution: Optimize the molar ratio of the dye to your target molecule to achieve a lower and more optimal DOL. The ideal DOL for most antibodies is between 2 and 10.[5]

  • B. Environmental Effects: The local environment around the conjugated dye can affect its fluorescence output.[7]

    • Solution: While difficult to control, this is an inherent property of the labeled molecule.

Q4: How can I determine the Degree of Labeling (DOL)?

The DOL is a crucial parameter for characterizing your conjugate.[5]

  • Solution: The DOL can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the Disulfo-ICG dye (around 785 nm).[5] The following formula can be used:

    DOS = (A_dye / ε_dye) / ((A_280 - (A_dye * CF_280)) / ε_protein)

    Where:

    • A_dye is the absorbance at the dye's maximum wavelength.

    • ε_dye is the molar extinction coefficient of the dye.

    • A_280 is the absorbance at 280 nm.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (OD280/ODmax).[5]

    • ε_protein is the molar extinction coefficient of the protein.

Quantitative Data Summary

The efficiency of this compound labeling is influenced by several quantitative factors. The tables below summarize key parameters.

Table 1: pH and Temperature Effects on NHS Ester Stability and Reaction

ParameterConditionEffect on Labeling EfficiencyRecommendation
pH < 7.0LowAmine groups are protonated and less reactive.[1]
7.2 - 8.5OptimalBalances amine reactivity and NHS ester stability.[6]
> 8.5DecreasingRapid hydrolysis of the NHS ester.[1][3]
Temperature 4°CSlower ReactionCan be used for overnight reactions to minimize hydrolysis.[6]
Room Temp (20-25°C)Faster ReactionTypically 1-4 hours, but hydrolysis is more significant.[2]

Table 2: Recommended Molar Ratios for Labeling

Target MoleculeRecommended Molar Excess of DyeTarget Degree of Substitution (DOS)Reference
General Proteins (for mono-labeling)8x~1[1][2]
Antibodies4-10x2-10[5]
Oligonucleotides3-fold more equivalentsQuantitative labeling[11]

Experimental Protocols

Protocol: Activation of this compound and Labeling of a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS[3]

  • Anhydrous DMSO or DMF[2]

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification[2]

Procedure:

  • Activation of this compound (to form the NHS ester):

    • This step is typically performed by the manufacturer of commercial NHS ester products. If you are starting with the carboxylic acid form, you will need to perform this activation step.

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO. A common molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).

    • Allow the reaction to proceed for at least 1 hour at room temperature. The resulting solution contains the active Disulfo-ICG NHS ester.

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The recommended protein concentration is 2-10 mg/mL for optimal labeling.[5] If necessary, perform a buffer exchange.

  • Perform the Labeling Reaction:

    • Slowly add the calculated amount of the Disulfo-ICG NHS ester solution (from step 1 or a commercial source) to the protein solution while gently stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[3]

  • Purify the Conjugate:

    • Remove unconjugated dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[2]

  • Characterize the Conjugate:

    • Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry as described in the FAQ section.

Visualizations

G Figure 1: this compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 8.3) C Add NHS Ester to Protein Solution A->C B Prepare Disulfo-ICG NHS Ester Stock Solution (in DMSO) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (Desalting Column/Dialysis) E->F G Characterize Conjugate (Determine DOL) F->G

Caption: A typical workflow for labeling proteins with Disulfo-ICG NHS ester.

G Figure 2: Chemical Reaction of NHS Ester with a Primary Amine Disulfo-ICG-NHS Disulfo-ICG-NHS Ester Conjugate Disulfo-ICG-Protein (Stable Amide Bond) Disulfo-ICG-NHS->Conjugate + Protein-NH2 Protein-NH₂ Protein-NH2->Conjugate NHS NHS byproduct

Caption: The reaction of an NHS ester with a primary amine on a protein.

G Figure 3: Troubleshooting Low Labeling Efficiency cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Labeling Efficiency pH_Check Is pH between 8.3-8.5? Start->pH_Check Buffer_Check Is buffer amine-free? pH_Check->Buffer_Check Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Dye_Check Is NHS ester fresh/active? Buffer_Check->Dye_Check Yes Change_Buffer Buffer Exchange Buffer_Check->Change_Buffer No New_Dye Use Fresh Dye Stock Dye_Check->New_Dye No Increase_Ratio Increase Dye:Protein Ratio Dye_Check->Increase_Ratio Yes Increase_Conc Increase Reactant Concentrations Increase_Ratio->Increase_Conc

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Disulfo-ICG Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent and resolve aggregation issues with Disulfo-ICG antibody conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of Disulfo-ICG antibody conjugate aggregation?

A1: Aggregation of antibody-dye conjugates is a multifaceted issue stemming from both the intrinsic properties of the components and the experimental conditions.[1][2] Key factors include:

  • Increased Hydrophobicity: The attachment of Disulfo-ICG, although sulfonated to improve water solubility, can still introduce hydrophobic patches on the antibody surface. These patches can interact between conjugate molecules, leading to aggregation.[1][3]

  • Conformational Changes: The conjugation process itself can induce slight changes in the antibody's three-dimensional structure, potentially exposing aggregation-prone regions that are normally buried within the protein.[1][4]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the buffer play a critical role in protein stability. If the buffer pH is close to the isoelectric point (pI) of the antibody conjugate, the net charge on the molecule will be minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[3][5]

  • Use of Organic Solvents: While sometimes necessary to dissolve the dye for conjugation, organic solvents like DMSO can disrupt the hydration shell around the antibody and promote aggregation, even at low concentrations.[3][6]

  • Physical Stress: Storage conditions and handling can significantly impact conjugate stability. Factors like elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can all lead to increased aggregation.[1][7]

  • High Antibody Concentration: At high concentrations, there is an increased probability of intermolecular interactions, which can favor the formation of aggregates.[2]

Q2: I'm observing precipitation during the conjugation reaction. What should I do?

A2: Immediate precipitation during the conjugation reaction is often a sign of acute instability. Here are some initial troubleshooting steps:

  • Reduce Organic Solvent Concentration: If you are using an organic solvent to dissolve the Disulfo-ICG, try to minimize its final concentration in the reaction mixture. Consider alternative, more water-soluble formulations of the dye if available.[6]

  • Optimize Reaction Buffer pH: Ensure the pH of your conjugation buffer is optimal for both the reaction chemistry and the stability of your specific antibody. Generally, a pH slightly above the pI of the antibody can help maintain solubility.[3][8]

  • Consider Immobilization: A highly effective method to prevent aggregation during conjugation is to immobilize the antibody on a solid support, such as an affinity resin. This physically separates the antibody molecules while the dye is being attached.[3]

Q3: How can I prevent aggregation during long-term storage?

A3: Proper formulation is key to long-term stability. Consider the following:

  • Utilize Stabilizing Excipients: The addition of certain excipients to your storage buffer can significantly reduce aggregation.[9][10] Common classes of stabilizers include:

    • Sugars and Polyols: Sucrose, trehalose, sorbitol, and mannitol (B672) are effective at stabilizing proteins.[9][11]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent surface-induced aggregation and stabilize the conjugate.[9][10]

    • Amino Acids: Arginine, glycine, and histidine can also be used to suppress aggregation.[9]

  • Optimize Storage Buffer: Screen different buffer systems and pH values to find the optimal conditions for your conjugate.[12]

  • Control Storage Conditions: Store your conjugate at the recommended temperature, typically 2-8°C for liquid formulations or ≤ -20°C for frozen aliquots. Avoid repeated freeze-thaw cycles.[13][14] Protect the conjugate from light, as fluorescent dyes can be susceptible to photobleaching, which may lead to degradation and aggregation.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues with your Disulfo-ICG antibody conjugates.

Problem 1: Visible Aggregates or Precipitate Observed
Potential Cause Recommended Solution
High Hydrophobicity 1. Screen for optimal buffer conditions (pH, ionic strength).[3][5]2. Add stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., Polysorbate 20).[9][10][11]
Suboptimal Buffer Conditions 1. Perform a buffer screen to identify the most stabilizing formulation.[12]2. Ensure the buffer pH is at least 1 unit away from the antibody's isoelectric point.[3]
Presence of Organic Solvents 1. Minimize the concentration of any organic solvents used during conjugation.[6]2. If possible, use a water-soluble version of the crosslinker or dye.[6]
Inadequate Storage 1. Aliquot the conjugate and store at recommended temperatures (e.g., 4°C or -80°C).[13]2. Avoid repeated freeze-thaw cycles.[15]
Problem 2: Increased Aggregation Detected by Analytical Methods (e.g., SEC, DLS)
Potential Cause Recommended Solution
Conjugation Process 1. Optimize the dye-to-antibody ratio; higher ratios can increase hydrophobicity.[7]2. Consider immobilizing the antibody during conjugation to prevent intermolecular interactions.[1][3]
Formulation Instability 1. Conduct a formulation screening study with various stabilizing excipients.[9][10][11]2. Refer to the excipient concentration table below for starting points.
Physical Stress 1. Handle the conjugate gently; avoid vigorous vortexing or shaking.[1]2. If lyophilized, optimize the reconstitution protocol.[9]

Data and Protocols

Table 1: Common Stabilizing Excipients and Suggested Starting Concentrations

This table provides a starting point for screening excipients to prevent aggregation. The optimal concentration will depend on the specific antibody conjugate and buffer system.

Excipient Class Example Suggested Starting Concentration Primary Mechanism of Action
Sugars/Polyols Sucrose, Trehalose5% (w/v) or ~0.3 MPreferential exclusion, increases conformational stability.[9][11]
Sorbitol, Mannitol2-5% (w/v)Stabilizer and bulking agent in lyophilized formulations.[10]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Prevents surface adsorption and shields hydrophobic patches.[9][10]
Amino Acids Arginine, Glycine, Histidine50 - 250 mMPreferential exclusion and suppression of self-association.[9]

Experimental Protocols

Protocol 1: Excipient Screening to Reduce Aggregation

Objective: To determine the optimal excipient and concentration for stabilizing the Disulfo-ICG antibody conjugate.

Materials:

  • Purified Disulfo-ICG antibody conjugate

  • Base buffer (e.g., PBS, pH 7.4)

  • Stock solutions of excipients (e.g., 50% Sucrose, 1% Polysorbate 20, 1M Arginine)

  • Analytical instruments: Size Exclusion Chromatography (SEC) system, Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Prepare a series of formulations by adding different excipients to the base buffer containing the antibody conjugate at a fixed concentration (e.g., 1 mg/mL). Refer to Table 1 for starting concentrations. Include a control sample with no added excipients.

  • Divide each formulation into two sets of aliquots.

  • Baseline Analysis (T=0): Analyze one set of aliquots immediately using SEC to determine the initial percentage of monomer and high molecular weight (HMW) species. Use DLS to measure the initial particle size distribution and polydispersity index (PDI).[1]

  • Accelerated Stability Study: Incubate the second set of aliquots at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks) to induce stress.[7]

  • Post-Stress Analysis: After the incubation period, re-analyze the stressed samples using SEC and DLS.

  • Data Comparison: Compare the percentage of HMW species and changes in particle size distribution between the control and excipient-containing samples. The formulation with the least increase in aggregation is considered the most stabilizing.

Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric, aggregated, and fragmented forms of the Disulfo-ICG antibody conjugate.

Materials:

  • Disulfo-ICG antibody conjugate sample

  • SEC column suitable for antibody analysis

  • HPLC or UHPLC system with a UV detector (280 nm and/or dye-specific wavelength)

  • Mobile phase (e.g., Phosphate buffer with NaCl)

Methodology:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Inject a known amount of the antibody conjugate onto the column.

  • Run the separation using an isocratic elution at a constant flow rate.[16]

  • Monitor the eluent using the UV detector. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Integrate the peak areas corresponding to the different species.

  • Calculate the percentage of each species (e.g., % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100).

Visualizations

Aggregation_Causes cluster_factors Contributing Factors cluster_result Outcome hydrophobicity Increased Hydrophobicity conformation Conformational Changes aggregation Disulfo-ICG Antibody Conjugate Aggregation conformation->aggregation buffer Suboptimal Buffer (pH, Ionic) buffer->aggregation stress Physical Stress (Temp, Agitation) stress->aggregation

Caption: Key factors contributing to the aggregation of antibody conjugates.

Troubleshooting_Workflow start Aggregation Observed check_formulation Is the formulation optimized? start->check_formulation screen_excipients Perform Excipient Screening (Protocol 1) check_formulation->screen_excipients No check_process Is the conjugation process optimized? check_formulation->check_process Yes optimize_buffer Optimize Buffer (pH, Ionic Strength) screen_excipients->optimize_buffer optimize_buffer->check_process immobilize Consider Antibody Immobilization check_process->immobilize No check_storage Are storage conditions correct? check_process->check_storage Yes immobilize->check_storage adjust_storage Adjust T, Aliquot, Avoid Freeze-Thaw check_storage->adjust_storage No analyze Re-analyze Aggregation by SEC/DLS check_storage->analyze Yes adjust_storage->analyze end Aggregation Minimized analyze->end

Caption: A systematic workflow for troubleshooting aggregation issues.

References

Technical Support Center: Post-Labeling Purification of Disulfo-ICG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical step of removing unconjugated Disulfo-ICG dye after labeling biomolecules. Excess dye can lead to high background signals and inaccurate quantification in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Disulfo-ICG dye?

The presence of free, unconjugated Disulfo-ICG dye in your labeled biomolecule solution can lead to several experimental issues. These include high background fluorescence, which reduces the signal-to-noise ratio, and inaccurate quantification of the labeled conjugate, potentially leading to misinterpretation of results.[1] Therefore, efficient removal of any unbound dye is a critical step to ensure the quality and reliability of your downstream assays.

Q2: What are the common methods for removing small molecules like unconjugated dyes from larger biomolecules?

Several well-established techniques can be employed to separate your labeled protein, antibody, or other biomolecule from the smaller, unbound Disulfo-ICG dye. The most common and effective methods are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[1][2] The choice of method often depends on the sample volume, the desired purity, and the available equipment.

Q3: How do I choose the most suitable purification method for my experiment?

The selection of a purification method depends on several factors, including the volume of your sample, the molecular weight of your biomolecule, and the required final concentration.

  • Size Exclusion Chromatography (SEC): Ideal for achieving high purity and for processing small to medium sample volumes. It is often used as a final "polishing" step.[3][4][5]

  • Dialysis: A simple and widely used method for buffer exchange and removing small molecules from larger ones. It is suitable for a range of sample volumes but can be time-consuming and may result in sample dilution.[2][6]

  • Tangential Flow Filtration (TFF): A rapid and efficient method for concentrating and purifying larger volumes of biomolecules.[7][8][9][10] It is highly scalable and is often used in bioprocessing and manufacturing.[8][11]

Troubleshooting Guides

Problem 1: High background fluorescence in my assay after labeling.

  • Possible Cause: Incomplete removal of unconjugated Disulfo-ICG dye.

  • Solution:

    • Verify Purification Method: Ensure the chosen purification method is appropriate for the size difference between your biomolecule and the free dye.

    • Optimize SEC Parameters: If using size exclusion chromatography, ensure the column resin has the appropriate fractionation range to effectively separate the labeled protein from the free dye.[3][12][13] Consider increasing the column length for better resolution.

    • Increase Dialysis Time/Buffer Changes: If using dialysis, increase the duration of dialysis and the number of buffer changes to ensure complete removal of the free dye.[2][6]

    • Check TFF Membrane Cut-off: For tangential flow filtration, verify that the molecular weight cut-off (MWCO) of the membrane is small enough to retain your labeled biomolecule while allowing the unconjugated dye to pass through into the permeate.

Problem 2: Low recovery of my labeled biomolecule after purification.

  • Possible Cause: Non-specific adsorption of the biomolecule to the purification matrix or membrane.

  • Solution:

    • SEC Column Passivation: Before loading your sample, equilibrate the size exclusion column with a buffer containing a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding.

    • Dialysis Tubing/Cassette Choice: Select dialysis membranes made from materials known for low protein binding, such as regenerated cellulose.

    • TFF Membrane Material: Choose a TFF membrane material (e.g., polyethersulfone) that is known for low protein adsorption.

    • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for the stability and solubility of your biomolecule, minimizing aggregation and subsequent loss.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on their size.[3][4][5] Larger molecules, such as your labeled biomolecule, will elute from the column first, while smaller molecules, like the unconjugated Disulfo-ICG dye, will be retained longer.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25)[14]

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS)

  • Chromatography system or manual collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Carefully load your post-labeling reaction mixture onto the top of the column. The sample volume should ideally be between 0.5% and 4% of the total column volume for optimal resolution.[12]

  • Elution: Begin the elution with your chosen buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions as the solution elutes from the column. The labeled biomolecule will typically be in the first colored fractions to elute, while the free dye will elute later in a separate, more diffuse band.

  • Analysis: Analyze the collected fractions using a spectrophotometer to determine the protein concentration (e.g., at 280 nm) and the dye concentration (at the absorbance maximum of Disulfo-ICG, approximately 757 nm).[15]

SEC_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis Equilibrate Equilibrate SEC Column (Elution Buffer) Load Load Labeling Reaction Mixture Equilibrate->Load Ready for sample Elute Elute with Buffer Load->Elute Start separation Collect Collect Fractions Elute->Collect Separated components Analyze Analyze Fractions (Spectrophotometer) Collect->Analyze Quantify Pool Pool Fractions with Labeled Biomolecule Analyze->Pool Identify pure fractions

Protocol 2: Purification using Dialysis

Dialysis is a process where a semi-permeable membrane allows the passage of small molecules (unconjugated dye) while retaining larger molecules (labeled biomolecule).[2]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa for IgG antibodies)[6]

  • Large volume of dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load your labeling reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unconjugated dye.[6]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Prep_Membrane Prepare Dialysis Membrane (Pre-wet) Load_Sample Load Sample into Tubing/Cassette Prep_Membrane->Load_Sample Start_Dialysis Immerse in Buffer (with stirring) Load_Sample->Start_Dialysis Buffer_Change1 Buffer Exchange 1 Start_Dialysis->Buffer_Change1 After ~4-6 hours Buffer_Change2 Buffer Exchange 2 Buffer_Change1->Buffer_Change2 After ~4-6 hours Buffer_Change3 Buffer Exchange 3 Buffer_Change2->Buffer_Change3 After ~12-18 hours (overnight) Recover_Sample Recover Purified Labeled Biomolecule Buffer_Change3->Recover_Sample

Protocol 3: Purification using Tangential Flow Filtration (TFF)

TFF, or cross-flow filtration, is a rapid method for separating molecules based on size and is particularly useful for larger sample volumes.[7][9] The sample solution flows tangentially across the surface of a membrane, which prevents the build-up of molecules on the membrane surface that can occur in direct-flow filtration.[8][10]

Materials:

  • TFF system (pump, reservoir, pressure gauges)

  • TFF cassette or hollow fiber module with an appropriate MWCO

  • Diafiltration buffer (e.g., PBS)

Procedure:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions and equilibrate the membrane with diafiltration buffer.

  • Sample Concentration (Optional): If desired, concentrate the sample by recirculating the retentate while removing permeate.

  • Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This process, known as constant volume diafiltration, effectively washes out the unconjugated dye. A common target is to exchange 5-10 diavolumes.

  • Final Concentration and Recovery: After sufficient diafiltration, concentrate the sample to the desired final volume and then recover the purified, labeled biomolecule from the system.

TFF_Workflow cluster_setup System Setup cluster_process Purification Process cluster_recovery Final Steps Setup Assemble and Equilibrate TFF System Concentrate Concentrate Sample (Optional) Setup->Concentrate Diafiltrate Perform Diafiltration (Buffer Exchange) Concentrate->Diafiltrate Final_Concentrate Final Concentration Diafiltrate->Final_Concentrate Recover Recover Purified Product Final_Concentrate->Recover

Quantitative Data Summary

The efficiency of each purification method can vary based on the specific biomolecule, dye, and experimental conditions. The following table provides a general comparison.

Purification MethodTypical Processing TimeTypical Recovery RateScale-Up Potential
Size Exclusion Chromatography 1-4 hours85-95%Low to Medium
Dialysis 24-48 hours>90%Low
Tangential Flow Filtration 1-3 hours>95%High

Note: These values are estimates and can vary depending on the specific application and optimization of the protocol.

References

Technical Support Center: Optimizing Disulfo-ICG Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals on optimizing the pH for the conjugation of Disulfo-ICG carboxylic acid to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating this compound to a protein or other amine-containing molecule?

A1: The conjugation is typically a two-step process. First, the carboxylic acid group on the Disulfo-ICG molecule is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable amine-reactive NHS ester. In the second step, this activated Disulfo-ICG-NHS ester is reacted with a molecule containing a primary amine (-NH₂), such as the lysine (B10760008) residues on a protein, to form a stable amide bond.[1]

Q2: Why is reaction pH so critical for a successful conjugation?

A2: The pH is the most crucial parameter because it directly influences two competing chemical reactions: the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[2][3]

  • Amine Reactivity: The target primary amines are only reactive (nucleophilic) when they are in their deprotonated form (-NH₂). At acidic pH, they are protonated (-NH₃⁺) and cannot react with the NHS ester.[2][4][5]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a process that is significantly accelerated at higher pH.[2][6] Hydrolysis deactivates the dye, preventing it from conjugating to the target molecule.

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Q3: What is the optimal pH for each step of the conjugation process?

A3: Since it's a two-step process, there are two different optimal pH ranges:

  • Step 1 (Activation): The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5-7.2 .[1][7] A pH range of 4.7-6.0 is often recommended for this step.[1]

  • Step 2 (Conjugation): The reaction of the activated Disulfo-ICG-NHS ester with the primary amine is most efficient at a slightly basic pH, generally pH 7.2-8.5 .[6] Many protocols specify an optimal pH of 8.3-8.5 for this step.[4][5][8][9]

Q4: What are the recommended buffers for this procedure?

A4: It is critical to use buffers that do not contain primary amines.

  • For Activation (pH 4.5-7.2): MES buffer is a common choice.[1]

  • For Conjugation (pH 7.2-8.5): Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[6] A 0.1 M sodium bicarbonate solution is frequently used to maintain the optimal pH of 8.3-8.5.[4][8]

Q5: Are there any buffers I should absolutely avoid?

A5: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][10] These buffer components will compete with your target molecule for reaction with the Disulfo-ICG-NHS ester, significantly reducing your conjugation efficiency.[10] However, these buffers can be useful for intentionally stopping (quenching) the reaction.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for optimizing your conjugation reaction.

Table 1: pH Recommendations for Two-Step Conjugation

Reaction StepDescriptionOptimal pH RangeRecommended Buffer
1. Activation Reaction of this compound with EDC and NHS/Sulfo-NHS.4.5 - 7.2MES
2. Conjugation Reaction of activated Disulfo-ICG-NHS ester with a primary amine.7.2 - 8.5Phosphate, Bicarbonate, Borate

Table 2: Effect of pH on NHS Ester Stability (Half-life of Hydrolysis)

pHTemperatureHalf-life
7.00°C4 - 5 hours[6]
8.025°C (Room Temp)~1 hour[1]
8.64°C10 minutes[1][6]

This data illustrates the rapid decrease in NHS ester stability as the pH becomes more alkaline.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation mol1 Disulfo-ICG -COOH reagents1 EDC + Sulfo-NHS in MES Buffer (pH 4.7-6.0) mol1->reagents1 activated Activated Disulfo-ICG-NHS Ester reagents1->activated reagents2 Bicarbonate or Phosphate Buffer (pH 8.3-8.5) activated->reagents2 target Target Molecule -NH2 target->reagents2 conjugate Stable Disulfo-ICG Conjugate reagents2->conjugate

Caption: Workflow for the two-step conjugation of this compound.

G cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9) start Disulfo-ICG-NHS Ester + Target Amine low_ph_node Protonated Amine (-NH3+) No Reaction start->low_ph_node Amine is non-nucleophilic optimal_ph_node Desired Reaction: Aminolysis (Stable Amide Bond) start->optimal_ph_node Favorable kinetics high_ph_node Competing Reaction: Hydrolysis (Inactive Carboxylic Acid) start->high_ph_node Hydrolysis dominates

Caption: The influence of pH on NHS ester reaction pathways.

Experimental Protocol: Two-Step Conjugation

This protocol provides a general guideline. Molar ratios and incubation times may need to be optimized for your specific application.

Materials Required:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Organic Solvent (if needed): Anhydrous DMSO or DMF[4][8]

  • Purification tools: Desalting column (e.g., Sephadex G-25), dialysis, or HPLC.[4][8]

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before opening vials to prevent condensation.[11]

  • Dissolve this compound in Activation Buffer.

  • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the Disulfo-ICG solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Molecule

  • Prepare your target molecule in the Conjugation Buffer. The recommended protein concentration is typically 1-10 mg/mL.[4]

  • Immediately add the freshly activated Disulfo-ICG-NHS ester solution from Step 1 to your target molecule solution.

  • Incubate the reaction for 1 to 4 hours at room temperature or overnight on ice.[4] Protect the reaction from light.

Step 3: Quench Reaction (Optional)

  • To stop the conjugation reaction, add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. This will react with any remaining NHS esters.

Step 4: Purify the Conjugate

  • Remove excess, unreacted dye and reaction byproducts (like NHS and EDC) by gel filtration (desalting column), dialysis, or another suitable chromatography method.[4][8]

Troubleshooting Guide

Q: My final conjugate has a low degree of labeling (low yield). What went wrong?

A: Several factors could be responsible for low conjugation efficiency:

  • Incorrect pH: Ensure you are using the correct pH for both the activation and conjugation steps. Verify the pH of your buffers before starting.

  • Hydrolyzed NHS Ester: The activated Disulfo-ICG-NHS ester is moisture-sensitive and has a short half-life, especially at basic pH.[11][12] Use the activated dye immediately and ensure your EDC and Sulfo-NHS reagents are stored properly under desiccated conditions.

  • Competing Amines: Your target molecule solution may contain contaminating primary amines (e.g., Tris, glycine, sodium azide).[6][10] Use a purification method like dialysis or buffer exchange to remove these before starting the conjugation.

  • Acidification of Reaction: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing the pH of the reaction mixture to drop.[4][5][8] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.

Q: How can I test if my EDC or NHS reagents are still active?

A: While a functional test is complex, the primary cause of inactivation is moisture. Reagents should be stored in a desiccator at the recommended temperature. If you repeatedly open and close the reagent bottle, its quality can degrade over time.[11] For critical applications, using fresh, unopened vials of EDC and Sulfo-NHS is recommended.

Q: Can I perform this as a one-pot reaction?

A: While technically possible, a one-pot reaction is not recommended. The optimal pH conditions for EDC/NHS activation (acidic) and NHS-ester amine reaction (basic) are different. Performing the reaction in two distinct steps with a buffer exchange or pH adjustment in between will yield significantly higher efficiency and reproducibility.[1][7]

References

Reducing background fluorescence in Disulfo-ICG imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disulfo-ICG imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in Disulfo-ICG imaging?

High background fluorescence in Disulfo-ICG imaging can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include chlorophyll (B73375) from rodent diet, collagen, elastin, and lipofuscin.[1][2][3][4] In preclinical studies, the gastrointestinal tract and skin of mice fed standard chow diets can exhibit significant autofluorescence, particularly when using excitation light around 670 nm.[1][2][3]

  • Non-Specific Binding: The accumulation of Disulfo-ICG in areas that are not the intended target. This can be due to electrostatic interactions, hydrophobic interactions, or binding to components of the extracellular matrix.[4][5][6] Highly sulfonated dyes can be particularly prone to charge-mediated non-specific binding.[4]

  • Suboptimal Imaging Parameters: Incorrect settings on the imaging system can exacerbate background signal. This includes inappropriate excitation and emission wavelengths, excessive laser power, and suboptimal distance between the imaging system and the target.[7]

  • Dye Concentration and Aggregation: The fluorescence quantum yield of ICG and its derivatives is highly dependent on concentration.[8][9] At high concentrations, ICG can form H-aggregates which have lower fluorescence emission compared to the monomeric form.[8][9]

Q2: How does animal diet affect background fluorescence in preclinical imaging?

In preclinical rodent imaging, standard chow diets containing chlorophyll can lead to high levels of autofluorescence in the gastrointestinal tract.[1][2][3] This autofluorescence can interfere with the detection of the specific Disulfo-ICG signal, especially when imaging abdominal organs. Switching to a purified or chlorophyll-free diet for at least one week prior to imaging can reduce this background autofluorescence by more than two orders of magnitude.[1][2][3]

Q3: Can the choice of excitation and emission wavelengths impact background fluorescence?

Yes, the selection of excitation and emission wavelengths is critical for minimizing background. Using longer excitation wavelengths, such as 760 nm or 808 nm, can significantly reduce background autofluorescence compared to shorter wavelengths like 670 nm.[1][2][3] Additionally, detecting emission in the NIR-II window (1000-1700 nm) further reduces background compared to the NIR-I window (700-900 nm).[1][2][3] Shifting to longer wavelengths for both excitation and emission helps to avoid the spectral regions where tissue autofluorescence is most prominent.

Troubleshooting Guides

Problem 1: High Background Signal Across the Entire Image

This issue often points to systemic factors rather than localized non-specific binding.

Troubleshooting Workflow

start High Overall Background check_diet Is the animal on a purified diet? start->check_diet switch_diet Switch to a purified diet for 1-2 weeks check_diet->switch_diet No check_wavelengths Review excitation/emission wavelengths check_diet->check_wavelengths Yes switch_diet->check_wavelengths optimize_wavelengths Use longer excitation (>760nm) and emission (>1000nm) wavelengths check_wavelengths->optimize_wavelengths No check_concentration Is Disulfo-ICG concentration optimized? check_wavelengths->check_concentration Yes optimize_wavelengths->check_concentration titrate_concentration Perform a concentration titration to find optimal signal-to-noise check_concentration->titrate_concentration No check_washes Are washing steps adequate? check_concentration->check_washes Yes titrate_concentration->check_washes increase_washes Increase number and duration of washes check_washes->increase_washes No end Background Reduced check_washes->end Yes increase_washes->end

Caption: Troubleshooting high overall background fluorescence.

Quantitative Data Summary: Impact of Diet and Wavelength on Autofluorescence

Imaging ConditionRelative Background AutofluorescenceSignal-to-Background Ratio (SBR) Improvement
Chow Diet, 670 nm Excitation, NIR-I EmissionHighBaseline
Purified DietReduced by >100xSignificant Improvement
760 nm or 808 nm ExcitationReduced by >100xSignificant Improvement
NIR-II Emission (1000-1600 nm)Reduced by >100xSignificant Improvement
Data synthesized from studies on near-infrared autofluorescence.[1][2][3]
Problem 2: Non-Specific Binding in Tissue or Well-Plate Assays

This is characterized by high signal in areas that should be negative, suggesting the dye is adhering to unintended surfaces or molecules.

Troubleshooting Workflow

start High Non-Specific Binding check_blocking Is a blocking step included? start->check_blocking add_blocking Introduce a blocking step (e.g., BSA, normal serum) check_blocking->add_blocking No check_detergent Is a detergent used in wash buffers? check_blocking->check_detergent Yes add_blocking->check_detergent add_detergent Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers check_detergent->add_detergent No optimize_incubation Review Disulfo-ICG incubation time and temperature check_detergent->optimize_incubation Yes add_detergent->optimize_incubation reduce_incubation Reduce incubation time and/or temperature optimize_incubation->reduce_incubation Suboptimal end Non-Specific Binding Reduced optimize_incubation->end Optimal reduce_incubation->end

Caption: Troubleshooting non-specific binding of Disulfo-ICG.

Quantitative Data Summary: Common Blocking Agents and Working Concentrations

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective general protein blocker.[5][10]
Non-fat Dry Milk1-5% (w/v)Cost-effective, but may interfere with certain antibody-based or biotin-avidin systems.[5][10]
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody to block Fc receptor-mediated binding.[10][11]
Tween-200.05-0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions; often used in combination with a protein blocker.[5][10][11]
BSA + Tween-201% BSA + 0.05% Tween-20A combination of protein and detergent is often a highly effective strategy.[10]

Experimental Protocols

Protocol 1: General Blocking Procedure for Cell-Based Assays in a 96-Well Plate

This protocol is designed to minimize non-specific binding of Disulfo-ICG to the well surface and cellular components.

Workflow Diagram

cluster_prep Preparation cluster_protocol Protocol Steps prep_buffer Prepare Blocking Buffer: 1% BSA + 0.05% Tween-20 in PBS block Add 200 µL Blocking Buffer Incubate 1-2 hours at RT prep_buffer->block cell_seed Seed and treat cells wash1 Wash cells 2x with PBS cell_seed->wash1 wash1->block wash2 Wash 3x with PBST block->wash2 add_dye Add Disulfo-ICG solution wash2->add_dye wash3 Final washes 3-5x with PBST add_dye->wash3 image Image plate wash3->image

Caption: Workflow for minimizing non-specific binding in cell-based assays.

Detailed Steps:

  • Preparation of Blocking Buffer: Prepare a blocking buffer containing 1% (w/v) Bovine Serum Albumin (BSA) and 0.05% (v/v) Tween-20 in phosphate-buffered saline (PBS).[10] Filter sterilize the solution if necessary.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and perform your experimental treatment as required.

  • Washing: After treatment, gently aspirate the media and wash the cells twice with PBS.

  • Blocking: Add 200 µL of the prepared blocking buffer to each well. Incubate for 1-2 hours at room temperature.[5]

  • Washing: Aspirate the blocking buffer and wash the wells three times with PBS containing 0.05% Tween-20 (PBST).[10]

  • Incubation with Disulfo-ICG: Add your working solution of Disulfo-ICG (diluted in a buffer containing a low concentration of BSA and Tween-20, e.g., 0.1% BSA and 0.05% Tween-20 in PBS) to the wells and incubate for the desired time and temperature.

  • Final Washes: Aspirate the Disulfo-ICG solution and wash the wells 3-5 times with PBST to remove any unbound dye.[12]

  • Imaging: Proceed with imaging the plate.

Protocol 2: Optimizing Signal-to-Noise Ratio in In Vivo Imaging

This protocol provides a systematic approach to enhancing the specific signal from Disulfo-ICG while minimizing background noise during in vivo imaging experiments.

Workflow Diagram

cluster_pre_imaging Pre-Imaging Preparation cluster_imaging_session Imaging Session cluster_post_processing Post-Acquisition diet Place animal on a purified diet (1-2 weeks prior) dye_admin Administer optimized dose of Disulfo-ICG diet->dye_admin positioning Optimize distance and angle to target dye_admin->positioning wavelengths Set optimal excitation and emission wavelengths positioning->wavelengths laser_power Adjust laser power to avoid saturation wavelengths->laser_power acquisition Acquire images laser_power->acquisition denoising Apply denoising algorithms if necessary acquisition->denoising

References

Solving solubility issues with Disulfo-ICG carboxylic acid in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Disulfo-ICG carboxylic acid in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect its solubility?

A1: this compound is a derivative of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye. The "Disulfo" prefix indicates the presence of two sulfonate (-SO₃⁻) groups. These groups, along with the carboxylic acid (-COOH) group, are introduced to improve the water solubility of the parent ICG molecule.[1] Generally, sulfonated cyanine (B1664457) dyes exhibit enhanced water solubility and a reduced tendency to aggregate in aqueous solutions compared to their non-sulfonated counterparts.[1]

Q2: What is the expected solubility of ICG derivatives in PBS?

Q3: Why is my this compound not dissolving properly in PBS?

A3: Several factors can contribute to poor solubility of this compound in PBS:

  • Aggregation: Cyanine dyes like ICG have a known tendency to form aggregates (dimers and higher-order oligomers) in aqueous solutions, especially at higher concentrations.[3][4] This aggregation can lead to precipitation and a decrease in fluorescence.

  • Hydrophobic Interactions: Despite the hydrophilic groups, the core structure of the dye is largely hydrophobic, which can lead to poor solvation in purely aqueous media.[4]

  • Incorrect Dissolution Method: Directly adding the solid dye to PBS can lead to the formation of insoluble aggregates. A common and recommended practice is to first prepare a concentrated stock solution in an organic solvent.[2]

  • Quality of Solvents: Using old or hygroscopic dimethyl sulfoxide (B87167) (DMSO) can negatively impact the initial dissolution and subsequent dilution into aqueous buffers.[5][6]

Q4: Can I dissolve this compound directly in water?

A4: While Disulfo-ICG is designed for better water solubility, directly dissolving it in water or PBS might still be challenging, especially at higher concentrations, due to potential aggregation.[3] The most reliable method is to first create a stock solution in a suitable organic solvent.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding this compound to PBS.
Potential Cause Troubleshooting Step Expected Outcome
Direct Dissolution in PBS Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 1-10 mg/mL). Then, add the stock solution dropwise to the PBS while vortexing.The dye should remain in solution upon dilution in PBS.
High Dye Concentration Reduce the final concentration of the dye in PBS. Cyanine dyes are prone to aggregation at higher concentrations in aqueous buffers.[3]A lower concentration is less likely to exceed the solubility limit and form a precipitate.
Low Temperature Gently warm the PBS solution to 37°C before and during the addition of the dye stock solution.Increased temperature can enhance the solubility of some compounds.
Issue 2: The solution is clear, but the fluorescence intensity is lower than expected.
Potential Cause Troubleshooting Step Expected Outcome
Aggregation Even without visible precipitation, H-aggregates can form and quench fluorescence.[3] Dilute the sample further in PBS.Monomeric forms of the dye will become more dominant at lower concentrations, leading to an increase in fluorescence per molecule.[3]
pH of the PBS Ensure the pH of your PBS is within the optimal range for the dye (typically around 7.4).Correct pH will ensure the carboxylic acid and sulfonate groups are ionized, aiding solubility.
Solvent Effects The fluorescence of cyanine dyes can be lower in aqueous buffers compared to organic solvents.[7] This is an inherent property of the dye.While the intensity may be lower than in DMSO, the troubleshooting steps should optimize it for aqueous conditions.

Quantitative Data Summary

Compound Solvent Solubility Reference
Indocyanine GreenPBS (pH 7.2)~0.5 mg/mL[2]
Indocyanine GreenEthanol~1 mg/mL[2]
Indocyanine GreenDMSO~10 mg/mL[2]
Indocyanine GreenDimethyl formamide (B127407) (DMF)~10 mg/mL[2]
ICG-carboxylic acidDMSO50 mg/mL[5]
This compoundDMSO25 mg/mL[6]

Experimental Protocols

Protocol for Preparing a this compound Solution in PBS
  • Prepare a Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Using a calibrated pipette, add a precise volume of fresh, anhydrous DMSO to the vial to create a stock solution of a known concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex thoroughly until all the solid has dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.[5][6]

  • Dilute the Stock Solution into PBS:

    • Bring your PBS solution to the desired experimental temperature.

    • While vigorously vortexing the PBS, add the DMSO stock solution dropwise to achieve the final desired concentration.

    • Important: The final concentration of DMSO in the aqueous solution should be kept to a minimum (ideally <1%) as organic solvents can have physiological effects in biological experiments.[2]

  • Final Preparation and Storage:

    • Visually inspect the final solution for any signs of precipitation.

    • It is recommended to use the aqueous solution on the same day it is prepared.[2] If short-term storage is necessary, protect the solution from light and store at 4°C. For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C or -80°C.[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Solid Disulfo-ICG carboxylic acid add_dmso Add anhydrous DMSO (e.g., to 10 mg/mL) start->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve stock Concentrated Stock Solution in DMSO dissolve->stock pbs Vortexing PBS stock->pbs Dilution add_stock Add stock solution dropwise pbs->add_stock final_solution Final Working Solution in PBS add_stock->final_solution

Caption: Workflow for preparing Disulfo-ICG in PBS.

troubleshooting_logic start Issue: Poor Solubility in PBS check_method Was a DMSO stock solution used? start->check_method no_stock No check_method->no_stock No yes_stock Yes check_method->yes_stock Yes create_stock Action: Prepare a concentrated stock in anhydrous DMSO. no_stock->create_stock check_precipitate Is there a visible precipitate? yes_stock->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No (Low Fluorescence) check_precipitate->no_precipitate No reduce_conc Action: Lower the final concentration in PBS. yes_precipitate->reduce_conc check_aggregation Possible Cause: H-Aggregation no_precipitate->check_aggregation dilute_further Action: Dilute the sample further. check_aggregation->dilute_further

Caption: Troubleshooting logic for solubility issues.

References

How to determine the degree of labeling for Disulfo-ICG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the labeling of biomolecules with Disulfo-ICG and the subsequent determination of the degree of labeling (DOL).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Disulfo-ICG NHS ester?

The reaction of N-hydroxysuccinimide (NHS) esters with primary amines (like the side chain of lysine (B10760008) residues in proteins) is strongly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1] At a lower pH, the amino group is protonated, making it unreactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[1] A common buffer used for this purpose is 0.1 M sodium bicarbonate.

Q2: What is the recommended molar ratio of dye to protein for the labeling reaction?

The optimal molar ratio of dye to protein can vary depending on the protein itself and the desired degree of labeling. For initial experiments with antibodies, a molar dye-to-antibody ratio of 10:1 to 20:1 is often recommended.[2] However, this may require optimization. For many common proteins and peptides, a molar excess of 8-fold of the NHS ester is a good starting point for achieving mono-labeling.[1][3]

Q3: How can I remove unreacted Disulfo-ICG after the labeling reaction?

Complete removal of the unreacted dye is crucial for an accurate determination of the degree of labeling.[4] Common methods for purification include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from the smaller, unreacted dye molecules. Gel filtration columns such as Sephadex G-25 are frequently used.

  • Spin Columns: For smaller scale purifications, desalting spin columns are a rapid and convenient option.[2]

  • Dialysis: While effective, dialysis can be a slower process.

Q4: Why is my calculated Degree of Labeling (DOL) unexpectedly high or low?

An unexpectedly high or low DOL can result from several factors. A high DOL could be due to the presence of non-covalently bound dye that was not removed during purification.[5] Indocyanine green (ICG) and its derivatives are known to aggregate and can bind non-covalently to proteins.[5][6] A low DOL may indicate inefficient labeling due to suboptimal pH, low protein concentration, or the presence of competing nucleophiles in the buffer (e.g., Tris).[1][4]

Q5: How does dye aggregation affect the determination of the DOL?

ICG and its derivatives have a known tendency to form aggregates, particularly in aqueous solutions and at high concentrations.[6][7][8][9][10][11] This aggregation can alter the spectral properties of the dye, including its molar extinction coefficient and absorption maximum.[6][7] This can lead to inaccuracies in the DOL calculation, which relies on the absorbance of the dye monomer. It is important to work with dilute solutions when performing spectrophotometric measurements to minimize this effect.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Degree of Labeling (DOL) 1. Suboptimal Reaction pH: The pH of the reaction mixture was too low (below 8.0) or too high (above 9.0).2. Presence of Competing Amines: The protein solution contained primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin, or free amino acids).[2]3. Low Protein Concentration: The labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[4]4. Hydrolyzed/Inactive Dye: The Disulfo-ICG NHS ester was improperly stored or exposed to moisture, leading to hydrolysis.1. Ensure the pH of the reaction buffer is between 8.3 and 8.5.[1]2. Purify the protein to remove any interfering substances. Dialyze the protein against an amine-free buffer like PBS before adjusting the pH for labeling.3. Concentrate the protein to 2-10 mg/mL for optimal labeling.[4]4. Prepare the dye solution fresh in anhydrous DMSO or DMF immediately before use.[3]
High Degree of Labeling (DOL) 1. Incomplete Removal of Unreacted Dye: The purification step did not adequately remove all the free dye.2. Non-covalently Bound Dye: Aggregates of the dye may be non-covalently associated with the protein.[5]3. Precipitation of Labeled Protein: Highly labeled proteins can sometimes precipitate, leading to an overestimation of the DOL in the soluble fraction.1. Use a longer gel filtration column or repeat the purification step.2. After initial purification, consider an additional purification step under conditions that disrupt non-covalent interactions, if feasible for your protein.3. Centrifuge the conjugate solution before measurement and measure the absorbance of the supernatant. If precipitation is an issue, consider reducing the dye-to-protein ratio in the labeling reaction.
Precipitation during Labeling Reaction 1. High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the dye exceeded 10% of the total reaction volume.2. Over-labeling: A very high degree of labeling can alter the solubility of the protein.1. Keep the volume of the organic solvent to a minimum. Prepare a more concentrated stock solution of the dye if necessary.2. Reduce the molar ratio of dye to protein in the labeling reaction.
Inconsistent DOL Results 1. Variability in Reaction Conditions: Minor differences in pH, temperature, or reaction time between experiments.2. Dye Aggregation: The extent of dye aggregation may vary, affecting the absorbance measurements.[6]1. Carefully control and document all reaction parameters for each labeling experiment.2. Ensure that the conjugate solution is sufficiently diluted before taking absorbance readings to minimize aggregation.

Quantitative Data for DOL Calculation

The accurate calculation of the Degree of Labeling (DOL) requires specific spectral data for both the protein and the Disulfo-ICG dye.

Parameter Symbol Value Notes
Molar Extinction Coefficient of Disulfo-ICGεdye~223,000 M-1cm-1This value is for Indocyanine Green (ICG) and is a reasonable approximation for Disulfo-ICG. The exact value may vary.
Absorbance Maximum of Disulfo-ICGAmax~787 nmThe absorbance maximum for ICG is around 787 nm. Disulfo-ICG carboxylic acid has a reported excitation maximum of 757 nm.[12] It is recommended to measure the absorbance spectrum of the free dye to determine the exact λmax.
Correction Factor at 280 nmCF280~0.07This value is for ICG and represents the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This should be determined experimentally for Disulfo-ICG if high accuracy is required.
Molar Extinction Coefficient of Protein (IgG)εprotein~210,000 M-1cm-1This is a typical value for a standard IgG antibody with a molecular weight of 150,000 Da.[13] This value should be adjusted for other proteins.

Detailed Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the steps to determine the DOL of a Disulfo-ICG labeled protein using UV-Vis spectrophotometry.

1. Purification of the Labeled Protein:

  • It is imperative to remove all non-conjugated dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or a desalting spin column.

  • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).

  • Apply the labeling reaction mixture to the column.

  • Collect the fractions containing the labeled protein, which will typically elute first as a colored band. The smaller, unreacted dye molecules will elute later.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the absorbance maximum of Disulfo-ICG (Amax, approximately 787 nm).

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in your calculations.

3. Calculation of the Degree of Labeling (DOL):

The DOL is the molar ratio of the dye to the protein. It can be calculated using the following formula:

DOL = [Dye Concentration] / [Protein Concentration]

Where:

  • [Protein Concentration] (M) = (A280 - (Amax * CF280)) / εprotein

  • [Dye Concentration] (M) = Amax / εdye

Therefore, the complete formula is:

DOL = (Amax * εprotein) / ((A280 - (Amax * CF280)) * εdye)

Visualizing the Workflow and Troubleshooting

Experimental Workflow for DOL Determination

experimental_workflow start Start: Labeled Protein Solution purification Purification (e.g., Size Exclusion Chromatography) start->purification measurement Spectrophotometric Measurement (A280 and Amax) purification->measurement calculation DOL Calculation measurement->calculation end End: Determined DOL calculation->end troubleshooting_workflow start Problem with DOL? low_dol DOL is too low start->low_dol Low high_dol DOL is too high start->high_dol High check_ph Check Reaction pH (Optimal: 8.3-8.5) low_dol->check_ph check_purification Improve Purification high_dol->check_purification check_buffer Check for Amine Buffers (e.g., Tris) check_ph->check_buffer optimize_ratio Optimize Dye:Protein Ratio check_buffer->optimize_ratio check_aggregation Consider Dye Aggregation check_purification->check_aggregation

References

Technical Support Center: Effects of Over-labeling with Disulfo-ICG on Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of over-labeling proteins with Disulfo-ICG, a near-infrared fluorescent dye. This guide will help you navigate potential issues and optimize your protein labeling experiments for reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during and after the labeling of proteins with Disulfo-ICG N-hydroxysuccinimide (NHS) ester.

IssuePotential CauseRecommended Solution
Low or No Fluorescence Signal Inefficient Labeling Reaction: Incorrect pH, presence of primary amines in the buffer (e.g., Tris, glycine), hydrolyzed Disulfo-ICG NHS ester.Ensure the labeling reaction is performed in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.2-8.5.[1] Use a fresh solution of Disulfo-ICG NHS ester.
Protein Degradation or Precipitation: The protein may be unstable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C for a longer duration) and ensure the protein concentration is within the recommended range (typically at least 2 mg/mL).[1]
Fluorescence Quenching: Over-labeling can lead to self-quenching where adjacent dye molecules absorb the emitted fluorescence.[2]Reduce the molar ratio of Disulfo-ICG NHS ester to protein in the labeling reaction to achieve a lower Degree of Labeling (DOL).
Reduced or Complete Loss of Protein Function (e.g., enzyme activity, binding affinity) Over-labeling: Excessive labeling can sterically hinder active sites or binding interfaces, or alter the protein's conformation.[3]Optimize the molar ratio of Disulfo-ICG to protein to achieve the lowest possible DOL that still provides a sufficient signal. It is crucial to experimentally determine the optimal DOL for your specific protein and application.[2]
Modification of Critical Residues: The NHS ester may have reacted with lysine (B10760008) residues essential for the protein's function.If the protein's structure and critical residues are known, consider alternative labeling strategies that target different functional groups (e.g., thiol-reactive dyes for cysteine residues) or site-specific labeling methods.
Protein Aggregation or Precipitation after Labeling Increased Hydrophobicity: The addition of the hydrophobic Disulfo-ICG dye can increase the overall hydrophobicity of the protein, leading to aggregation.Decrease the DOL by reducing the molar excess of the dye in the labeling reaction. Consider using a formulation with detergents or other stabilizing agents, if compatible with your downstream application.
Suboptimal Buffer Conditions: The pH or ionic strength of the storage buffer may not be optimal for the labeled protein.After purification, exchange the buffer to one that is known to maintain the stability of the unlabeled protein. Perform small-scale stability tests in different buffer conditions.
High Background Signal in Assays Presence of Unbound Dye: Incomplete removal of free Disulfo-ICG after the labeling reaction.Purify the labeled protein thoroughly using size exclusion chromatography or extensive dialysis to remove all non-conjugated dye.[2]
Non-specific Binding of the Labeled Protein: The labeled protein may exhibit increased non-specific binding to surfaces or other molecules in your assay.Optimize blocking steps in your assay (e.g., using BSA or other blocking agents). Adjusting the salt concentration or adding a non-ionic detergent (e.g., Tween-20) to your wash buffers can also help mitigate non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Degree of Labeling (DOL) for my protein?

A1: The optimal DOL, or dye-to-protein ratio, is a balance between achieving a sufficient fluorescence signal and preserving the protein's function.[2] For most applications, a DOL of 2 to 10 is recommended for antibodies, but this can vary significantly for other proteins.[3] It is highly recommended to perform a labeling series with different molar ratios of Disulfo-ICG to protein and then functionally test each conjugate to determine the optimal DOL for your specific experiment.

Q2: How does over-labeling with Disulfo-ICG affect my protein's function?

A2: Over-labeling can negatively impact protein function in several ways. The covalent attachment of multiple bulky dye molecules can physically block active sites or binding interfaces through steric hindrance. Furthermore, the physicochemical properties of the dye can alter the protein's surface charge and hydrophobicity, potentially leading to conformational changes, aggregation, and a decrease or complete loss of biological activity.[3]

Q3: How can I quantify the effect of the Degree of Labeling on my protein's function?

A3: To quantify the impact of the DOL, you should perform functional assays on your protein conjugates with varying DOLs and compare the results to the unlabeled protein. For enzymes, this would involve measuring the specific activity (e.g., using a fluorescence-based kinetic assay). For binding proteins, such as antibodies, you can determine the binding affinity (Kd) using techniques like Surface Plasmon Resonance (SPR) or a quantitative ELISA.[4][5]

Q4: What is the best method to purify my Disulfo-ICG labeled protein?

A4: Size exclusion chromatography (SEC) is a highly effective method for separating the labeled protein from free, unconjugated Disulfo-ICG.[2] Extensive dialysis is another common and effective method. The choice of method may depend on the scale of your preparation and the properties of your protein.

Q5: My Disulfo-ICG labeled protein appears to have a good DOL, but the fluorescence is weak. What could be the issue?

A5: This is likely due to fluorescence quenching, a common consequence of over-labeling.[2] When dye molecules are in close proximity on the protein surface, they can interact and dissipate the absorbed energy as heat rather than light, leading to a weaker than expected fluorescent signal. To resolve this, you should reduce the molar excess of the Disulfo-ICG NHS ester in your labeling reaction to achieve a lower DOL.

Data Presentation: The Impact of Labeling on Protein Function

The following table provides a representative example of how the degree of labeling can quantitatively affect the function of a protein. While this data is for an antibody labeled with fluorescein (B123965) isothiocyanate (FITC), the principle is directly applicable to proteins labeled with Disulfo-ICG. The "Functional Antibody Concentration" was determined using a kinetic ELISA, where a decrease in this value indicates a loss of binding activity.

Table 1: Effect of Fluorescein:Protein (F:P) Ratio on Antibody Function [3]

F:P RatioRelative Functional Antibody Concentration (%)
0 (Unlabeled)100
3.385
6.560
9.845
13.030

This data clearly demonstrates that as the degree of labeling increases, the concentration of functionally active antibody decreases. This highlights the critical importance of optimizing the labeling ratio for your specific protein and application.

Experimental Protocols

Key Experiment 1: Determination of Degree of Labeling (DOL)

Objective: To calculate the average number of Disulfo-ICG molecules conjugated to each protein molecule.

Methodology:

  • Purification: Thoroughly purify the labeled protein from free dye using size exclusion chromatography or extensive dialysis.[2]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength for Disulfo-ICG (approximately 780 nm, Amax).

  • Calculation: Use the following formula to calculate the DOL:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    DOL = Amax / (εdye × Protein Concentration (M))

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).

    • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • εdye: Molar extinction coefficient of Disulfo-ICG at its Amax (in M-1cm-1).

Key Experiment 2: Enzyme Activity Assay (Fluorescence-Based)

Objective: To measure the specific activity of an enzyme after labeling with Disulfo-ICG.

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of a fluorogenic substrate for your enzyme.

    • Prepare a reaction buffer at the optimal pH and temperature for your enzyme.

    • Prepare solutions of your unlabeled enzyme and Disulfo-ICG labeled enzymes (with different DOLs) at the same molar concentration.

  • Set up the Assay:

    • In a microplate, add the reaction buffer to each well.

    • Add the enzyme solution (unlabeled or labeled) to the respective wells. Include a no-enzyme control.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.

    • Determine the specific activity of each labeled enzyme relative to the unlabeled enzyme.

Key Experiment 3: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (Kd) of a Disulfo-ICG labeled protein to its binding partner.[4][5]

Methodology:

  • Chip Preparation:

    • Immobilize the ligand (the unlabeled binding partner) onto the surface of an SPR sensor chip.

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte (the unlabeled protein and the Disulfo-ICG labeled proteins with different DOLs) in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor chip surface and monitor the binding response in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Compare the Kd values of the labeled proteins to that of the unlabeled protein. A significant increase in Kd indicates a decrease in binding affinity.[6]

Visualizations

experimental_workflow Experimental Workflow for Assessing Effects of Over-labeling cluster_labeling Protein Labeling cluster_analysis Functional Analysis Protein Protein Labeling Reaction Labeling Reaction (Varying Molar Ratios) Protein->Labeling Reaction Disulfo-ICG NHS Disulfo-ICG NHS Ester Disulfo-ICG NHS->Labeling Reaction Purification Purification (SEC or Dialysis) Labeling Reaction->Purification Labeled Protein Labeled Protein Conjugates (Different DOLs) Purification->Labeled Protein DOL Determine DOL (Spectrophotometry) Labeled Protein->DOL Activity Assay Enzyme Activity Assay Labeled Protein->Activity Assay Binding Assay Binding Affinity Assay (e.g., SPR) Labeled Protein->Binding Assay Compare Compare Function to Unlabeled Protein Activity Assay->Compare Binding Assay->Compare

Caption: Workflow for labeling and functional assessment.

troubleshooting_logic Troubleshooting Logic for Reduced Protein Function Start Reduced Protein Function Observed Check_DOL Is the Degree of Labeling (DOL) high? Start->Check_DOL Reduce_Ratio Reduce Molar Ratio of Dye to Protein Check_DOL->Reduce_Ratio Yes Consider_Site Consider Alternative Labeling Chemistry (e.g., thiol-reactive) Check_DOL->Consider_Site No Check_Activity Re-label and Test Function Reduce_Ratio->Check_Activity End Function Restored Check_Activity->End Consider_Site->Check_Activity

References

Improving signal-to-noise ratio in Disulfo-ICG experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disulfo-ICG experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is Disulfo-ICG and how does it differ from standard Indocyanine Green (ICG)?

Disulfo-ICG is a derivative of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye widely used for in vivo imaging.[1][2][3] The "disulfo" modification refers to the addition of two sulfonate groups to the ICG molecule. This modification is designed to increase the hydrophilicity (water solubility) of the dye. The primary advantage of this increased water solubility is a reduction in the tendency of the dye to form non-fluorescent aggregates in aqueous solutions and to engage in non-specific binding, which can be a significant source of background noise.[4]

Q2: What are the main factors that contribute to a low signal-to-noise ratio (SNR) in my Disulfo-ICG experiments?

A low SNR can be attributed to two primary issues: a weak signal or high noise. These can be broken down into several contributing factors:

  • Weak Signal (Low Photon Count):

    • Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while concentrations that are too high can lead to self-quenching, where the dye molecules aggregate and reduce fluorescence.[5]

    • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore, reducing the signal over time.[6]

    • Incorrect Optical Filters: Mismatch between the excitation/emission spectra of Disulfo-ICG and the filter sets will lead to inefficient excitation and/or detection.[7]

    • Tissue Penetration Depth: NIR light has limited penetration depth in tissue; deeper targets will produce weaker signals.[8]

  • High Noise (Unwanted Photons & Detector Noise):

    • Autofluorescence: Biological tissues naturally fluoresce, creating a background signal that can obscure the specific signal from the Disulfo-ICG.[7][9]

    • Ambient Light: Insufficient shielding of the experimental setup can allow external light to reach the detector.[10]

    • Detector Noise: All detectors have inherent noise, including dark noise (thermal generation of electrons) and read noise (error in quantifying the signal).[11][12]

    • Non-Specific Binding: Accumulation of the dye in tissues or on surfaces that are not the intended target can create a high background signal.[13]

Q3: How does the solvent or local environment affect Disulfo-ICG fluorescence?

The solvent and local microenvironment have a significant impact on the photophysical properties of cyanine (B1664457) dyes like ICG and its derivatives. Key factors include:

  • Polarity and Viscosity: The fluorescence quantum yield of ICG is highly dependent on the solvent. For instance, the quantum yield is significantly higher in solvents like DMSO compared to water.[14]

  • Binding to Proteins: ICG binds tightly to plasma proteins, particularly albumin.[5][15] This binding can enhance fluorescence intensity and photostability.[16] The specific formulation and local protein concentration can therefore alter the expected signal.

  • Aggregation: In aqueous environments, ICG has a tendency to form H-aggregates, which are less fluorescent.[14] While Disulfo-ICG is designed to mitigate this, high concentrations can still lead to aggregation and reduced signal.

Troubleshooting Guides

Problem 1: My fluorescence signal is very weak.

If you are observing a weak signal from your Disulfo-ICG, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow: Weak Signal

weak_signal_workflow start Start: Weak Signal Detected check_conc 1. Verify Dye Concentration and Integrity start->check_conc check_hardware 2. Check Hardware Settings check_conc->check_hardware Concentration OK check_filters 3. Verify Optical Filters check_hardware->check_filters Settings Correct check_sample 4. Assess Sample Preparation and Environment check_filters->check_sample Filters Match optimize_protocol 5. Optimize Experimental Protocol check_sample->optimize_protocol Sample OK solution Signal Improved optimize_protocol->solution

Caption: Workflow for troubleshooting a weak fluorescence signal.

Step-by-Step Guide:
  • Verify Dye Concentration and Integrity:

    • Action: Confirm the prepared concentration of your Disulfo-ICG solution. Ensure it is within the optimal range, as high concentrations can cause quenching.[5][17]

    • Action: Check the expiration date and storage conditions of the dye. Disulfo-ICG, like ICG, should be stored protected from light and moisture.[1] Prepare fresh solutions if degradation is suspected.

    • Action: Measure the absorbance spectrum of your dye solution to confirm its integrity and concentration before use.

  • Check Hardware Settings:

    • Action: Ensure the excitation light source (e.g., laser, LED) is powered on and set to an appropriate intensity. Excessively high power can cause photobleaching and fluorophore saturation.[11][18]

    • Action: Verify that the detector (e.g., PMT, camera) gain and exposure time are set appropriately. Start with higher gain settings to find a signal, then optimize.

    • Action: For imaging systems, check the distance and angle of the camera relative to the sample. A closer distance and a perpendicular angle generally result in a more intense signal.[17][19]

  • Verify Optical Filters:

    • Action: Confirm that your excitation filter corresponds to the absorption peak of Disulfo-ICG (around 780-800 nm) and the emission filter corresponds to its emission peak (around 830 nm).[7][15] A mismatch will severely reduce the detected signal.

  • Assess Sample Preparation and Environment:

    • Action: If working with biological samples, consider the timing of dye administration. The signal-to-background ratio can change significantly over time as the dye distributes and clears.[17]

    • Action: Ensure the dye has reached the target tissue. Poor perfusion or circulation can result in a weak signal at the site of interest.[15]

Problem 2: My background noise is too high.

High background noise can mask your specific signal, leading to a poor SNR. Use this guide to identify and minimize sources of noise.

Logical Diagram: Sources of Noise

noise_sources high_noise High Background Noise optical_noise Optical Noise high_noise->optical_noise Source detector_noise Detector Noise high_noise->detector_noise Source autofluor Tissue Autofluorescence optical_noise->autofluor ambient_light Ambient Light Leak optical_noise->ambient_light nonspecific Non-Specific Binding optical_noise->nonspecific dark_noise Dark Noise detector_noise->dark_noise read_noise Read Noise detector_noise->read_noise shot_noise Shot Noise detector_noise->shot_noise

Caption: Major sources of noise in fluorescence experiments.

Step-by-Step Guide:
  • Minimize Optical Noise:

    • Action (Autofluorescence): Acquire a "pre-injection" image of your sample before administering Disulfo-ICG. This image can be used for spectral unmixing or background subtraction during post-processing.

    • Action (Ambient Light): Ensure the experiment is conducted in a light-tight enclosure or a dark room.[9] Check for and seal any light leaks in the imaging system.

    • Action (Non-Specific Binding): The use of Disulfo-ICG is already a step towards reducing non-specific binding due to its increased hydrophilicity. If background remains high, consider using blocking agents or optimizing washing steps in your protocol.

  • Reduce Detector Noise:

    • Action (Dark Noise): For systems with cooled detectors, ensure the camera is cooled to its recommended operating temperature. Dark noise is temperature-dependent.[11]

    • Action (Read Noise): This noise is inherent to the camera electronics. To minimize its impact relative to the signal, you can increase the signal level (e.g., by increasing exposure time, if photobleaching is not an issue) or use signal averaging/accumulation techniques.[11]

  • Optimize Image Acquisition Parameters:

    • Action: In confocal microscopy, reducing the pinhole size can help reject out-of-focus light, which is a major contributor to background haze and improves the signal-to-background ratio.[18] However, making it too small will also reduce the signal, so an optimal size must be found.[18]

    • Action: Employ frame averaging or accumulation. Acquiring and averaging multiple images of the same field of view can improve the SNR by reducing random noise.[11]

Data & Protocols

Table 1: Factors Influencing ICG/Disulfo-ICG Fluorescence Intensity
FactorInfluence on SignalRecommended ActionReference
Concentration Optimal range exists; too high causes quenching.Titrate to find optimal concentration (e.g., 0.00195-0.025 mg/ml for in vivo cholangiography).[17]
Solvent Quantum yield is highly solvent-dependent.Use solvents like DMSO for stock solutions; be aware of performance in aqueous buffers.[14][20]
Protein Binding Binding to albumin can increase quantum yield and photostability.Consider the protein content of your sample medium (e.g., plasma, cell culture media).[16]
Excitation Power Higher power increases signal but also photobleaching.Use the lowest power necessary to achieve adequate signal.[11][18]
Imaging Distance Signal intensity decreases with distance.Position the detector as close to the sample as is feasible and maintain a consistent distance.[10][17][19]
Imaging Angle Perpendicular (90°) angle provides the strongest signal.Maintain a consistent and near-perpendicular angle between the detector and the sample surface.[10][17]
Tissue Depth Signal is attenuated by overlying tissue.Be aware that deeper targets will inherently produce a weaker signal.[8]
Protocol: Basic Protocol for Improving SNR in In Vitro Imaging

This protocol provides a general framework for optimizing SNR when imaging Disulfo-ICG in samples such as cell cultures or tissue slices.

1. Preparation: a. Prepare Disulfo-ICG stock solution in an appropriate solvent (e.g., DMSO) and store it protected from light at -20°C or -80°C.[1] b. On the day of the experiment, dilute the stock solution to the desired working concentration in your imaging buffer (e.g., PBS, cell culture medium). Perform serial dilutions to test a range of concentrations to find the optimum. c. Prepare control samples: a "no dye" control to measure autofluorescence and a "buffer only" control to measure system background.

2. Staining: a. Incubate your cells or tissue with the Disulfo-ICG working solution for the predetermined optimal time. b. Gently wash the sample 2-3 times with fresh imaging buffer to remove unbound dye, which is a primary source of background signal.

3. Image Acquisition: a. System Setup: Power on the microscope, laser/light source, and camera. Allow the system to warm up and the camera to cool to its operating temperature. b. Acquire Controls: i. Using the "buffer only" sample, check for ambient light leaks and measure the system's dark noise. ii. Using the "no dye" sample and your intended imaging settings, capture an image to establish the level of native autofluorescence. c. Focus and Set Parameters: i. Using your stained sample, find the plane of focus. ii. Adjust the excitation power to the lowest level that provides a discernible signal. iii. Adjust the detector gain and exposure time to place the signal within the dynamic range of the detector without saturating the brightest pixels. d. Optimize for SNR: i. If the signal is weak but the background is low, consider increasing the exposure time or using frame averaging (e.g., average 4-8 frames) to reduce random noise. ii. If the background is high, try to reduce it by optimizing washing steps or using image processing techniques like background subtraction with the control images.

4. Data Analysis: a. Use software to subtract the average background value (from the "no dye" control) from your experimental images. b. Calculate the SNR by measuring the mean intensity of your signal region of interest (ROI) and dividing it by the standard deviation of the intensity in a background ROI.

References

Validation & Comparative

A Head-to-Head Comparison of Disulfo-ICG and IRDye 800CW for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal near-infrared (NIR) fluorescent dye for in vivo imaging, the choice between Disulfo-Indocyanine Green (Disulfo-ICG) and IRDye 800CW is a critical one. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection process for preclinical and translational research.

Both Disulfo-ICG, a derivative of the clinically approved Indocyanine Green (ICG), and IRDye 800CW are leading heptamethine cyanine (B1664457) dyes that emit in the NIR window (700-900 nm). This spectral range is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration compared to the visible spectrum. However, their distinct physicochemical properties lead to significant differences in imaging performance, particularly in terms of signal brightness, retention, and clearance.

Quantitative Performance Comparison

The following tables summarize the key optical and physicochemical properties of Disulfo-ICG and IRDye 800CW, providing a quantitative basis for comparison.

PropertyDisulfo-ICG (approximated from ICG data)IRDye 800CW
Excitation Maximum (nm) ~780[1][2]774-778[3][4][5]
Emission Maximum (nm) ~820[1][2]789-794[4][5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000 - 250,000 (in plasma)240,000 - 300,000[4][5]
Quantum Yield ~0.01-0.03 (in blood)0.07 - 0.12[1][6][7]
Molecular Weight ( g/mol ) ~775 (for ICG)~1091 (carboxylate form)[5]
Plasma Protein Binding High (primarily albumin)[8]Lower than ICG, but can be conjugated to albumin for altered pharmacokinetics[1][9]
Primary Clearance Route Hepatic[2]Primarily renal for the unconjugated dye[10][11][12]

Table 1: Optical and Physicochemical Properties.

Performance MetricDisulfo-ICG (based on ICG studies)IRDye 800CW
In Vivo Brightness Moderate; prone to aggregation-induced quenching[13]High; generally brighter and more photostable[14]
Tumor-to-Background Ratio (TBR) Variable; dependent on formulation and timingGenerally high, especially when conjugated to targeting moieties[15]
In Vivo Retention Time Short plasma half-life (minutes)[11]Longer plasma half-life (tens of minutes to hours)[11]
Conjugation Chemistry Requires chemical modification (e.g., ICG-sulfo-OSu) for stable conjugation, which can be challenging[16]Readily available with reactive groups (e.g., NHS ester) for straightforward conjugation to biomolecules[17][18]

Table 2: In Vivo Imaging Performance Characteristics.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are representative protocols for tumor imaging in murine models using Disulfo-ICG and IRDye 800CW.

In Vivo Tumor Imaging with Disulfo-ICG (ICG)

This protocol is based on common practices for ICG-based tumor imaging, which relies on the enhanced permeability and retention (EPR) effect.

  • Animal Model: Athymic nude mice (nu/nu) bearing subcutaneous or orthotopic tumors (e.g., 4T1 breast cancer, S180 sarcoma). Tumor size should reach approximately 100-200 mm³.

  • Reagent Preparation: Dissolve ICG powder in sterile water or saline to a final concentration of 0.1-0.5 mg/mL. The solution should be prepared fresh and protected from light.

  • Dye Administration: Inject the ICG solution intravenously (IV) via the tail vein. A typical dose is 1-4 mg/kg body weight[19].

  • Imaging System: Use a small animal in vivo imaging system equipped with appropriate excitation (e.g., ~760 nm) and emission (~830 nm) filters.

  • Imaging Procedure:

    • Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.

    • Place the mouse in the imaging chamber, ensuring the tumor is clearly visible.

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window for maximal tumor-to-background contrast[19].

    • For ex vivo analysis, euthanize the mouse after the final imaging session, and excise the tumor and major organs for imaging to confirm biodistribution.

In Vivo Tumor Imaging with IRDye 800CW-Conjugate

This protocol describes the use of an antibody-conjugated IRDye 800CW for targeted tumor imaging.

  • Animal Model: As described for Disulfo-ICG, using a tumor model that expresses the target antigen for the chosen antibody.

  • Reagent Preparation:

    • Conjugate IRDye 800CW NHS ester to the targeting antibody according to the manufacturer's protocol.

    • Purify the conjugate using size-exclusion chromatography to remove free dye.

    • Determine the dye-to-protein ratio.

    • Dilute the final conjugate in sterile phosphate-buffered saline (PBS).

  • Dye Administration: Inject the IRDye 800CW-conjugate intravenously via the tail vein. The dose will depend on the specific conjugate but is typically in the range of 1-10 nmol per mouse.

  • Imaging System: Use a small animal in vivo imaging system with excitation around 770-780 nm and emission detection around 800-820 nm.

  • Imaging Procedure:

    • Follow the same anesthesia and positioning procedures as for Disulfo-ICG.

    • Acquire images at multiple time points post-injection (e.g., 24, 48, 72, and 96 hours) to allow for clearance of the conjugate from non-target tissues and accumulation in the tumor[20].

    • Perform ex vivo imaging of the tumor and organs to confirm specific targeting and biodistribution.

Signaling Pathways and Mechanisms of Accumulation

The accumulation of these dyes in tumor tissue is primarily governed by passive and active targeting mechanisms.

Tumor_Targeting_Mechanisms Tumor Targeting Mechanisms of NIR Dyes cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting (Conjugates) Leaky Vasculature Leaky Vasculature Extravasation Extravasation Leaky Vasculature->Extravasation Dye Accumulation in Tumor Interstitium Dye Accumulation in Tumor Interstitium Extravasation->Dye Accumulation in Tumor Interstitium Increased Permeability Impaired Lymphatic Drainage Impaired Lymphatic Drainage Retention Retention Impaired Lymphatic Drainage->Retention Retention->Dye Accumulation in Tumor Interstitium Reduced Clearance IRDye 800CW-Ligand IRDye 800CW-Ligand (e.g., Antibody, Peptide) Tumor Cell Receptor Receptor on Tumor Cell Surface IRDye 800CW-Ligand->Tumor Cell Receptor Specific Binding Internalization Internalization Tumor Cell Receptor->Internalization Receptor-Mediated Endocytosis Intracellular Signal Intracellular Signal Internalization->Intracellular Signal NIR Dye in Bloodstream NIR Dye in Bloodstream NIR Dye in Bloodstream->Leaky Vasculature NIR Dye in Bloodstream->IRDye 800CW-Ligand Conjugation InVivo_Imaging_Workflow In Vivo Imaging Experimental Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Tumor Model Establish Tumor Model (e.g., Xenograft) Animal Grouping Animal Grouping Tumor Model->Animal Grouping Dye Prep Prepare Dye Solutions (Disulfo-ICG & IRDye 800CW) Dye Prep->Animal Grouping Administration Intravenous Dye Administration Animal Grouping->Administration InVivo Imaging In Vivo Imaging at Multiple Time Points Administration->InVivo Imaging ExVivo Imaging Ex Vivo Imaging of Tumor and Organs InVivo Imaging->ExVivo Imaging Biodistribution Biodistribution Analysis ExVivo Imaging->Biodistribution ROI Analysis Region of Interest (ROI) Analysis TBR Calculation Tumor-to-Background Ratio (TBR) Calculation ROI Analysis->TBR Calculation Conclusion Conclusion TBR Calculation->Conclusion Biodistribution->Conclusion

References

A Head-to-Head Battle in the Near-Infrared: Unveiling the Photostability of Disulfo-ICG versus Cy7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount. Among the plethora of options, Indocyanine Green (ICG) derivatives and Cyanine (B1664457) 7 (Cy7) dyes are workhorses for their favorable spectral properties. However, a critical determinant of their utility, particularly for longitudinal studies and quantitative imaging, is their photostability—the ability to resist degradation upon exposure to light. This guide provides a comprehensive comparison of the photostability of Disulfo-ICG, a sulfonated derivative of ICG, and the widely used Cy7 dye, supported by available data and detailed experimental protocols.

Quantitative Photostability Comparison

The following table summarizes the available quantitative and qualitative data on the photostability of ICG and Cy7. It is important to note that experimental conditions such as solvent, concentration, and irradiation intensity significantly impact photostability, making direct comparisons between different studies challenging.

ParameterDisulfo-ICG / ICGCy7Source
Photobleaching Propensity Susceptible to photobleaching, especially in aqueous solutions. Stability can be influenced by aggregation and binding to proteins.[1]Generally considered to be among the more photostable long-wavelength cyanine dyes, though still susceptible to photobleaching under prolonged or intense illumination.[2]
Photobleaching Quantum Yield (Φp) Data for Disulfo-ICG is not readily available. For ICG, photobleaching is a known limitation.Specific quantitative data is sparse and highly dependent on experimental conditions.
Photobleaching Half-life (t1/2) Data for Disulfo-ICG is not readily available. ICG's fluorescence can decay significantly under continuous illumination.Photobleaching kinetics for Cy7 have been studied, showing a decrease in fluorescence intensity over time upon irradiation.[3]
Factors Affecting Photostability - Solvent: Stability varies significantly with the solvent. - Aggregation: Forms aggregates in aqueous solutions, which can alter photophysical properties. - Binding: Interaction with proteins like albumin can enhance stability.[1]- Molecular Structure: Modifications to the cyanine core can improve photostability. - Environment: The local chemical environment influences photobleaching rates.[2]
Qualitative Comparison A rationally designed amine tricarbocyanine dye (CyNA-414) has been reported to have higher photostability than ICG.[2][3] Another synthesized NIR-II heptamethine cyanine dye also showed improved photostability compared to ICG.[4]The fluorescence emission intensity of Cy7 has been observed to decrease relatively rapidly upon irradiation in solution.[3][2][3][4]

Experimental Protocols

To enable researchers to conduct their own direct and standardized comparisons of photostability, a detailed protocol for measuring the photobleaching rate is provided below. This methodology is adapted from established practices in the field.

Protocol: Measuring Photobleaching Rate via Time-Lapse Microscopy

Objective: To quantify and compare the photobleaching rates of Disulfo-ICG and Cy7 under controlled illumination conditions.

Materials:

  • Disulfo-ICG and Cy7 dye solutions of known concentrations in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope (confocal or widefield) equipped with:

    • Appropriate laser lines or excitation filters for Disulfo-ICG (Ex ~780 nm) and Cy7 (Ex ~750 nm).

    • Appropriate emission filters for Disulfo-ICG (Em ~810 nm) and Cy7 (Em ~780 nm).

    • A sensitive camera for image acquisition.

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Sample Preparation:

    • Prepare solutions of Disulfo-ICG and Cy7 at the same concentration in the same solvent to ensure comparable conditions.

    • Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and the light source. Allow the lamp to stabilize if using an arc lamp.

    • Select the appropriate objective lens (e.g., 40x or 60x oil immersion).

    • Set the excitation and emission filters for the dye being tested.

    • Adjust the focus to obtain a clear image of the dye solution.

  • Image Acquisition:

    • Set the imaging parameters (laser power/excitation intensity, exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all experiments.

    • Acquire a time-lapse series of images of the same field of view. The time interval between images should be consistent (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence signal has significantly decreased (photobleached).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define a region of interest (ROI) in an area of uniform fluorescence.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean fluorescence intensity of a background region (an area with no dye) for each image and subtract this from the corresponding ROI intensity to correct for background noise.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. This will generate a photobleaching decay curve.

    • To quantify the photostability, the photobleaching half-life (t1/2) can be determined, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Alternatively, the decay curve can be fitted to an exponential function to determine the photobleaching rate constant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a comparative photostability analysis of fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_dye1 Prepare Disulfo-ICG Solution mount_sample Mount Sample on Slide prep_dye1->mount_sample prep_dye2 Prepare Cy7 Solution prep_dye2->mount_sample setup_microscope Microscope Setup & Parameter Optimization mount_sample->setup_microscope Place on Microscope time_lapse Acquire Time-Lapse Image Series setup_microscope->time_lapse roi Define Region of Interest (ROI) time_lapse->roi measure_intensity Measure Fluorescence Intensity roi->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize plot Plot Photobleaching Curve normalize->plot calculate Calculate Photostability Metrics (t1/2, rate constant) plot->calculate compare Compare Photostability of Disulfo-ICG and Cy7 calculate->compare

Experimental workflow for comparative photostability analysis.

Conclusion

The selection of a fluorescent dye for NIR imaging requires a careful consideration of its photophysical properties. While both Disulfo-ICG and Cy7 are valuable tools, their photostability can be a limiting factor. Based on available qualitative data, Cy7 and other structurally optimized cyanine dyes may offer an advantage in terms of photostability over standard ICG. However, the lack of direct quantitative comparisons for Disulfo-ICG highlights the need for standardized, head-to-head experimental evaluations. By employing the detailed protocol provided, researchers can make informed decisions based on empirical data generated under their specific experimental conditions, ultimately leading to more robust and reproducible imaging results.

References

A Head-to-Head Comparison: Disulfo-ICG Carboxylic Acid vs. ICG NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a near-infrared (NIR) fluorescent dye and its conjugation chemistry is a critical decision that can significantly impact the outcome of in vitro and in vivo imaging studies. Indocyanine green (ICG) and its derivatives are widely used due to their deep tissue penetration and low autofluorescence. This guide provides an objective comparison of two popular ICG variants for labeling biomolecules: Disulfo-ICG carboxylic acid and ICG NHS ester.

This comparison guide delves into the key performance differences between these two labeling reagents, supported by experimental data and detailed protocols. We will explore their labeling mechanisms, efficiency, and the potential impact of their physicochemical properties on the performance of the resulting conjugates.

At a Glance: Key Differences

FeatureThis compoundICG NHS Ester
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Labeling Chemistry Two-step: Requires activation of the carboxylic acid (e.g., with EDC/NHS) to an amine-reactive ester, followed by reaction with the biomolecule.One-step: Directly reacts with primary amines on the biomolecule.
Water Solubility Higher due to two sulfonate groups and a carboxylic acid group, which can reduce aggregation.Moderate, can be prone to aggregation in aqueous solutions, potentially leading to precipitation of conjugates.[1]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5pH 7.2-8.5[2]
Ease of Use More complex due to the two-step process.Simpler, one-step reaction.
Stability of Reagent The carboxylic acid is stable. The activated NHS ester is susceptible to hydrolysis.The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.

Performance Comparison: A Deeper Dive

The choice between this compound and ICG NHS ester extends beyond the labeling chemistry to the performance of the final conjugate. While direct head-to-head comparative studies are limited, we can infer performance based on the chemistry and available data on ICG derivatives.

Labeling Efficiency and Control

ICG NHS ester offers a more direct and often faster labeling process. However, the degree of labeling (DOL), or the number of dye molecules per protein, is typically controlled by the molar ratio of the NHS ester to the protein. This can sometimes lead to batch-to-batch variability.

The two-step process for this compound, while more complex, can offer more control over the reaction. The activation of the carboxylic acid can be performed as a separate step, and the activated dye can then be added to the protein solution. This may allow for more precise control over the DOL.

Stability of the Conjugate

ICG itself is known for its instability in aqueous solutions, where it can aggregate and lose its fluorescence. The increased hydrophilicity of this compound, due to its two sulfonate groups, is expected to reduce the tendency for aggregation. This can lead to more stable and soluble conjugates, which is particularly important for high DOL conjugates.

In Vivo Performance

The physicochemical properties of the dye can influence the pharmacokinetics of the labeled biomolecule, especially for smaller molecules. A study comparing ICG derivatives with sulfonic acid and carboxylic acid groups for antibody-based tumor imaging revealed that for large proteins like IgG, the dye's properties had a minimal effect on pharmacokinetics. However, for smaller antibody fragments (Fab), the derivative with a carboxylic acid group demonstrated superior tumor accumulation compared to a more negatively charged sulfonic acid derivative. This suggests that the charge and hydrophilicity imparted by the dye can be a critical factor in the design of targeted imaging agents based on smaller scaffolds.

Experimental Protocols

Protocol 1: Labeling an Antibody with ICG NHS Ester

This protocol provides a general procedure for labeling an antibody with ICG NHS ester. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

  • ICG NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: If necessary, exchange the antibody into the reaction buffer. Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Dissolve the ICG NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Calculate the required volume of the ICG NHS ester stock solution for the desired molar excess (a starting point of 10-fold molar excess is recommended). b. Slowly add the ICG NHS ester stock solution to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: a. Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4). b. Apply the reaction mixture to the column. c. Elute the labeled antibody with PBS. The first colored fraction will be the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).

Protocol 2: Labeling an Antibody with this compound

This two-step protocol involves the activation of the carboxylic acid group using EDC and Sulfo-NHS, followed by conjugation to the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL.

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 7.2-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: Exchange the antibody into the reaction buffer. Adjust the concentration to 2-10 mg/mL.

  • Activation of this compound: a. Dissolve this compound in the activation buffer. b. Add a molar excess of EDC and Sulfo-NHS (e.g., 5-fold excess of each over the dye). c. Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

  • Labeling Reaction: a. Immediately add the activated Disulfo-ICG solution to the antibody solution. b. Adjust the pH of the reaction mixture to 7.2-8.5 if necessary. c. Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: a. Purify the labeled antibody using a Sephadex G-25 column as described in Protocol 1.

  • Characterization: Determine the DOL as described in Protocol 1.

Visualizing the Processes

To better understand the workflows and the biological context of these labeling reagents, the following diagrams are provided.

experimental_workflow cluster_disulfo_icg This compound Labeling cluster_icg_nhs ICG NHS Ester Labeling cluster_conjugation Conjugation & Purification disulfo_icg Disulfo-ICG-COOH activation Activation (EDC, Sulfo-NHS, pH 4.5-6.0) disulfo_icg->activation Step 1 activated_icg Activated ICG-NHS Ester activation->activated_icg reaction Conjugation Reaction (pH 7.2-8.5) activated_icg->reaction Step 2 icg_nhs ICG NHS Ester icg_nhs->reaction One-Step antibody Antibody (-NH2) antibody->reaction purification Purification (e.g., Gel Filtration) reaction->purification labeled_antibody Labeled Antibody purification->labeled_antibody

Caption: Comparative experimental workflows for labeling antibodies.

signaling_pathway cluster_cell Tumor Cell receptor HER2 Receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt Dimerization & Activation ras_raf Ras/Raf/MAPK Pathway receptor->ras_raf endosome Endosome receptor->endosome Internalization proliferation Cell Proliferation, Survival, Angiogenesis pi3k_akt->proliferation ras_raf->proliferation lysosome Lysosome endosome->lysosome labeled_ab ICG-Labeled Anti-HER2 Antibody labeled_ab->receptor Binding

Caption: Targeted imaging via receptor-mediated endocytosis.

Conclusion

The choice between this compound and ICG NHS ester depends on the specific requirements of the research.

  • ICG NHS Ester is the reagent of choice for straightforward, one-step labeling when simplicity and speed are paramount.

  • This compound is advantageous when higher water solubility and potentially more stable conjugates are required, and when more precise control over the labeling reaction is desired. The improved hydrophilicity may also be beneficial for the in vivo performance of conjugates, particularly those based on smaller targeting molecules.

Researchers should carefully consider the nature of their biomolecule, the desired degree of labeling, and the intended application before selecting the most appropriate ICG derivative for their needs.

References

Enhancing Specificity in Near-Infrared Fluorescence Imaging: A Comparative Guide to Disulfo-ICG Targeted Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific molecular imaging agents is paramount. In the realm of near-infrared (NIR) fluorescence imaging, Indocyanine Green (ICG) has been a long-standing, FDA-approved dye. However, its utility in targeted imaging is hampered by issues of non-specific binding and rapid clearance. To address these limitations, derivatives such as Disulfo-ICG have been developed. This guide provides an objective comparison of Disulfo-ICG targeted probes and other alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate imaging agents.

The Advantage of Sulfonation: Disulfo-ICG vs. ICG

Indocyanine Green (ICG) is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic properties. This characteristic can lead to non-specific binding to plasma proteins and cell membranes, contributing to background signal and reducing the specificity of targeted probes. The "disulfo" modification in Disulfo-ICG refers to the addition of two sulfonate (SO₃⁻) groups to the ICG core structure. These sulfonic acid groups significantly increase the hydrophilicity of the dye.

The primary advantage of this increased hydrophilicity is the reduction of non-specific interactions. By minimizing random binding to biological components, Disulfo-ICG, when conjugated to a targeting ligand (e.g., an antibody or a small molecule), is anticipated to exhibit a better target-to-background ratio, leading to a more precise and specific imaging signal.

Performance Comparison of Targeted Probes

To illustrate the impact of ICG modification on targeting specificity, we present a summary of in vivo performance data from a study evaluating an ICG derivative with sulfonic acid groups (SC-Cy) conjugated to an antibody fragment (Fab). This serves as a pertinent example of the principles underlying the use of Disulfo-ICG.

ProbeTargetTumor Accumulation (Fluorescence Intensity)Off-Target Accumulation (Kidney)Reference
Fab-ICG Tumor AntigenModerateModerate[1]
Fab-SC-Cy (Sulfonated ICG derivative) Tumor AntigenLow High [1]
Fab-CC-Cy (Carboxylated ICG derivative) Tumor AntigenHigh Low[1]

This table summarizes findings where different ICG derivatives were conjugated to a Fab fragment for tumor imaging.[1]

Interestingly, in this specific study, while the IgG-conjugated sulfonated dye showed similar pharmacokinetics to the standard ICG-IgG, the Fab-conjugated version (Fab-SC-Cy) exhibited high accumulation in the kidneys and low accumulation in the tumor.[1] The authors suggest that the high negative charge density from the sulfonic acid groups on the smaller Fab fragment influenced its excretion route.[1] In contrast, the carboxylated derivative (Fab-CC-Cy) demonstrated superior tumor imaging performance.[1] This highlights a crucial consideration: the physicochemical properties of the dye, the nature of the targeting ligand, and their interplay are all critical factors in the ultimate performance of a targeted probe.

Experimental Protocols for Specificity Validation

Validating the specificity of a targeted fluorescent probe is a multi-step process involving in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Cell Binding Assay

This assay determines the specific binding of the targeted probe to cells that express the target receptor versus cells that do not.

Materials:

  • Target-positive cell line (e.g., HER2-positive cells for a trastuzumab-conjugated probe)

  • Target-negative cell line (as a negative control)

  • Disulfo-ICG targeted probe

  • Non-targeted Disulfo-ICG dye (control)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Culture: Culture target-positive and target-negative cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Probe Incubation: Prepare serial dilutions of the Disulfo-ICG targeted probe and the non-targeted Disulfo-ICG dye in cell culture media containing 1% BSA.

  • Remove the culture medium from the wells and wash the cells once with PBS.

  • Add 100 µL of the diluted probes to the respective wells. For a competition assay, co-incubate the targeted probe with an excess of the unlabeled targeting ligand.

  • Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells three times with cold PBS to remove unbound probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for Disulfo-ICG (typically around 780 nm excitation and 810 nm emission). Alternatively, detach the cells and analyze by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity between the target-positive and target-negative cell lines, as well as between the targeted probe and the non-targeted dye. A significantly higher signal in the target-positive cells treated with the targeted probe indicates specific binding.

In Vivo Biodistribution Study

This study evaluates the distribution of the targeted probe in a living organism, assessing its accumulation at the target site (e.g., a tumor) versus other organs.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model with tumors expressing the target)

  • Disulfo-ICG targeted probe

  • Non-targeted Disulfo-ICG dye (control)

  • In vivo fluorescence imaging system

  • Anesthetic

Protocol:

  • Animal Model: Anesthetize the tumor-bearing mice.

  • Probe Administration: Intravenously inject a cohort of mice with the Disulfo-ICG targeted probe and another cohort with the non-targeted Disulfo-ICG dye at an equivalent dye concentration.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.[1]

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

  • Arrange the organs and the tumor on a non-fluorescent surface and acquire ex vivo fluorescence images.

  • Data Analysis: Quantify the average fluorescence intensity in the region of interest (ROI) for the tumor and each organ. Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle). A higher TBR for the targeted probe compared to the non-targeted dye indicates specific tumor accumulation.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in validating probe specificity, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway for a targeted probe.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_data_analysis Data Analysis cell_culture Cell Culture (Target+ & Target-) probe_incubation Probe Incubation (Targeted & Control) cell_culture->probe_incubation wash Washing probe_incubation->wash fluorescence_measurement Fluorescence Measurement wash->fluorescence_measurement binding_specificity Binding Specificity (Target+ vs. Target-) fluorescence_measurement->binding_specificity animal_model Tumor-Bearing Animal Model probe_injection Probe Injection (i.v.) animal_model->probe_injection live_imaging Live Animal Imaging (Time Course) probe_injection->live_imaging ex_vivo Ex Vivo Organ Imaging live_imaging->ex_vivo biodistribution Biodistribution (Tumor vs. Organs) ex_vivo->biodistribution tbr Tumor-to-Background Ratio Calculation biodistribution->tbr

Caption: Workflow for validating the specificity of a targeted fluorescent probe.

Signaling_Pathway cluster_targeting Targeted Probe Interaction cluster_internalization Internalization & Signal Generation probe Disulfo-ICG Targeted Probe receptor Cell Surface Receptor (Overexpressed on Tumor) probe->receptor Specific Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosomal Trafficking endocytosis->lysosome signal Fluorescence Signal Accumulation lysosome->signal

Caption: Conceptual pathway of a targeted probe binding and internalization.

Conclusion

The development of Disulfo-ICG represents a step towards overcoming the limitations of traditional ICG for targeted molecular imaging. The increased hydrophilicity afforded by sulfonation has the potential to reduce non-specific binding and improve in vivo performance. However, as experimental data suggests, the interplay between the dye, the targeting ligand, and the biological system is complex. Rigorous validation of probe specificity through a combination of in vitro and in vivo experiments is crucial for the development of effective and reliable targeted imaging agents. This guide provides a framework for the comparative evaluation and validation of Disulfo-ICG and other targeted NIR probes, empowering researchers to make informed decisions in their pursuit of more precise diagnostic and therapeutic tools.

References

A Comparative Guide to the In Vivo Performance of Disulfo-ICG versus Standard ICG for Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a near-infrared (NIR) fluorophore is critical for the success of in vivo imaging studies. This guide provides an objective comparison of Disulfo-ICG, a sulfonated derivative of indocyanine green (ICG), and the widely used standard ICG. The comparison focuses on their performance when conjugated to antibodies for targeted tumor imaging, drawing upon available preclinical data.

This guide will delve into the key performance indicators of these antibody-drug conjugates (ADCs), including their pharmacokinetic profiles and tumor accumulation capabilities. Detailed experimental methodologies are provided to enable replication and further investigation.

Executive Summary

While standard Indocyanine Green (ICG) is a well-established NIR fluorophore, its rapid clearance and non-specific binding can be limitations for targeted imaging applications. Disulfo-ICG, a derivative with additional sulfonic acid groups, has been developed to potentially improve upon these characteristics. This guide presents a direct comparison of the in vivo performance of antibody-conjugated Disulfo-ICG (specifically a derivative referred to as SC-Cy) versus antibody-conjugated standard ICG.

The available data indicates that when conjugated to a full-sized antibody (IgG), both ICG and the Disulfo-ICG derivative exhibit similar pharmacokinetic profiles and tumor accumulation. However, notable differences emerge when they are conjugated to smaller antibody fragments (Fab), with the Disulfo-ICG conjugate showing altered excretion pathways.

It is important to note that the current body of research predominantly focuses on the performance of these dyes when conjugated to targeting molecules. Data on the in vivo performance of unconjugated, or "free," Disulfo-ICG is limited. Therefore, this guide's scope is primarily centered on the comparison of the antibody-conjugated forms.

Quantitative Performance Comparison

The following table summarizes the key in vivo performance metrics of antibody-conjugated Disulfo-ICG (SC-Cy) and standard ICG, based on a comparative study in tumor-bearing mice.[1]

Performance MetricIgG-Disulfo-ICG (SC-Cy)IgG-Standard ICGFab-Disulfo-ICG (SC-Cy)Fab-Standard ICGKey Observations
Pharmacokinetics Similar to IgG-ICGSimilar to IgG-SC-CyHigh accumulation in the kidney-The three IgG-dye conjugates displayed comparable pharmacokinetic profiles. In contrast, the Fab-dye conjugates showed significant differences.
Tumor Accumulation Similar to IgG-ICGSimilar to IgG-SC-CyNo accumulation in tumorsHigher tumor accumulationDifferences in the chemical properties of the dyes had a minimal impact on tumor accumulation when conjugated to IgG. However, for Fab fragments, the standard ICG conjugate demonstrated superior tumor accumulation.
Excretion Route --Influenced by the high negative charge density of the SC-Cy moiety-The addition of sulfonic acid groups in SC-Cy appears to alter the excretion pathway of the smaller Fab fragment conjugate.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiments cited in this guide, enabling researchers to understand the context of the presented data.

In Vivo Fluorescence Imaging of Antibody-Dye Conjugates in Tumor-Bearing Mice[1]

Objective: To evaluate and compare the pharmacokinetics and tumor accumulation of IgG and Fab fragments conjugated with ICG, a Disulfo-ICG derivative (SC-Cy), and a carboxylic acid-bearing ICG derivative (CC-Cy).

Animal Model:

  • Tumor-bearing mice were used for the study.

Imaging Agents:

  • IgG-Dye Conjugates: IgG conjugated with ICG, SC-Cy, or CC-Cy.

  • Fab-Dye Conjugates: Fab fragments of trastuzumab conjugated with ICG, SC-Cy, or CC-Cy.

Administration:

  • The imaging agents were administered intravenously to the tumor-bearing mice.

Imaging Protocol:

  • In vivo fluorescence imaging was performed at multiple time points, ranging from 0.25 to 96 hours after administration of the imaging agents.

  • An in vivo imaging system (IVIS) is typically used for such studies to capture the fluorescence signal from the dyes.

Data Analysis:

  • The fluorescence intensity in the tumor and other organs (like the liver and kidneys) was quantified at each time point to determine the pharmacokinetic profile and tumor accumulation.

  • The tumor-to-background ratio is a key metric calculated to assess the specific targeting of the conjugates.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vivo comparison of antibody-conjugated ICG derivatives.

G cluster_preparation Preparation of Imaging Agents cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Comparison prep1 Synthesize ICG and Disulfo-ICG (SC-Cy) Derivatives prep2 Conjugate Dyes to IgG and Fab Fragments prep1->prep2 prep3 Purify and Characterize Antibody-Dye Conjugates prep2->prep3 injection Intravenous Administration of Conjugates prep3->injection animal Establish Tumor Model in Mice animal->injection imaging Longitudinal Fluorescence Imaging (0.25 - 96 hours) injection->imaging quantify Quantify Fluorescence Intensity (Tumor & Organs) imaging->quantify pk_analysis Determine Pharmacokinetic Profiles quantify->pk_analysis tumor_acc Assess Tumor Accumulation & TBR quantify->tumor_acc compare Compare Performance of Disulfo-ICG vs. Standard ICG pk_analysis->compare tumor_acc->compare

In vivo comparison workflow for antibody-conjugated dyes.

Logical Comparison of Performance Factors

The decision to use Disulfo-ICG over standard ICG depends on the specific requirements of the imaging application, particularly the choice of the targeting molecule.

G cluster_icg Standard ICG cluster_disulfo Disulfo-ICG (SC-Cy) start Choice of Fluorophore for Targeted In Vivo Imaging icg_igg IgG Conjugate: Similar PK and Tumor Accumulation start->icg_igg Targeting Molecule: Full-size IgG icg_fab Fab Conjugate: Superior Tumor Accumulation start->icg_fab Targeting Molecule: Small Fragment (Fab) disulfo_igg IgG Conjugate: Similar PK and Tumor Accumulation start->disulfo_igg Targeting Molecule: Full-size IgG disulfo_fab Fab Conjugate: Altered PK (High Kidney Accumulation) No Tumor Accumulation start->disulfo_fab Targeting Molecule: Small Fragment (Fab) conclusion Conclusion: For IgG conjugates, performance is comparable. For Fab fragments, standard ICG is superior for tumor targeting. icg_igg->conclusion icg_fab->conclusion disulfo_igg->conclusion disulfo_fab->conclusion

Performance comparison of ICG vs. Disulfo-ICG conjugates.

Conclusion

Based on the available preclinical data, when conjugated to full-sized IgG antibodies, Disulfo-ICG (SC-Cy) and standard ICG exhibit comparable in vivo performance in terms of pharmacokinetics and tumor accumulation. This suggests that for applications utilizing whole antibodies, the addition of sulfonate groups to the ICG core does not significantly alter its performance.

However, a critical difference is observed when these dyes are conjugated to smaller antibody fragments like Fab. The Disulfo-ICG derivative, when attached to a Fab fragment, shows a distinct pharmacokinetic profile with high accumulation in the kidneys and a lack of tumor targeting. In this context, the standard ICG conjugate demonstrates superior performance.

Researchers and drug development professionals should carefully consider the choice of targeting molecule when selecting between standard ICG and its sulfonated derivatives. For applications involving smaller targeting moieties, the altered biodistribution of Disulfo-ICG could be a significant disadvantage. Further research into the in vivo behavior of unconjugated Disulfo-ICG is warranted to provide a more complete understanding of its potential as a standalone imaging agent.

References

Assessing the Binding Affinity of Disulfo-ICG Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the binding affinity of antibodies is a critical step in the evaluation of therapeutic and diagnostic candidates. The labeling of antibodies with fluorescent dyes, such as Disulfo-Indocyanine Green (Disulfo-ICG), is a common practice for a variety of applications, including in vivo imaging and immunoassays. However, this modification can potentially impact the antibody's binding characteristics. This guide provides a comprehensive comparison of key methods for assessing the binding affinity of Disulfo-ICG labeled antibodies, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique.

Impact of Disulfo-ICG Labeling on Antibody Affinity

Labeling an antibody with a fluorophore like Disulfo-ICG, typically through amine-reactive succinimidyl esters, can influence its binding affinity. The degree of labeling (DOL), or the molar ratio of dye to antibody, is a crucial factor. Over-labeling can lead to steric hindrance at the antigen-binding site (Fab region) or conformational changes in the antibody structure, potentially reducing its affinity. Therefore, it is essential to characterize the binding affinity of the labeled antibody and compare it to its unlabeled counterpart to ensure that its biological activity is retained.

Comparative Analysis of Affinity Measurement Techniques

Several biophysical techniques are available to measure the binding affinity (typically expressed as the equilibrium dissociation constant, KD) of antibodies. The choice of method depends on factors such as the required throughput, sensitivity, sample consumption, and whether kinetic data (association and dissociation rates) are needed. Below is a comparative overview of four widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence Polarization Immunoassay (FPIA).

Technique Principle Typical Affinity Range (KD) Throughput Sample Consumption Label Requirement Kinetic Data (kon, koff)
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor chip.100 pM - 10 µMLow to MediumLowLabel-free (for analyte)Yes
Bio-Layer Interferometry (BLI) Change in optical thickness on a biosensor tip upon binding.[1]1 nM - 10 µMMedium to HighLowLabel-free (for analyte)Yes
Enzyme-Linked Immunosorbent Assay (ELISA) Enzymatic colorimetric or fluorescent signal of an immobilized antigen-antibody complex.[2][3]100 pM - 100 nMHighLowLabeled detection antibodyNo (endpoint)
Fluorescence Polarization Immunoassay (FPIA) Change in the polarization of fluorescent light upon binding of a small fluorescent tracer to a larger molecule.[4][5]1 nM - 1 µMHighLowFluorescently labeled antigen or competitorNo (endpoint)

Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible affinity data. The following sections provide step-by-step protocols for each technique, along with visual workflows.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free technique for characterizing biomolecular interactions.[6][7][8] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Protocol:

  • Sensor Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: Inject the antigen (ligand) over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the Disulfo-ICG labeled antibody (analyte) over the ligand-immobilized surface. A reference flow cell without the ligand is used to subtract non-specific binding.

  • Dissociation: Flow buffer over the sensor chip to monitor the dissociation of the antibody from the antigen.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves (sensorgram) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis A Activate Sensor Chip (NHS/EDC) B Immobilize Antigen A->B C Deactivate Surface (Ethanolamine) B->C D Inject Labeled Antibody (Analyte) C->D E Monitor Association D->E F Buffer Flow (Dissociation) E->F G Regenerate Surface F->G H Generate Sensorgram G->H I Fit to Binding Model H->I J Determine kon, koff, KD I->J

SPR Experimental Workflow
Bio-Layer Interferometry (BLI)

BLI is another real-time, label-free technique that measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind.[1][9][10]

Experimental Protocol:

  • Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.

  • Ligand Immobilization: Immerse the biosensors in a solution containing the biotinylated antigen to load it onto the streptavidin-coated biosensor tips.

  • Baseline: Establish a baseline by dipping the biosensors into the assay buffer.

  • Association: Move the biosensors into wells containing different concentrations of the Disulfo-ICG labeled antibody to measure the association phase.

  • Dissociation: Transfer the biosensors back into the assay buffer to monitor the dissociation of the antibody.

  • Data Analysis: Similar to SPR, fit the resulting sensorgrams to a binding model to calculate kon, koff, and KD.

Workflow Diagram:

BLI_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis A Hydrate Biosensors B Immobilize Antigen A->B C Establish Baseline (Buffer) B->C D Association (Labeled Antibody) C->D E Dissociation (Buffer) D->E F Generate Sensorgram E->F G Fit to Binding Model F->G H Determine kon, koff, KD G->H

BLI Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can be adapted to determine binding affinity, typically by measuring the concentration of bound antibody at equilibrium.[11][12][13]

Experimental Protocol:

  • Antigen Coating: Coat a 96-well plate with the antigen at a non-saturating concentration and incubate overnight.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Antibody Incubation: Add serial dilutions of the Disulfo-ICG labeled antibody to the wells and incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Since the antibody is already labeled with Disulfo-ICG, the fluorescence can be directly measured using a plate reader with appropriate excitation and emission filters for the near-infrared spectrum. Alternatively, a secondary antibody conjugated to an enzyme (e.g., HRP) can be used for signal amplification, followed by the addition of a substrate.

  • Data Analysis: Plot the signal (fluorescence intensity or absorbance) against the antibody concentration. Fit the data to a saturation binding curve (e.g., one-site binding model) to determine the KD.

Workflow Diagram:

ELISA_Workflow A Coat Plate with Antigen B Block Plate A->B C Add Labeled Antibody (Serial Dilutions) B->C D Incubate to Equilibrium C->D E Wash Unbound Antibody D->E F Measure Fluorescence E->F G Plot Signal vs. Concentration F->G H Fit Curve to Determine KD G->H

ELISA for Affinity Determination Workflow
Fluorescence Polarization Immunoassay (FPIA)

FPIA is a solution-based technique that measures the change in polarization of emitted light from a fluorescent tracer.[4][14][15] When a small fluorescent molecule (tracer) binds to a larger molecule (antibody), its rotation slows, and the polarization of the emitted light increases.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of the Disulfo-ICG labeled antibody at a fixed concentration. Prepare a serial dilution of the unlabeled antigen.

  • Tracer Preparation: A small, fluorescently labeled version of the antigen (tracer) is required. If the Disulfo-ICG labeled antibody is the subject, a competitive FPIA format is used where a known fluorescently labeled antigen competes with the unlabeled antigen for binding to the antibody.

  • Reaction Mixture: In a microplate, combine the Disulfo-ICG labeled antibody, the fluorescently labeled antigen tracer, and varying concentrations of the unlabeled antigen.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizers.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled antigen. The data is then fit to a competitive binding model to determine the IC50, from which the Ki (and thus KD) of the unlabeled antigen can be calculated.

Workflow Diagram:

FPIA_Workflow A Prepare Reagents: - Labeled Antibody - Fluorescent Tracer - Unlabeled Antigen (Serial Dilutions) B Combine Reagents in Microplate A->B C Incubate to Equilibrium B->C D Measure Fluorescence Polarization C->D E Plot Polarization vs. [Antigen] D->E F Fit to Competitive Binding Model to Determine KD E->F

Competitive FPIA Workflow

Conclusion

The assessment of binding affinity for Disulfo-ICG labeled antibodies is crucial for ensuring their functionality. Each of the described techniques—SPR, BLI, ELISA, and FPIA—offers distinct advantages and is suited for different experimental needs. SPR and BLI provide detailed kinetic information, which is invaluable for understanding the dynamics of the antibody-antigen interaction. ELISA and FPIA are higher-throughput methods suitable for screening and equilibrium binding analysis. When working with labeled antibodies, it is always recommended to compare the affinity to the unlabeled parent antibody to quantify any potential impact of the conjugation process. By carefully selecting the appropriate method and following a robust experimental protocol, researchers can confidently characterize the binding properties of their Disulfo-ICG labeled antibodies.

References

A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Disulfo-ICG Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of antibody-drug conjugates (ADCs) and other bioconjugates is a critical step. This guide provides a detailed comparison of two common analytical techniques for assessing the purity of Disulfo-Indocyanine Green (Disulfo-ICG) conjugates: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

At a Glance: Spectrophotometry vs. HPLC

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the ICG dye and the protein to determine the dye-to-protein ratio and concentration.Physically separates the conjugate from impurities (e.g., free dye, aggregates) based on size, charge, or hydrophobicity, followed by detection.
Primary Use Rapid estimation of dye incorporation (dye-to-protein ratio) and overall conjugate concentration.Gold standard for purity assessment, capable of separating and quantifying the desired conjugate, aggregates, and free dye.[1][2]
Specificity Lower. Cannot distinguish between conjugated dye, free dye, and dye associated with aggregates.Higher. Provides a detailed profile of the conjugate and its impurities.[1][2]
Speed Fast.Slower, requires longer run times per sample.
Cost Lower instrument and operational cost.[3]Higher instrument and operational cost.[3]
Quantitative Data Provides dye-to-protein ratio and concentration.Provides percentage of pure conjugate, aggregates, and other impurities.
Correlation A good correlation (e.g., r = 0.989) with HPLC can be achieved under specific conditions.[4]Considered the more accurate and reliable method for purity determination.[3]

In-Depth Comparison

Spectrophotometric analysis is a straightforward and rapid method that relies on the distinct absorbance spectra of the Disulfo-ICG dye and the protein component of the conjugate. By measuring the absorbance at the respective maxima (typically around 780-800 nm for ICG and 280 nm for proteins), one can calculate the dye-to-protein ratio, a key indicator of conjugation efficiency.[5] However, this method's primary limitation is its inability to differentiate between the dye covalently bound to the desired monomeric conjugate, unbound free dye, and dye attached to protein aggregates.[1] This can lead to an overestimation of the dye-to-protein ratio of the active conjugate.

High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion HPLC (SE-HPLC), is a powerful technique that separates molecules based on their size.[6] This allows for the distinct separation of the high molecular weight aggregates, the desired monomeric Disulfo-ICG conjugate, and the low molecular weight free dye.[6][7] The area under each peak in the chromatogram corresponds to the relative amount of each species, providing a precise quantitative measure of purity. While more time-consuming and expensive than spectrophotometry, HPLC provides a much more accurate and detailed purity profile, which is essential for regulatory submissions and ensuring the safety and efficacy of the conjugate.[2][3]

Experimental Protocols

Spectrophotometric Determination of Dye-to-Protein Ratio

This protocol outlines the steps to determine the degree of labeling of a Disulfo-ICG conjugate.

Materials:

  • Disulfo-ICG conjugate solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Dilute the Disulfo-ICG conjugate solution in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the solution at 280 nm (A280) and the absorbance maximum of the Disulfo-ICG dye (Amax, typically around 780 nm).

  • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where CF is the correction factor (A280 of free dye / Amax of free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Amax / εdye

    • Where εdye is the molar extinction coefficient of the Disulfo-ICG dye at its Amax.

  • Determine the dye-to-protein ratio:

    • Molar Ratio = Dye Concentration / Protein Concentration

Purity Analysis by Size-Exclusion HPLC (SE-HPLC)

This protocol describes the separation and quantification of the monomeric conjugate from aggregates.

Materials:

  • Disulfo-ICG conjugate solution

  • HPLC system with a UV detector

  • Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8)

  • Molecular weight standards

Procedure:

  • Prepare the mobile phase and equilibrate the SE-HPLC column until a stable baseline is achieved.

  • Calibrate the column using a set of molecular weight standards to determine the retention times for different sized proteins.

  • Inject a known amount of the Disulfo-ICG conjugate solution onto the column.

  • Run the separation using an isocratic flow of the mobile phase.

  • Monitor the eluent at 280 nm (for protein) and the Amax of the ICG dye (around 780 nm).

  • Identify the peaks corresponding to aggregates (eluting earlier), the monomeric conjugate, and any potential fragments (eluting later).

  • Integrate the area of each peak to determine the percentage of each species in the sample.

    • % Purity = (Area of Monomer Peak / Total Area of All Peaks) × 100

    • % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) × 100

Visualizing the Workflow and Concepts

To better illustrate the processes and the relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Conjugation cluster_analysis Purity Analysis Disulfo-ICG Disulfo-ICG Reaction Reaction Disulfo-ICG->Reaction Target Protein Target Protein Target Protein->Reaction Crude Conjugate Crude Conjugate Reaction->Crude Conjugate Spectrophotometry Spectrophotometry Crude Conjugate->Spectrophotometry Quick Check HPLC HPLC Crude Conjugate->HPLC Detailed Analysis Purity Assessment Purity Assessment Spectrophotometry->Purity Assessment HPLC->Purity Assessment conceptual_comparison cluster_spectro Spectrophotometry cluster_hplc HPLC Disulfo-ICG_Conjugate_Sample Disulfo-ICG Conjugate Sample Spectro_Measurement Absorbance Measurement (A280 & Amax) Disulfo-ICG_Conjugate_Sample->Spectro_Measurement HPLC_Separation Separation by Size Disulfo-ICG_Conjugate_Sample->HPLC_Separation Spectro_Result Overall Dye:Protein Ratio (No Separation) Spectro_Measurement->Spectro_Result Conclusion HPLC provides higher resolution purity data Spectro_Result->Conclusion HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Result Quantification of: - Aggregates - Monomer - Free Dye HPLC_Detection->HPLC_Result HPLC_Result->Conclusion

References

Comparative Analysis of Cellular Uptake Efficiency: Disulfo-ICG vs. Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the efficiency with which cells internalize near-infrared (NIR) fluorescent dyes is a critical parameter for applications ranging from in vivo imaging to targeted therapies. This guide provides a comparative overview of the cellular uptake efficiency of Disulfo-ICG against other commonly used NIR dyes, supported by experimental data and detailed protocols.

Quantitative Comparison of Cellular Uptake

The cellular uptake of NIR dyes is influenced by a multitude of factors including the dye's molecular structure, charge, hydrophilicity, and the specific cell type being investigated. While direct comparative studies quantifying the uptake of Disulfo-ICG against a panel of other NIR dyes under identical conditions are limited, the available data provides valuable insights into their relative performance.

The presence of sulfonate groups, as in Disulfo-ICG, generally increases the water solubility of cyanine (B1664457) dyes. This modification can, however, influence the mechanism and efficiency of cellular internalization. In vitro studies have suggested that non-sulfonated cyanine dyes, being more lipophilic, may exhibit higher passive diffusion across cell membranes. Conversely, in vivo studies have indicated that sulfonated dyes can sometimes show enhanced tumor accumulation.

Below is a summary of quantitative data collated from various studies, highlighting the cellular uptake of different NIR dyes under specific experimental contexts. It is crucial to note that these values are not from a single head-to-head comparison and should be interpreted within the context of the individual experiments.

Dye/FormulationCell LineIncubation TimeUptake Quantification MetricResult
Free ICG MH7A4 hoursMean Fluorescence Intensity2.58%
ICG Nanoparticles (OI-NPs) MH7A4 hoursMean Fluorescence Intensity40.64% (16-fold increase vs. free ICG)[1]
cRGD-ICG HUVECNot SpecifiedBinding Efficacy (Flow Cytometry)93.8 ± 5.7%
Unconjugated IRDye 800CW MDA-MB-231Not SpecifiedIn vivo tumor intensity5-fold less intense than targeted NIR-conPK11195[2]

Experimental Protocols

Accurate and reproducible quantification of cellular uptake is paramount. The following is a representative protocol for assessing the cellular uptake of NIR dyes using flow cytometry, a high-throughput method for analyzing single cells.

Protocol: Quantification of NIR Dye Cellular Uptake by Flow Cytometry

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, MCF-7, etc.) in the appropriate complete growth medium.

  • Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Incubation:

  • Prepare a stock solution of the NIR dye (e.g., Disulfo-ICG, ICG, IRDye 800CW) in an appropriate solvent (e.g., DMSO or water).

  • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 µM).

  • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the NIR dye solution to the cells and incubate for a specific period (e.g., 1, 4, or 24 hours) at 37°C.

3. Cell Harvesting and Staining:

  • After incubation, remove the dye solution and wash the cells three times with cold PBS to remove any unbound dye.

  • Harvest the cells by trypsinization.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% fetal bovine serum).

  • To differentiate between live and dead cells, a viability dye (e.g., Propidium Iodide) can be added just before analysis.

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the specific NIR dye.

  • For ICG and its derivatives, an excitation laser around 785 nm and an emission filter in the 810-830 nm range are typically used.

  • Collect data from at least 10,000 events per sample.

  • Gate the live cell population based on forward and side scatter, and the absence of viability dye staining.

  • Quantify the mean fluorescence intensity (MFI) of the NIR dye within the live cell population.

5. Data Analysis:

  • Compare the MFI of the cells treated with the NIR dye to that of untreated control cells to determine the relative uptake.

  • The results can be expressed as the percentage of fluorescently positive cells or the fold change in MFI over the control.

Visualizing the Process

To better understand the experimental workflow and the biological processes involved, the following diagrams have been created.

G cluster_0 Cell Preparation cluster_1 Dye Treatment cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding incubation Incubation with Cells cell_seeding->incubation dye_prep NIR Dye Preparation dye_prep->incubation washing Washing to Remove Unbound Dye incubation->washing harvesting Cell Harvesting washing->harvesting flow_cytometry Flow Cytometry harvesting->flow_cytometry data_analysis Data Analysis (MFI) flow_cytometry->data_analysis

Caption: Experimental workflow for quantifying NIR dye cellular uptake.

The cellular uptake of NIR dyes can occur through various mechanisms, which are influenced by the physicochemical properties of the dye.

G cluster_cell Cell cluster_membrane cluster_cytoplasm passive_diffusion Passive Diffusion (Lipophilic Dyes) intracellular_dye Intracellular Dye passive_diffusion->intracellular_dye endocytosis Endocytosis endocytosis->intracellular_dye extracellular_dye Extracellular NIR Dye extracellular_dye->passive_diffusion Non-sulfonated extracellular_dye->endocytosis Sulfonated/Targeted

Caption: Potential cellular uptake pathways for NIR dyes.

References

A Comparative Analysis of Disulfo-ICG and Other Cyanine Dyes for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Disulfo-Indocyanine Green (Disulfo-ICG) with other prominent cyanine (B1664457) dyes, particularly its parent compound, Indocyanine Green (ICG), and other near-infrared (NIR) probes. The analysis is supported by experimental data to aid in the selection of appropriate dyes for applications in fluorescence imaging, phototherapy, and drug delivery.

Overview of Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Their key advantage lies in their tunable photophysical properties, particularly their strong absorption and fluorescence in the near-infrared (NIR) window (700-1700 nm)[1]. This spectral range is optimal for deep-tissue bioimaging due to reduced light scattering and minimal autofluorescence from biological tissues[2][3]. Indocyanine Green (ICG) is the most well-known cyanine dye and is the only one approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications like cardiac output measurement, hepatic function assessment, and ophthalmic angiography[4][5].

However, ICG has limitations, including poor aqueous stability, concentration-dependent aggregation, and rapid plasma clearance, which have prompted the development of derivatives like Disulfo-ICG to improve its physicochemical properties and performance[2][6].

Physicochemical and Spectral Properties

The performance of a cyanine dye is dictated by its chemical structure, which influences its solubility, stability, and spectral characteristics. Structural modifications, such as the addition of sulfonate groups in Disulfo-ICG, are designed to enhance hydrophilicity and improve in vivo behavior[7][8].

Table 1: Comparative Properties of Selected Cyanine Dyes

PropertyIndocyanine Green (ICG)Disulfo-ICGSIDAG
Structure Amphiphilic Tricarbocyanine[9]Sulfonated ICG Derivative[10]Hydrophilic ICG Derivative[6]
Solubility Poor in aqueous solutions[2]Enhanced aqueous solubility (inferred)High hydrophilicity[6]
Absorption Max (λabs) ~780 nm (monomer in plasma)[11][12]~780-800 nm (inferred)~780 nm (inferred)
Emission Max (λem) ~820 nm[11]~820-830 nm (inferred)~820 nm (inferred)
In Vivo Half-Life 150-180 seconds[4]Longer than ICG (expected)Longer than ICG[6]
Clearance Pathway Exclusively hepatic[4]Primarily renal (expected)Shifted toward renal elimination[6]
Key Feature FDA-approved, extensive clinical use[5]Improved water solubility for conjugation[4]Increased hydrophilicity and tolerance[6]

Note: Data for Disulfo-ICG is largely inferred from its structure and the properties of similar sulfonated dyes like SIDAG, as specific comparative studies are limited in the public domain.

Performance in Key Applications

Near-Infrared (NIR) Fluorescence Imaging

NIR fluorescence imaging is a primary application for cyanine dyes, enabling real-time visualization of biological processes.[13]

  • Indocyanine Green (ICG): ICG binds tightly to plasma proteins, confining it to the vascular system for angiography[4]. However, its rapid clearance limits the imaging window[6]. At high concentrations, ICG forms non-emissive H-aggregates, which can reduce the fluorescence signal[11]. Its use in tumor imaging is often hampered by weak tumor contrast[6].

  • Disulfo-ICG and other Hydrophilic Dyes: Derivatives like SIDAG, which share the hydrophilic characteristic expected of Disulfo-ICG, demonstrate significantly improved performance. Increased hydrophilicity leads to a longer plasma half-life and a shift from hepatic to renal clearance[6]. This extended circulation time and altered biodistribution can result in clearer demarcation of tumors, both immediately and 24 hours after administration, a significant advantage over ICG[6]. Anionic cyanine probes have also shown improved brightness and slower internalization in cells compared to zwitterionic or cationic counterparts[14].

Photodynamic and Photothermal Therapy (PDT/PTT)

Cyanine dyes can act as photosensitizers, generating reactive oxygen species (PDT) or heat (PTT) upon NIR light irradiation to destroy cancer cells[15][16].

  • Efficacy: While promising, many cyanine dyes have low singlet oxygen quantum yields, which can limit PDT efficacy[16]. Structural modifications, such as the incorporation of heavy atoms, can enhance this yield[16].

  • Tumor Targeting: Heptamethine cyanine dyes show a natural tendency to accumulate in tumors, a trait attributed to their uptake by organic anion-transporting polypeptides (OATPs), which are overexpressed in many cancer cells[15][17]. This inherent targeting makes them excellent candidates for phototherapy agents. Some cationic cyanine dyes are also known to localize in mitochondria, a key target for inducing apoptosis[8][16].

Drug Delivery

The ability to conjugate cyanine dyes to biomolecules or nanoparticles is crucial for targeted drug delivery and theranostics.

  • Disulfo-ICG: Amino-reactive derivatives like ICG-Sulfo-OSu are designed for stable bioconjugation to antibodies and other molecules containing amine groups[4][18]. The enhanced water solubility of Disulfo-ICG facilitates these conjugation reactions in aqueous buffers.

  • Nanoparticle Formulation: Encapsulating dyes like ICG within nanoparticles can improve their stability, enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and enable co-delivery of chemotherapeutic drugs for synergistic therapies[19][20][21].

Cellular Uptake Mechanisms and Signaling Pathways

The preferential accumulation of certain cyanine dyes in tumor cells is a complex process involving multiple pathways. Understanding these mechanisms is key to designing more effective imaging and therapeutic agents. The primary mechanisms for heptamethine cyanines include direct transport and endocytosis.

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space OATP OATP Transporter Mito Mitochondria OATP->Mito Accumulation Endocytosis Albumin Receptor (e.g., SPARC) Endosome Endosome Endocytosis->Endosome Dye Free Cyanine Dye Dye->OATP Direct Transport AlbuminDye Albumin-Dye Adduct AlbuminDye->Endocytosis Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->Mito Release & Accumulation

Caption: Cellular uptake pathways for heptamethine cyanine dyes in tumor cells.[17][22][23]

The workflow for using these dyes in photodynamic therapy involves sequential steps from administration to cellular destruction.

PDT_Workflow cluster_steps PDT Mechanism PS_Admin 1. Photosensitizer (PS) Administration (IV) PS_Accum 2. PS Accumulates in Tumor Tissue PS_Admin->PS_Accum Light 3. NIR Light Irradiation (750-900 nm) PS_Accum->Light PS_Excite 4. PS Excitation (Ground to Excited State) Light->PS_Excite ROS 5. Reactive Oxygen Species (ROS) Generation PS_Excite->ROS Energy Transfer to O₂ Damage 6. Oxidative Stress & Cell Death (Apoptosis/Necrosis) ROS->Damage

Caption: Generalized workflow of cyanine dye-mediated photodynamic therapy (PDT).[7][15]

Experimental Protocols

Protocol: In Vitro Cellular Uptake Analysis

This protocol quantifies and visualizes the uptake of cyanine dyes into cancer cells.

  • Cell Culture: Plate cancer cells (e.g., HeLa, U87-MG) onto glass-bottomed dishes or 12-well plates and culture until they reach 70-80% confluency.

  • Preparation of Dye Solutions: Prepare stock solutions of the cyanine dyes (e.g., ICG, Disulfo-ICG) in DMSO and then dilute to the final desired concentration (e.g., 1-20 µM) in serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the dye-containing medium to the cells.

  • Uptake Inhibition (Optional): To investigate uptake mechanisms, pre-incubate a subset of cells with inhibitors for 15-30 minutes before adding the dye. Examples include bromosulfophthalein (BSP) for OATP inhibition or amiloride (B1667095) for endocytosis inhibition[23].

  • Incubation Period: Incubate the cells with the dye for a set period (e.g., 30-60 minutes) at 37°C[23][24].

  • Washing: Remove the dye solution and wash the cells three times with cold PBS to remove any unbound, extracellular dye.

  • Imaging:

    • Qualitative Analysis: For visualization, add a nuclear counterstain (e.g., DAPI, Hoechst 33342) and immediately image the live cells using a confocal microscope with appropriate laser excitation (e.g., 638 nm or 780 nm) and emission filters[14][18].

    • Quantitative Analysis: To quantify uptake, lyse the cells and measure the intracellular fluorescence using a plate reader. Normalize the fluorescence intensity to the total protein content of each sample.

Protocol: In Vivo NIR Fluorescence Imaging in a Tumor Model

This protocol assesses the biodistribution and tumor-targeting efficiency of cyanine dyes in a live animal model.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic tumors[18][25].

  • Anesthesia: Anesthetize the mice using a suitable agent (e.g., 2% sodium pentobarbital (B6593769) intraperitoneally or isoflurane (B1672236) inhalation)[18].

  • Dye Administration: Administer the cyanine dye via intravenous (tail vein) or intraperitoneal injection. The dose will vary depending on the dye (e.g., 2.0 mg/kg for ICG)[25]. A control group of mice should receive a saline injection[18].

  • Imaging Acquisition:

    • Place the anesthetized mouse in a prone position within a small animal in vivo imaging system (IVIS).

    • Set the appropriate excitation (e.g., 700-770 nm) and emission (e.g., >790 nm) filters[18].

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to monitor dye distribution and clearance[25].

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) at each time point to assess targeting efficiency.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse and dissect major organs (tumor, liver, kidneys, spleen, lungs, heart)[18].

    • Image the dissected organs using the IVIS to confirm the biodistribution of the dye.

This general workflow can be visualized for clarity.

InVivoWorkflow cluster_workflow In Vivo Imaging Workflow TumorModel 1. Establish Tumor Model (e.g., Xenograft in Mice) Anesthesia 2. Anesthetize Animal TumorModel->Anesthesia DyeInject 3. Inject Cyanine Dye (e.g., Intravenous) Anesthesia->DyeInject Imaging 4. Acquire Whole-Body Fluorescence Images (Multiple Time Points) DyeInject->Imaging Analysis 5. Quantify Signal (Tumor vs. Background) Imaging->Analysis ExVivo 6. Euthanize & Dissect Organs Analysis->ExVivo ExVivoImaging 7. Image Organs to Confirm Biodistribution ExVivo->ExVivoImaging

Caption: A standard experimental workflow for in vivo cyanine dye imaging.[18][25]

References

Pharmacokinetics of Disulfo-ICG Conjugates in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Disulfo-Indocyanine Green (Disulfo-ICG) conjugates in various animal models. By summarizing key experimental data and methodologies, this document aims to facilitate the design and interpretation of preclinical studies involving these near-infrared fluorescent probes.

I. Comparative Pharmacokinetic Parameters

The conjugation of Disulfo-ICG to larger molecules, such as antibodies, significantly alters its pharmacokinetic profile compared to the free dye. While specific data for a single "Disulfo-ICG" conjugate is not available in a comprehensive format, this section compares the pharmacokinetics of free ICG with that of a representative antibody, trastuzumab, to illustrate the expected changes upon conjugation. The pharmacokinetics of ICG-antibody conjugates are predominantly governed by the properties of the antibody.

ParameterFree ICG (in Rats)Trastuzumab (Antibody, in Mice)Expected Profile of Disulfo-ICG-Antibody Conjugate
Half-life (t½) 90.9 ± 41.1 minutes[1]115.7 - 167 hours[2][3]Significantly prolonged, dictated by the antibody's half-life.
Clearance (CL) 351.5 ± 279.9 L/h/kg[1]0.37 - 1.03 mL/h/kg[2][3]Drastically reduced, following the slow clearance of the antibody.
Volume of Distribution (Vd) 1.5 ± 1.3 L/kg[1]~4 times the plasma volume[4]Primarily confined to the plasma and extracellular space, similar to the antibody.

II. Biodistribution of ICG and Conjugates

The tissue distribution of Disulfo-ICG conjugates is a critical aspect of their preclinical evaluation. The following table summarizes the typical biodistribution patterns of free ICG and ICG-antibody conjugates in mice, highlighting the shift from rapid hepatobiliary clearance of the free dye to tumor and organ accumulation characteristic of the conjugated antibody.

Organ/TissueFree ICGICG-Antibody Conjugate
Tumor Low and transient accumulation[5]High and sustained accumulation (due to EPR effect and/or active targeting)[5]
Liver High initial uptake and rapid clearance[5]Moderate to high accumulation, slower clearance[5]
Spleen Low accumulationModerate to high accumulation (part of the reticuloendothelial system)
Kidneys Low accumulationLow to moderate accumulation, potential for renal clearance of smaller fragments
Lungs Low accumulationLow accumulation
Heart Low accumulationLow accumulation
Blood Rapid clearanceProlonged circulation time

III. Experimental Protocols

This section details standardized methodologies for key experiments in the pharmacokinetic evaluation of Disulfo-ICG conjugates in animal models.

A. Animal Models and Reagents
  • Animal Species: Athymic nude mice (nu/nu) or other immunocompromised strains for tumor xenograft models; Sprague-Dawley rats for general pharmacokinetic studies.

  • Tumor Models: Subcutaneous or orthotopic xenografts of human cancer cell lines relevant to the antibody's target.

  • Conjugate Preparation: Disulfo-ICG is typically conjugated to the antibody via amine-reactive groups (e.g., N-hydroxysuccinimide ester) on the dye, targeting lysine (B10760008) residues on the antibody. Purification is performed using size-exclusion chromatography to remove unconjugated dye and aggregates.

B. In Vivo Imaging and Biodistribution Studies
  • Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

  • Administration: Administer the Disulfo-ICG conjugate intravenously (IV) via the tail vein. The dose will depend on the specific conjugate and imaging system but is typically in the range of 10-100 µg of the conjugate per mouse.

  • Imaging: Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 24, 48, 72, and 96 hours) post-injection using an in vivo imaging system (IVIS) equipped for near-infrared fluorescence.

  • Ex Vivo Analysis: At the final time point, euthanize the animal and excise major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.). Image the excised organs to quantify the fluorescence signal in each tissue.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to the tumor and major organs. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

C. Plasma Pharmacokinetic Analysis
  • Animal Preparation and Dosing: As described for in vivo imaging.

  • Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-injection into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Determine the concentration of the Disulfo-ICG conjugate in the plasma samples using a sensitive method such as fluorescence measurement against a standard curve or an enzyme-linked immunosorbent assay (ELISA) for the antibody portion.

  • Pharmacokinetic Modeling: Analyze the plasma concentration-time data using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

IV. Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow Experimental Workflow for Pharmacokinetic Analysis of Disulfo-ICG Conjugates cluster_preparation Conjugate Preparation cluster_animal_studies Animal Studies cluster_pk_analysis Pharmacokinetic Analysis cluster_biodistribution Biodistribution Analysis prep1 Disulfo-ICG NHS Ester prep3 Conjugation Reaction prep1->prep3 prep2 Antibody prep2->prep3 prep4 Purification (SEC) prep3->prep4 injection Intravenous Injection prep4->injection animal Animal Model (e.g., Tumor-bearing Mouse) animal->injection blood_sampling Serial Blood Sampling injection->blood_sampling in_vivo_imaging In Vivo Fluorescence Imaging injection->in_vivo_imaging plasma_quant Plasma Concentration Measurement blood_sampling->plasma_quant pk_modeling Pharmacokinetic Modeling (t½, CL, Vd) plasma_quant->pk_modeling ex_vivo_imaging Ex Vivo Organ Imaging in_vivo_imaging->ex_vivo_imaging quantification Tissue Distribution Quantification (%ID/g) ex_vivo_imaging->quantification

Caption: Workflow for pharmacokinetic and biodistribution analysis.

Conceptual Biodistribution Pathway

biodistribution_pathway Conceptual Biodistribution of Disulfo-ICG-Antibody Conjugate injection Intravenous Injection blood Blood Circulation (Bound to Albumin) injection->blood tumor Tumor Accumulation (EPR Effect / Targeting) blood->tumor Extravasation liver Liver Uptake (RES) blood->liver spleen Spleen Uptake (RES) blood->spleen kidney Renal Filtration (Minor for intact Ab) blood->kidney excretion Excretion liver->excretion Metabolism & Biliary Excretion kidney->excretion Urinary Excretion

Caption: Biodistribution pathway of a Disulfo-ICG-antibody conjugate.

References

Evaluating Non-Specific Binding of Disulfo-ICG Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging, the specificity of a probe is paramount for achieving high-quality, reliable data. Non-specific binding to off-target sites can lead to high background signals, obscuring the true signal from the target of interest and potentially leading to misinterpretation of experimental results. This guide provides an objective comparison of the non-specific binding characteristics of Disulfo-Indocyanine Green (Disulfo-ICG) probes against two prominent alternatives: IRDye 800CW and the zwitterionic NIR dye, ZW800-1. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate probe for their specific application.

Understanding Non-Specific Binding

Non-specific binding of fluorescent probes is primarily driven by physicochemical properties such as hydrophobicity and electrostatic interactions. Highly hydrophobic probes tend to interact non-specifically with lipids and hydrophobic regions of proteins, while charged molecules can engage in electrostatic interactions with cellular and tissue components. This can result in probe accumulation in non-target tissues, leading to a decreased signal-to-background ratio.

Conceptual Diagram of Probe Binding cluster_Target Target Tissue cluster_NonTarget Non-Target Tissue Target Target Receptor NonSpecificSite Non-Specific Binding Site Probe Targeted NIR Probe Probe->Target Specific Binding (High Affinity) Probe->NonSpecificSite Non-Specific Binding (Low Affinity, High Capacity)

Fig. 1: Specific vs. Non-Specific Probe Binding.

Comparative Analysis of NIR Probes

This section presents a quantitative comparison of Disulfo-ICG, IRDye 800CW, and ZW800-1 based on their physicochemical properties and performance in preclinical models.

FeatureDisulfo-ICGIRDye 800CWZW800-1 (Zwitterionic)
Primary Clearance Route HepatobiliaryPrimarily RenalExclusively Renal[1][2]
Net Charge at pH 7.4 AnionicAnionicZwitterionic (Neutral)[2]
Hydrophilicity High (due to sulfonation)ModerateHigh
Serum Protein Binding HighModerateVery Low[2]
In Vivo Background Signal Moderate to HighModerateVery Low[1][3]
Typical Tumor-to-Background Ratio (TBR) *LowerModerateHighest[3]

*Note: TBR is highly dependent on the targeting ligand, tumor model, and imaging time point. The values presented are general trends observed in comparative studies.

In Vivo Biodistribution Data

The biodistribution of a fluorescent probe provides critical insights into its non-specific accumulation in various organs. The following table summarizes representative biodistribution data for ICG (as a proxy for Disulfo-ICG's general behavior), IRDye 800CW, and ZW800-1 in mice, presented as percentage of injected dose per gram of tissue (%ID/g) at 4 hours post-injection.

OrganICG (%ID/g)IRDye 800CW (%ID/g)ZW800-1 (%ID/g)
Liver High (~20-40%)[4][5][6]Moderate (~5-15%)[7][8]Very Low (<2%)[1][9]
Spleen Moderate (~5-10%)[4]Low (~2-5%)[7]Very Low (<1%)[9]
Kidneys Low (<5%)[4]High (~10-20%)[7][8]Very High (~60%)[1]
Lungs Low (<5%)[4]Low (~2-4%)[7]Very Low (<1%)[9]
Muscle Very Low (<1%)Very Low (<1%)Very Low (<1%)[9]

Key Takeaways:

  • Disulfo-ICG , being a derivative of ICG, is expected to exhibit significant hepatobiliary clearance, leading to high background signals in the liver and gastrointestinal tract[1].

  • IRDye 800CW shows a mixed clearance profile with significant renal and some hepatic uptake, resulting in moderate background levels[2][7][8].

  • ZW800-1 , due to its zwitterionic nature, demonstrates exceptionally low non-specific tissue accumulation and is rapidly cleared through the kidneys, leading to very low background signals and consequently higher tumor-to-background ratios[1][2][3].

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cell-Based Assay for Non-Specific Uptake

This protocol is designed to quantify and compare the non-specific uptake of different NIR probes in a controlled cellular environment.

In Vitro Non-Specific Uptake Workflow cluster_Workflow Experimental Steps cluster_Controls Control Groups A Seed cells in multi-well plates B Incubate with NIR probes (e.g., 1-10 µM for 1-4 hours) A->B C Wash cells extensively with PBS B->C D Lyse cells C->D E Quantify fluorescence (Plate Reader) D->E F Untreated cells (background) G Blocking experiment: Pre-incubate with excess unlabeled ligand (for targeted probes)

Fig. 2: Workflow for In Vitro Non-Specific Binding Assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, U87MG)

  • 96-well black, clear-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • NIR probes: Disulfo-ICG, IRDye 800CW, ZW800-1 (and their targeted conjugates, if applicable)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader with appropriate NIR filter sets

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Allow cells to adhere overnight.

  • Probe Incubation: Prepare working solutions of the NIR probes in serum-free media at the desired concentration (e.g., 5 µM). Remove the culture medium from the wells and add the probe solutions. Incubate for 1-4 hours at 37°C.

  • Washing: Aspirate the probe solution and wash the cells three times with cold PBS to remove unbound probe.

  • Fluorescence Measurement (Live Cells): Add fresh PBS to the wells and measure the fluorescence intensity using a microplate reader.

  • Cell Lysis and Protein Quantification: Lyse the cells in each well and determine the total protein concentration using a BCA or similar assay.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration for each well to account for variations in cell number. Compare the normalized fluorescence values between the different probes. Lower fluorescence intensity indicates lower non-specific uptake.

In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the biodistribution and clearance of NIR probes in a murine model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • NIR probes: Disulfo-ICG, IRDye 800CW, ZW800-1

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for organ harvesting

Procedure:

  • Probe Administration: Administer a defined dose of the NIR probe (e.g., 10 nmol) to each mouse via intravenous (tail vein) injection.

  • In Vivo Imaging: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images.

  • Organ Harvesting: At the final time point, euthanize the mice and carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, etc.).

  • Ex Vivo Imaging: Arrange the harvested organs and the tumor on a non-fluorescent surface and acquire fluorescence images.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and each organ in the ex vivo images.

    • Quantify the average radiant efficiency within each ROI.

    • To calculate the %ID/g, create a standard curve from known concentrations of the injected probe and normalize the organ fluorescence to its weight.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor by that of a non-target tissue (e.g., muscle).

Conclusion

The selection of a near-infrared fluorescent probe significantly impacts the quality and reliability of in vivo imaging data. While Disulfo-ICG offers improved hydrophilicity over its parent compound, ICG, it is still prone to considerable non-specific uptake by the reticuloendothelial system, particularly the liver. IRDye 800CW represents a commonly used alternative with a more favorable clearance profile for many applications. However, for studies demanding the lowest possible background and highest signal-to-noise ratio, zwitterionic NIR dyes such as ZW800-1 have demonstrated superior performance due to their unique charge-balanced structure that minimizes non-specific interactions and facilitates rapid renal clearance. Researchers should carefully consider the specific requirements of their study, including the target location and the need for quantitative accuracy, when choosing an appropriate NIR probe. The experimental protocols provided in this guide offer a framework for conducting direct comparisons to inform this critical decision.

References

Safety Operating Guide

Proper Disposal of Disulfo-ICG Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Disulfo-ICG carboxylic acid, a near-infrared fluorescent dye. Adherence to these protocols is vital for personnel safety, environmental protection, and regulatory compliance.

This compound, a derivative of Indocyanine Green (ICG), is a water-soluble fluorescent probe. While specific hazard data for this compound is limited, its structural components—sulfonic acid and carboxylic acid groups—necessitate careful handling and disposal as a hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment should be conducted. Based on the safety data sheet for the parent compound, Indocyanine Green, and the presence of acidic functional groups, the following potential hazards should be considered:

  • Skin and Eye Irritation: The acidic nature of the compound may cause irritation upon contact.

  • Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound waste involves collection, proper labeling, and disposal through a certified hazardous waste management service. For dilute aqueous solutions, a neutralization step is recommended before collection to minimize reactivity hazards.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

This protocol is intended for dilute (less than 1%) aqueous solutions of this compound. Concentrated or solid waste should be disposed of directly without this treatment.

Materials:

  • Dilute this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the dilute this compound waste on a stir plate.

  • Slow Addition of Neutralizing Agent: While stirring gently, slowly add small aliquots of sodium bicarbonate or dropwise add dilute sodium hydroxide solution to the waste. Be cautious as the addition of a base to an acid can be exothermic.

  • Monitor pH: Periodically check the pH of the solution using a pH meter or pH strips. The target pH is between 6.0 and 8.0.

  • Final Collection: Once the pH is stable within the target range, transfer the neutralized solution to a clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("Neutralized this compound solution") and any other information required by your institution's waste management program.

Waste Stream Management

Proper segregation and management of different waste streams are crucial for laboratory safety.

Waste TypeCollection ContainerDisposal Pathway
Solid this compound Sealed, labeled hazardous waste containerCertified Hazardous Waste Disposal
Concentrated Solutions Sealed, labeled hazardous waste containerCertified Hazardous Waste Disposal
Dilute Aqueous Solutions (after neutralization) Sealed, labeled hazardous waste containerCertified Hazardous Waste Disposal
Contaminated Labware (e.g., pipette tips, gloves) Lined, labeled hazardous waste containerCertified Hazardous Waste Disposal
Empty Stock Containers Triple-rinse with a suitable solvent; dispose of rinsate as hazardous waste. Deface label and dispose of the container according to institutional guidelines.Institutional recycling or solid waste

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound start Identify Disulfo-ICG Carboxylic Acid Waste waste_type Determine Waste Type start->waste_type solid_conc Solid or Concentrated Solution waste_type->solid_conc Solid/Conc. dilute_aq Dilute Aqueous Solution (<1%) waste_type->dilute_aq Dilute Aq. contaminated Contaminated Materials waste_type->contaminated Contaminated collect_solid Collect in Labeled Hazardous Waste Container solid_conc->collect_solid neutralize Neutralize with NaHCO3 or dilute NaOH to pH 6-8 dilute_aq->neutralize collect_contam Collect in Labeled Hazardous Waste Container contaminated->collect_contam disposal Dispose via Certified Hazardous Waste Management collect_solid->disposal collect_neutral Collect in Labeled Hazardous Waste Container neutralize->collect_neutral collect_neutral->disposal collect_contam->disposal spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol

Caption: Disposal Workflow for this compound

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations.

Personal protective equipment for handling Disulfo-ICG carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Disulfo-ICG carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the SDS of the parent compound, Indocyanine Green (ICG), and general safety protocols for cyanine (B1664457) dyes. This compound is a derivative of ICG[1][2]. It is imperative to handle this compound with care, assuming it may present similar hazards.

Hazard Identification and Personal Protective Equipment

Based on information for Indocyanine Green (ICG), this compound may cause skin irritation, serious eye irritation, and respiratory irritation[3][4][5]. Therefore, a comprehensive approach to personal protection is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Situation Required PPE Reasoning
Handling Solid Compound (Weighing, Aliquoting) - Nitrile Gloves- Safety Goggles with side shields or Face Shield- Lab Coat- Respiratory Protection (N95 or higher)- Prevents skin and eye contact with the powdered substance[4][5].- Avoids inhalation of aerosolized particles[4].
Working with Solutions (Diluting, Mixing) - Nitrile Gloves- Safety Goggles- Lab Coat- Protects against splashes and skin contact[4].
Accidental Spill Cleanup - Nitrile Gloves (double-gloving recommended)- Safety Goggles or Face Shield- Lab Coat- Respiratory Protection (if powder is present)- Minimizes exposure during cleanup of potentially hazardous material[6].
Waste Disposal - Nitrile Gloves- Safety Goggles- Lab Coat- Ensures protection during the handling and disposal of contaminated waste.

Experimental Protocols: Safe Handling and Disposal

Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, such as a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as specified in Table 1 before handling the compound.

  • Weighing and Aliquoting (Solid Form):

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use a spatula for transferring the powder. Avoid creating dust.

    • Close the container tightly after use.

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly.

    • If sonication is required, ensure the vial is securely capped.

    • Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place[2].

  • Waste Disposal:

    • Dispose of all waste, including contaminated gloves, pipette tips, and empty vials, in a designated hazardous waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Visualizing Safe Handling and Emergency Response

The following diagrams illustrate the recommended workflows for handling this compound and responding to accidental exposure.

G Safe Handling Workflow for this compound prep Preparation - Designate work area (fume hood) - Verify safety equipment accessibility ppe Don PPE - Lab coat, gloves, eye protection - Respirator (for solids) prep->ppe handling Chemical Handling - Weigh solid in fume hood - Prepare solutions ppe->handling storage Storage - Tightly sealed container - Cool, dry, dark location handling->storage disposal Waste Disposal - Collect in hazardous waste - Follow institutional protocols handling->disposal decon Decontamination - Clean work surfaces - Wash hands thoroughly storage->decon disposal->decon

Caption: Workflow for the safe handling of this compound.

G Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for at least 15 minutes skin_contact->wash_skin flush_eyes Flush with water for at least 15 minutes eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water (do NOT induce vomiting) ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision-making process for emergency response to accidental exposure.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。